Enadoline
描述
属性
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYBVLCYODBJQ-HFMPRLQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047258 | |
| Record name | Enadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124378-77-4 | |
| Record name | Enadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124378-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENADOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Enadoline: A Technical Guide to its Mechanism of Action as a Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enadoline (CI-977) is a potent and highly selective non-peptide agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its interaction with the KOR and the subsequent intracellular signaling cascades. We will explore its binding affinity, functional potency and efficacy, and the concept of biased agonism in relation to its pharmacological profile. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its in vivo effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
The kappa-opioid receptor system, along with its endogenous ligands, the dynorphins, plays a crucial role in modulating a variety of physiological and pathological processes. Activation of the KOR has been shown to produce potent analgesia, making it an attractive target for the development of novel pain therapeutics. Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria or respiratory depression, offering a potentially safer alternative to traditional opioids.
This compound emerged as a highly selective and potent KOR agonist.[1][2] However, its clinical development was halted due to dose-limiting side effects, including sedation, confusion, dizziness, visual distortions, and dysphoria.[3][4] Understanding the detailed mechanism of action of this compound, including the specific signaling pathways it activates, is crucial for the rational design of future KOR-targeted therapies with improved therapeutic windows.
Pharmacological Profile of this compound
The interaction of this compound with opioid receptors is characterized by its high affinity and selectivity for the KOR. This profile has been determined through a series of in vitro pharmacological assays.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, expressed as the inhibition constant (Ki). In these assays, this compound's ability to displace a radiolabeled KOR-selective ligand, such as [³H]U-69,593, from its binding site is measured.
| Receptor Subtype | Ligand | Ki (nM) |
| Kappa (κ) | This compound (CI-977) | 1.25 [2] |
| Mu (μ) | This compound (CI-977) | Not explicitly found |
| Delta (δ) | This compound (CI-977) | Not explicitly found |
While specific Ki values for this compound at the mu and delta opioid receptors were not identified in the literature reviewed, it is consistently described as a "highly selective" kappa-opioid receptor agonist.[1][2][3][4]
Functional Activity: G Protein Activation and Biased Agonism
Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events. The primary and canonical pathway involves the activation of heterotrimeric G proteins, specifically of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
The functional potency (EC50) and efficacy (Emax) of this compound in activating G proteins are typically measured using a [³⁵S]GTPγS binding assay. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.
In addition to G protein signaling, agonist binding to the KOR can also promote the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. The differential activation of G protein-mediated and β-arrestin-mediated pathways by a single ligand is known as "biased agonism." It is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by G protein signaling, while adverse effects (e.g., dysphoria, sedation) may be linked to the β-arrestin pathway.
Receptor internalization assays are often used as a proxy to measure β-arrestin recruitment. Studies have shown that this compound is an "internalization-biased" agonist at the human KOR, suggesting it may preferentially engage the β-arrestin pathway compared to other KOR agonists.
| Assay | Cell Line | Parameter | This compound (CI-977) Value |
| [³⁵S]GTPγS Binding (G Protein Activation) | N2a cells with hKOR | EC50 (nM) | 0.48 |
| Emax (%) | 101 | ||
| Receptor Internalization (β-Arrestin Pathway) | N2a cells with hKOR | EC50 (nM) | 4.0 |
| Emax (%) | 44.8 |
Signaling Pathways
The binding of this compound to the KOR triggers a complex network of intracellular signaling events. The diagram below illustrates the primary G protein-dependent pathway and the β-arrestin-mediated pathway.
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Enadoline: A Deep Dive into its Kappa Opioid Receptor Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Enadoline is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor implicated in a range of physiological processes including pain, addiction, and mood.[1] This technical guide provides a comprehensive overview of this compound's binding affinity and functional potency at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Quantitative Analysis: Receptor Binding and Functional Potency
The selectivity of this compound for the kappa opioid receptor is evident from its binding affinity (Ki) and functional potency (EC50) values across the different opioid receptors. The following tables summarize these key quantitative metrics.
| Compound | κ-Opioid Receptor (KOR) Ki (nM) | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Compound | κ-Opioid Receptor (KOR) EC50 (nM) | μ-Opioid Receptor (MOR) EC50 (nM) | δ-Opioid Receptor (DOR) EC50 (nM) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
Key Experimental Methodologies
The determination of this compound's binding affinity and functional potency relies on a suite of well-established in vitro assays. The following sections detail the protocols for these essential experiments.
Radioligand Displacement Assay for Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).
-
Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
GTPγS Binding Assay for Functional Potency (EC50)
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Objective: To determine the concentration of this compound that produces 50% of its maximal effect (EC50) at the kappa opioid receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: In a multi-well plate, combine the cell membranes with GDP and varying concentrations of this compound. Incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
The concentration that produces 50% of the maximal stimulation is the EC50 value.
-
cAMP Accumulation Assay for Functional Activity
This assay measures the functional consequence of G-protein activation, specifically the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity via the kappa opioid receptor.
Materials:
-
Intact cells expressing the kappa opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound (test compound).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based).
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a specific period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the cells for a defined time to allow for cAMP accumulation.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in each well using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the maximal adenylyl cyclase activity.
-
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound-activated KOR signaling pathway.
Caption: Workflow for radioligand displacement assay.
Conclusion
This compound's pharmacological profile is characterized by its high potency and selectivity for the kappa opioid receptor. This selectivity is a key attribute that has driven its investigation for various therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize this compound and other selective KOR agonists. A thorough understanding of its interaction with the kappa opioid receptor and the subsequent intracellular signaling cascades is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
Preclinical Profile and Early Analgesic Research of Enadoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (CI-977) is a potent and selective agonist of the kappa-opioid receptor (KOR), which has been investigated for its analgesic properties. As a non-peptide, brain-penetrant molecule, this compound offered the potential for a novel class of analgesics. This technical guide provides an in-depth overview of the preclinical studies and initial analgesic research on this compound, focusing on its receptor binding profile, efficacy in animal models of pain, and the experimental methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pain research.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Selectivity (fold) vs. κ |
| κ (kappa) | 1.25[1] | - |
| µ (mu) | >1000 | >800 |
| δ (delta) | >1000 | >800 |
Note: Specific Ki values for µ and δ receptors were not available in the searched literature; the values presented are based on the characterization of this compound as a highly selective kappa-opioid receptor agonist.
Table 2: Analgesic Efficacy of this compound in a Rat Model of Surgical Pain
| Analgesic Endpoint | Minimum Effective Dose (MED) (µg/kg, i.v.) |
| Thermal Hyperalgesia | ≤ 1[2][3] |
| Static Allodynia | 10[2][3] |
| Dynamic Allodynia | 10[2][3] |
A single intravenous dose of this compound administered 15 minutes before surgery blocked the development of these pain behaviors for over 24 hours. When administered 1 hour after surgery, a 100 µg/kg intravenous dose of this compound completely blocked the maintenance of hyperalgesia and allodynia for a shorter duration of 2 hours.[2][3]
Table 3: Preclinical Pharmacokinetics of a Representative Kappa-Opioid Agonist in Rats
Specific preclinical pharmacokinetic data for this compound in rats were not available in the reviewed literature. The following data for a representative small molecule kappa-opioid agonist is provided as an illustrative example.
| Parameter | Value | Route of Administration |
| Cₘₐₓ | 229.24 ± 64.26 ng/mL | Oral (72 mg/kg) |
| Tₘₐₓ | 1 ± 0.7 h | Oral (72 mg/kg) |
| t₁/₂ (elimination) | 10.61 ± 0.2 h | Oral (72 mg/kg) |
| Bioavailability (F) | ~16% | Oral vs. Intravenous |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plantar Test (Hargreaves Method) for Thermal Hyperalgesia
The plantar test is used to assess the sensitivity to thermal stimuli, typically in the context of inflammatory or neuropathic pain.
Apparatus:
-
A plantar test apparatus consisting of a glass platform and a radiant heat source mounted on a movable arm below the glass.
-
Plexiglas enclosures to confine the animals on the glass platform.
Procedure:
-
Acclimation: Rats are placed individually in the Plexiglas enclosures on the glass platform and allowed to acclimate for a period of 15-30 minutes before testing begins.
-
Stimulus Application: The radiant heat source is positioned directly beneath the plantar surface of the hind paw to be tested.
-
Measurement: The heat source is activated, and a timer starts simultaneously. The time taken for the rat to withdraw its paw from the heat stimulus is recorded as the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) is typically set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is the primary endpoint. A decrease in latency compared to baseline or a control group indicates thermal hyperalgesia. The effect of an analgesic compound is measured by its ability to increase the paw withdrawal latency.
Von Frey Test for Static Allodynia
The von Frey test is used to assess mechanical sensitivity and is a common method for quantifying static allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Apparatus:
-
A set of calibrated von Frey filaments, which are fine plastic filaments that exert a specific force when bent.
-
An elevated mesh platform that allows access to the plantar surface of the animal's paws.
-
Plexiglas enclosures to confine the animals on the mesh platform.
Procedure:
-
Acclimation: Rats are placed in the enclosures on the mesh platform and allowed to acclimate for at least 15-30 minutes.
-
Filament Application: Beginning with a filament below the expected threshold of response, the filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. The filament is held in this position for a few seconds.
-
Response Assessment: A positive response is characterized by a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is used. If there is a positive response, the next weaker filament is used. This process is continued for a set number of stimuli after the first response.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams. A decrease in the threshold indicates mechanical allodynia.
Light Stroking Test for Dynamic Allodynia
This test is used to assess dynamic allodynia, which is pain in response to a light, moving stimulus.
Apparatus:
-
A soft stimulus, such as a cotton bud or a soft paintbrush.
-
An elevated mesh platform and Plexiglas enclosures, similar to the von Frey test.
Procedure:
-
Acclimation: Rats are acclimated to the testing environment as described for the other tests.
-
Stimulus Application: The cotton bud is lightly stroked across the plantar surface of the hind paw, from heel to toe.[4]
-
Response Assessment: A positive response includes paw withdrawal, flinching, or licking the paw during or immediately after the stimulus.
-
Data Analysis: The response is often scored based on its presence or absence, or the frequency and duration of the response over a series of trials. An increased response rate or duration indicates dynamic allodynia.
Formalin Test
The formalin test is a model of tonic, persistent pain that involves both an initial neurogenic phase and a later inflammatory phase.
Procedure:
-
Acclimation: The animal is placed in an observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is immediately returned to the observation chamber, and its behavior is observed for a set period (e.g., 60 minutes).
-
Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated. Analgesic drugs can be evaluated for their ability to reduce these behaviors in either or both phases.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the kappa-opioid receptor and a typical experimental workflow for preclinical analgesic testing.
Kappa-Opioid Receptor G-Protein Signaling Pathway
Caption: this compound binding to KOR activates Gi/o protein, leading to analgesia.
Kappa-Opioid Receptor β-Arrestin Signaling Pathway
Caption: β-Arrestin pathway activation by KOR can lead to side effects.
Experimental Workflow for Preclinical Analgesic Testing of this compound
Caption: Workflow for assessing this compound's analgesic effects in a rat pain model.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of spinal circuits involved in touch-evoked dynamic mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of Enadoline
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Enadoline (CI-977), a potent and highly selective non-peptide kappa-opioid receptor (KOR) agonist. This compound has been a critical tool in preclinical research for elucidating the physiological roles of the KOR system and was evaluated in clinical trials for its analgesic potential. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action: Kappa-Opioid Receptor Agonism
This compound exerts its effects by acting as a potent and selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. Its high binding affinity for the KOR is a key feature of its pharmacological profile.
1.1 Receptor Binding Profile
This compound's primary molecular target is the KOR. Quantitative analysis via radioligand binding assays confirms its high affinity for this receptor.
| Table 1: this compound Receptor Binding Affinity | |
| Parameter | Value |
| Receptor Target | Kappa-Opioid Receptor (KOR) |
| Binding Affinity (Ki) | 1.25 nM[1][2] |
| Selectivity | Highly selective for the KOR over mu- and delta-opioid receptors. |
1.2 Intracellular Signaling Pathways
Upon binding, this compound induces a conformational change in the KOR, triggering two primary intracellular signaling cascades: the canonical G-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway. These distinct pathways are believed to mediate the therapeutic (e.g., analgesia) and adverse (e.g., dysphoria) effects of KOR agonists, respectively.
1.2.1 G-Protein-Dependent Signaling
The KOR is canonically coupled to inhibitory G-proteins (Gαi/o). This compound's activation of this pathway is thought to underlie its analgesic effects.
-
G-Protein Activation: The agonist-bound KOR facilitates the exchange of GDP for GTP on the Gαi/o subunit, causing the dissociation of the Gα-GTP and Gβγ subunits.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
1.2.2 β-Arrestin-Dependent Signaling
The adverse psychotomimetic and dysphoric effects associated with this compound and other KOR agonists are linked to a G-protein-independent pathway involving β-arrestin.
-
Receptor Phosphorylation: Sustained agonist binding leads to the phosphorylation of the KOR's intracellular tail by G-protein-coupled receptor kinases (GRKs), such as GRK3.
-
β-Arrestin Recruitment: Phosphorylation creates a binding site for β-arrestin 2, which binds to the receptor.
-
MAPK Activation: The receptor-arrestin complex acts as a scaffold to activate downstream signaling cascades, notably the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which mediates dysphoria and aversion.
Visualization of KOR Signaling
References
The Role of Enadoline in Elucidating Kappa-Opioid Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in modulating a wide array of physiological and pathological processes, including pain perception, mood, addiction, and neuroendocrine function. Understanding the intricate mechanisms of KOR signaling is paramount for the development of novel therapeutics targeting this receptor system. Enadoline, a potent and highly selective KOR agonist, has emerged as an invaluable pharmacological tool for dissecting the complexities of KOR function. This technical guide provides an in-depth overview of the application of this compound in studying KOR, with a focus on its pharmacological properties, experimental methodologies, and the interpretation of key findings.
This compound: A Selective Kappa-Opioid Receptor Agonist
This compound is a non-morphinan benzofuran (B130515) derivative that exhibits high binding affinity and functional selectivity for the KOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). This selectivity makes it an ideal probe for isolating and studying KOR-mediated effects, minimizing the confounding influences of MOR and DOR activation.
Quantitative Data: Binding Affinity and Functional Potency
The pharmacological profile of this compound is characterized by its high affinity for the KOR and its potent agonistic activity. The following tables summarize the key quantitative parameters that define this compound's interaction with opioid receptors.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Receptor | Ki (nM) |
| Kappa (κ) | 0.23 |
| Mu (μ) | 480 |
| Delta (δ) | 1800 |
Data represents the inhibitory constant (Ki), with lower values indicating higher binding affinity.
Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 4.0 |
| Eₘₐₓ (%) | 44.8 ± 1.2 | |
| cAMP Inhibition | IC₅₀ (nM) | ~1-10 |
| Iₘₐₓ (%) | ~90-100 |
EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values indicate the potency of the agonist. Eₘₐₓ (maximum effect) and Iₘₐₓ (maximum inhibition) represent the efficacy of the agonist relative to a standard full agonist.[1]
Mechanism of Action: KOR Signaling Pathways
Activation of the KOR by this compound initiates a cascade of intracellular signaling events. As a GPCR, the KOR primarily couples to inhibitory G proteins of the Gi/o family. This leads to the canonical G protein-dependent signaling pathway. Additionally, KOR activation can also trigger a G protein-independent pathway involving β-arrestin.
G Protein-Dependent Signaling
Upon this compound binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).
β-Arrestin-Mediated Signaling
Following agonist binding and G protein activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization of the G protein signal. Furthermore, β-arrestin can act as a scaffold protein, initiating a distinct wave of signaling by activating downstream kinases such as mitogen-activated protein kinases (MAPKs), including ERK1/2.
Experimental Protocols for Studying KOR Function with this compound
A variety of in vitro and in vivo experimental protocols are employed to characterize the effects of this compound on KOR function. These assays allow for the precise measurement of binding affinity, functional potency and efficacy, and behavioral outcomes associated with KOR activation.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the KOR. It involves a competition between a radiolabeled KOR ligand (e.g., [³H]U-69,593) and unlabeled this compound for binding to membranes prepared from cells or tissues expressing the KOR.
-
Materials:
-
Cell membranes expressing KOR
-
Radioligand (e.g., [³H]U-69,593)
-
This compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the KOR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
-
Materials:
-
Cell membranes expressing KOR
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubate at 30°C to allow for G protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters.
-
Plot the amount of [³⁵S]GTPγS bound as a function of this compound concentration to determine the EC₅₀ and Eₘₐₓ.
-
3. cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
-
Materials:
-
Cells expressing KOR
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels as a function of this compound concentration to determine the IC₅₀ and Iₘₐₓ.
-
In Vivo Assays
1. Analgesia Assays
These assays are used to evaluate the pain-relieving effects of this compound in animal models. Common models include the hot plate test and the tail-flick test, which measure the latency of a withdrawal response to a thermal stimulus.
-
Hot Plate Test Protocol:
-
Habituate the animal (e.g., mouse or rat) to the testing room and apparatus.
-
Determine the baseline latency for the animal to lick its hind paw or jump when placed on a heated surface (e.g., 55°C).
-
Administer this compound or vehicle.
-
At various time points after administration, place the animal on the hot plate and record the response latency.
-
An increase in response latency indicates an analgesic effect.
-
-
Tail-Flick Test Protocol:
-
Gently restrain the animal.
-
Apply a focused beam of heat to the animal's tail.
-
Measure the baseline latency for the animal to flick its tail away from the heat source.
-
Administer this compound or vehicle.
-
At various time points after administration, re-measure the tail-flick latency.
-
An increase in latency indicates analgesia.
-
2. Conditioned Place Preference/Aversion (CPP/CPA) Assay
This assay is used to assess the rewarding or aversive properties of this compound. Animals are conditioned to associate a specific environment with the drug's effects.
-
Protocol:
-
Pre-conditioning Phase: Allow the animal to freely explore a two-compartment apparatus to determine any initial preference for one compartment.
-
Conditioning Phase: On alternating days, confine the animal to one compartment after administering this compound and to the other compartment after administering vehicle.
-
Test Phase: Place the animal in the apparatus with free access to both compartments and measure the time spent in each.
-
An increased time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decreased time indicates a conditioned place aversion (aversion).
-
Conclusion
This compound's high selectivity and potency for the kappa-opioid receptor make it an indispensable tool for researchers in both academic and industrial settings. By utilizing the experimental protocols outlined in this guide, scientists can effectively probe the intricate functions of the KOR, from its molecular signaling cascades to its role in complex behaviors. The data generated from studies employing this compound will continue to advance our understanding of the KOR system and facilitate the development of novel therapeutics with improved efficacy and safety profiles for a range of disorders, including pain, depression, and addiction. The careful application of these methodologies, coupled with a thorough understanding of the underlying pharmacology, will undoubtedly lead to further breakthroughs in the field of opioid research.
References
Enadoline: A Preclinical Exploration of its Neuroprotective Potential in Comatose Head Injury and Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Enadoline, a potent and highly selective kappa-opioid receptor (KOR) agonist, has demonstrated significant neuroprotective effects in preclinical models of acute brain injury, including focal cerebral ischemia (stroke) and traumatic brain injury (TBI). While its clinical development as an analgesic was halted due to dose-limiting psychotomimetic effects such as dissociation and hallucinations, its potential utility in treating comatose patients, where such side effects are of lesser concern, warrants a thorough re-examination. This technical guide provides a comprehensive overview of the preclinical evidence for this compound's neuroprotective efficacy, detailing its mechanism of action, experimental protocols from key studies, and quantitative data on its effects. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction: The Rationale for KOR Agonism in Acute Brain Injury
Acute brain injuries, such as ischemic stroke and traumatic brain injury, trigger a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, oxidative stress, and apoptosis, which lead to progressive neuronal death and long-term neurological deficits. The kappa-opioid receptor (KOR) system has emerged as a promising therapeutic target for mitigating these secondary injury processes. Activation of KORs has been shown to exert neuroprotective effects through various mechanisms, including the modulation of neurotransmitter release, reduction of intracellular calcium influx, and attenuation of inflammatory responses. This compound (also known as CI-977), as a potent and selective KOR agonist, represents a key investigational compound in this area.
Mechanism of Action: Kappa-Opioid Receptor-Mediated Neuroprotection
This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs) of the Gi/o family. The activation of these receptors initiates a cascade of intracellular signaling events that are believed to contribute to its neuroprotective properties.
Key Signaling Pathways
The neuroprotective effects of KOR agonism are thought to be mediated by a combination of signaling pathways that collectively reduce neuronal excitability, inflammation, and apoptosis.
-
Inhibition of Voltage-Gated Calcium Channels: KOR activation leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels (VGCCs). This reduction in calcium influx into presynaptic terminals is crucial as excessive intracellular calcium is a key trigger for excitotoxic neuronal death.
-
Modulation of Glutamate Release: By inhibiting presynaptic VGCCs, KOR activation can decrease the release of the excitatory neurotransmitter glutamate, a primary mediator of excitotoxicity in acute brain injury.
-
Activation of Pro-Survival Kinases: Evidence suggests that KOR agonists can activate pro-survival signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are known to promote cell survival and inhibit apoptosis.
-
Attenuation of Nitric Oxide (NO) Production: Some studies indicate that the neuroprotective effects of KOR agonists are linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity, thereby reducing the production of the free radical nitric oxide, which contributes to oxidative stress and neuronal damage.
-
Anti-inflammatory Effects: KOR activation may also have anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
The following diagram illustrates the proposed signaling pathways involved in KOR-mediated neuroprotection.
Preclinical Evidence in Focal Cerebral Ischemia (Stroke)
Multiple preclinical studies have investigated the neuroprotective effects of this compound in rodent models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model.
Key Experimental Protocols
The following provides a detailed summary of the methodologies employed in a pivotal study by Hayward et al. (1993) investigating this compound in rat models of focal cerebral ischemia.
Experimental Workflow: this compound in Rat MCAO Model
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Ischemia Model: Permanent focal cerebral ischemia was induced by occlusion of the left middle cerebral artery (MCA).
-
Drug Administration:
-
Recovery Model (24h): this compound was administered as a subcutaneous (s.c.) bolus 30 minutes prior to MCAO, followed by a continuous s.c. infusion.[1] Doses investigated were 0.1, 0.3, and 1.0 mg/kg for the bolus, and 0.017, 0.05, and 0.17 mg/kg/h for the infusion, respectively.[1]
-
Non-Recovery Model (4h): A single s.c. dose of this compound (0.1, 0.3, or 1.0 mg/kg) was administered 30 minutes before MCAO.[1]
-
-
Outcome Measures:
-
Infarct Volume: Brains were sectioned and stained to delineate the ischemic lesion. The volume of the infarct was then calculated.
-
Brain Swelling: The degree of cerebral edema was assessed.
-
Physiological Monitoring: In the non-recovery model, blood pressure, blood gases, glucose, and pH were monitored.[1]
-
Quantitative Data on Neuroprotective Efficacy
The administration of this compound resulted in a dose-dependent reduction in both infarct volume and brain swelling in the rat MCAO model.
Table 1: Effect of this compound on Infarct Volume and Brain Swelling in a 24-Hour Recovery Rat MCAO Model
| Treatment Group (Bolus + Infusion) | n | Infarct Volume Reduction (%) vs. Control | Brain Swelling Reduction (%) vs. Control |
| Vehicle Control | 17 | - | - |
| This compound (0.1 mg/kg + 0.017 mg/kg/h) | 8 | Not Statistically Significant | Not Statistically Significant |
| This compound (0.3 mg/kg + 0.05 mg/kg/h) | 12 | 25.4% | 31.2% |
| This compound (1.0 mg/kg + 0.17 mg/kg/h) | 13 | 37.4% | 47.8% |
Data adapted from Hayward et al., 1993.[1]
Table 2: Effect of this compound on Cortical Damage in a 4-Hour Non-Recovery Rat MCAO Model
| Treatment Group (Single s.c. Dose) | n | Cortical Damage Amelioration |
| Vehicle Control | 8 | - |
| This compound (0.1 mg/kg) | 8 | Dose-dependent |
| This compound (0.3 mg/kg) | 8 | Dose-dependent |
| This compound (1.0 mg/kg) | 8 | Dose-dependent |
Data adapted from Hayward et al., 1993. The study reported a dose-dependent amelioration of cortical damage without providing specific percentage reductions in the abstract.[1]
Importantly, the neuroprotective effects of this compound were observed without significant alterations in key physiological parameters, suggesting a direct neuroprotective mechanism rather than an indirect effect of altered hemodynamics.[1]
Preclinical Evidence in Traumatic Brain Injury (TBI)
While specific studies on this compound in TBI models are less prevalent, research on other selective KOR agonists, such as U-50488H, provides a strong rationale for their potential in this indication.
Key Experimental Protocols in TBI Models
The following outlines a typical experimental protocol for investigating a KOR agonist in a mouse model of concussive head injury.
Experimental Workflow: KOR Agonist in Mouse TBI Model
Detailed Methodology (based on studies with U-50488H):
-
Animal Model: Male CF-1 mice.
-
Injury Model: A moderately severe concussive head injury was induced.
-
Drug Administration: The selective KOR agonist U-50488H was administered intravenously (i.v.) within 3-5 minutes following the injury at doses of 1, 3, or 10 mg/kg.
-
Outcome Measures:
-
Neurological Status: Assessed at 1 hour post-injury using a grip test.
-
Cerebral Blood Flow (CBF): Measured to determine the effect on post-traumatic cerebral perfusion.
-
Quantitative Data on Neuroprotective Efficacy in TBI
Treatment with the KOR agonist U-50488H demonstrated a dose-related improvement in early neurological recovery and partially reversed the reduction in cerebral blood flow following concussive head injury in mice.
Table 3: Effect of KOR Agonist U-50488H on Neurological Recovery and Cerebral Blood Flow in a Mouse TBI Model
| Treatment Group (i.v. Dose) | Outcome Measure | Result |
| Saline Control | Neurological Status (1h) | Baseline deficit |
| U-50488H (1 mg/kg) | Neurological Status (1h) | Dose-related improvement |
| U-50488H (3 mg/kg) | Neurological Status (1h) | Significant improvement |
| U-50488H (10 mg/kg) | Neurological Status (1h) | Significant improvement |
| Saline Control | Cerebral Blood Flow | Markedly reduced |
| U-50488H (10 and 20 mg/kg) | Cerebral Blood Flow | Partially reversed reduction |
Data adapted from Hall et al., 1987.
Clinical Perspective and Future Directions
To date, there have been no published clinical trials of this compound for the treatment of comatose head injury or stroke. Human studies with this compound have primarily focused on its analgesic properties and have been hampered by its psychotomimetic side effects, which include visual distortions and feelings of dissociation.[2] These adverse effects are a significant barrier to its use in conscious patients.
However, in the context of comatose patients with severe TBI or stroke, the risk-benefit profile of this compound may be substantially different. The primary goal in this patient population is the preservation of brain tissue and improvement of long-term neurological outcomes. The psychotomimetic effects of a KOR agonist would be immaterial in a patient who is already unconscious.
The robust preclinical data demonstrating the neuroprotective efficacy of this compound and other KOR agonists provide a strong rationale for further investigation in this specific clinical setting. Future research should focus on:
-
Confirmatory preclinical studies: Additional studies in large animal models of TBI and stroke would be beneficial to further validate the neuroprotective effects and establish optimal dosing and treatment windows.
-
Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to KOR agonist therapy would be crucial for designing successful clinical trials.
-
Phase I/II clinical trials in comatose patients: Carefully designed clinical trials are needed to evaluate the safety and efficacy of this compound or other KOR agonists in patients with severe TBI or stroke who are in a comatose state.
Conclusion
This compound, a potent and selective kappa-opioid receptor agonist, has demonstrated significant and dose-dependent neuroprotective effects in preclinical models of focal cerebral ischemia and has a strong mechanistic rationale for potential efficacy in traumatic brain injury. While its psychotomimetic side effects have limited its clinical development for other indications, these effects are not a primary concern in comatose patients. The compelling preclinical evidence warrants a renewed focus on the potential of this compound as a neuroprotective agent for this critically ill patient population, for whom effective therapeutic options are urgently needed. Further translational research and carefully designed clinical trials are essential to determine if the promise of KOR agonism can be translated into improved outcomes for patients with severe acute brain injuries.
References
Early Clinical Trials of Enadoline: A Technical Overview of a Selective Kappa-Opioid Agonist and Its Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline (CI-977) is a potent and highly selective kappa-opioid receptor (KOR) agonist that was investigated in the early 1990s for its potential as a novel analgesic. As a selective KOR agonist, it was hypothesized that this compound could provide effective pain relief without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and abuse potential. However, early clinical trials revealed dose-limiting neuropsychiatric adverse effects that ultimately led to the discontinuation of its development. This technical guide provides an in-depth overview of the early clinical trials of this compound, detailing its mechanism of action, experimental protocols, and the key findings that led to its cessation for analgesic indications.
Mechanism of Action: The Kappa-Opioid Receptor Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The activation of KORs initiates a cascade of intracellular signaling events primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The collective effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which is the basis for its analgesic effects.
However, KOR activation is also associated with a distinct set of signaling pathways that mediate its undesirable side effects. The dysphoric and psychotomimetic effects of KOR agonists are thought to be mediated through β-arrestin-2 dependent signaling pathways, which can activate p38 mitogen-activated protein kinase (MAPK).[1] This pathway is distinct from the G-protein signaling that mediates analgesia. Furthermore, activation of KORs in the central nervous system can modulate the release of various neurotransmitters, including dopamine (B1211576) and serotonin, contributing to the complex psychotomimetic effects observed in clinical trials.[2]
The diuretic effect of this compound is primarily mediated by the inhibition of vasopressin (antidiuretic hormone or ADH) release from the posterior pituitary gland.[3][4][5] This central action leads to decreased water reabsorption in the kidneys, resulting in increased urine output.
Signaling Pathway Diagrams
Early Clinical Trials of this compound
This compound was evaluated in several early-phase clinical trials to assess its safety, tolerability, and efficacy for various indications, primarily as an analgesic.
Analgesic Efficacy in Dental Pain
A double-blind, randomized, placebo-controlled trial was conducted to evaluate the analgesic efficacy of this compound in patients experiencing pain after the surgical extraction of impacted third molars.[6]
Experimental Protocol:
-
Study Design: Double-blind, randomized, parallel-group, single-dose study.
-
Patient Population: Healthy adult patients scheduled for the surgical removal of one or more impacted third molars.
-
Inclusion Criteria: Patients experiencing at least a moderate level of pain following surgery.
-
Exclusion Criteria: History of opioid or other analgesic hypersensitivity, significant medical conditions, or concurrent use of medications that could interfere with pain assessment.
-
Interventions:
-
This compound (various doses)
-
Acetaminophen with codeine (positive control)
-
Placebo
-
-
Primary Endpoint: Pain relief and pain intensity difference over a specified time period, typically assessed using a visual analog scale (VAS) or a categorical pain relief scale.
-
Secondary Endpoints: Time to onset of analgesia, duration of analgesia, and the incidence of adverse events.
Results: The initial study and a subsequent trial with higher doses of this compound failed to demonstrate a significant analgesic effect compared to placebo.[6] In contrast, the acetaminophen-codeine combination was significantly more effective than both this compound and placebo.[6] Despite the lack of efficacy, this compound was reported to be safe and well-tolerated at the doses tested in this study.[6]
| Treatment Group | N | Pain Relief (vs. Placebo) | Key Adverse Events |
| This compound (low dose) | N/A | Not statistically significant | N/A |
| This compound (high dose) | N/A | Not statistically significant | N/A |
| Acetaminophen/Codeine | N/A | Statistically significant | N/A |
| Placebo | N/A | - | N/A |
| N/A: Specific quantitative data not available in the reviewed abstract. |
Analgesic Efficacy in Postsurgical Pain
Another clinical trial investigated the analgesic efficacy of this compound in patients with moderate to severe pain following major abdominal or gynecological surgery.[5][7]
Experimental Protocol:
-
Study Design: Double-blind, randomized, placebo- and active-controlled, single-dose study.
-
Patient Population: Adult female patients who had undergone major abdominal or gynecological surgery.
-
Inclusion Criteria: Patients reporting moderate to severe postoperative pain.
-
Exclusion Criteria: Known hypersensitivity to opioids, history of substance abuse, or significant renal or hepatic impairment.
-
Interventions:
-
This compound (2, 5, 15, and 25 µg)
-
Morphine (10 mg i.m.) (active control)
-
Acetaminophen with codeine (in the initial study)
-
Placebo
-
-
Primary Endpoint: Total pain relief over a 6-hour period (TOPAR6), assessed using patient-reported pain scales.
-
Secondary Endpoints: Pain intensity difference (PID), time to meaningful pain relief, and the incidence and severity of adverse events.
Results: An initial study with lower doses of this compound (2, 5, and 15 µg) and an acetaminophen-codeine combination failed to show efficacy.[5][7] A second study using higher doses of this compound (15 and 25 µg) and morphine as the active control demonstrated that this compound at a dose of 25 µg produced pain relief similar to 10 mg of morphine, although for a shorter duration.[5][7] However, this dose was associated with dose-limiting neuropsychiatric adverse events, which led to the early termination of the study.[5][7]
| Treatment Group | N | Mean TOPAR6 (vs. Placebo) | Notable Adverse Events |
| This compound (25 µg) | N/A | Similar to Morphine | Neuropsychiatric effects |
| Morphine (10 mg) | N/A | Statistically significant | N/A |
| Placebo | N/A | - | N/A |
| N/A: Specific quantitative data not available in the reviewed abstract. |
Evaluation in Cocaine Dependence
This compound was also investigated for its potential to treat cocaine dependence, based on preclinical data suggesting that KOR agonists could attenuate the reinforcing effects of cocaine.[8][9]
Experimental Protocol:
-
Study Design: An 8-week, inpatient, double-blind, placebo-controlled, crossover study.[8]
-
Participants: Eight adult volunteers with a history of cocaine dependence.[8]
-
Interventions:
-
This compound (20, 40, and 80 µg/70 kg, i.m.)
-
Butorphanol (B1668111) (a mixed mu/kappa agonist)
-
Placebo
-
Cocaine (intravenous)
-
-
Primary Endpoints: Subjective effects of cocaine (e.g., "high," "good drug effect") and cocaine self-administration behavior.
-
Secondary Endpoints: Physiological measures (heart rate, blood pressure) and safety.
Results: this compound, at the highest dose of 80 µg/70 kg, significantly reduced some of the positive subjective effects of cocaine.[8] However, neither this compound nor butorphanol altered cocaine self-administration.[8] The combination of this compound and cocaine was found to be safe and well-tolerated from a physiological standpoint.[8]
| Pretreatment | N | Effect on Cocaine "High" | Effect on Cocaine Self-Administration |
| This compound (80 µg/70 kg) | 8 | Significant reduction | No significant change |
| Butorphanol | 8 | No significant change | No significant change |
| Placebo | 8 | - | - |
Reasons for Discontinuation
The primary reason for the discontinuation of the clinical development of this compound as an analgesic was the unacceptable profile of dose-limiting neuropsychiatric adverse events.[5][7][10] These adverse effects are characteristic of KOR agonists and include:
-
Dysphoria: A state of generalized unhappiness, restlessness, and dissatisfaction.
-
Psychotomimetic effects: Effects that mimic the symptoms of psychosis, such as:
-
Visual and auditory distortions
-
Feelings of depersonalization and derealization
-
Disordered thought
-
-
Sedation and Confusion [10]
The study in postsurgical pain was terminated early due to these dose-limiting neuropsychiatric adverse events.[5][7] While this compound showed some analgesic efficacy at higher doses, the concurrent emergence of these severe side effects rendered it unsuitable for widespread clinical use as a pain reliever.
Conclusion
The early clinical trials of this compound provided valuable insights into the therapeutic potential and the significant challenges associated with the development of selective kappa-opioid receptor agonists. While the analgesic effects of KOR activation were demonstrated, the inseparable nature of these effects from dose-limiting dysphoria and psychotomimetic side effects proved to be an insurmountable hurdle for this compound's development as an analgesic. The experience with this compound has guided subsequent research in this area, with a focus on developing peripherally restricted KOR agonists or biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, in an attempt to separate the desired analgesic effects from the undesirable central nervous system side effects. The story of this compound serves as a critical case study for drug development professionals on the importance of understanding the full spectrum of a drug's mechanism of action and its clinical implications.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Genetics of Kappa Opioids in Pain and Itch Sensations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic efficacy of this compound versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound and Butorphanol: Evaluation of κ-Agonists on Cocaine Pharmacodynamics and Cocaine Self-Administration in Humans | Semantic Scholar [semanticscholar.org]
- 10. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Psychotomimetic Effects of Enadoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the psychotomimetic effects of Enadoline observed in human clinical studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive overview of this compound's impact on human psychological states, details the experimental protocols used in its evaluation, and visualizes key biological and procedural pathways.
Executive Summary
This compound is a potent and selective agonist of the kappa-opioid receptor (KOR). While investigated for its analgesic properties, its clinical development was impeded by the manifestation of significant psychotomimetic and dysphoric side effects. This guide centers on the primary human study that systematically characterized these effects, providing a detailed examination of the dose-dependent nature of this compound's psychological adverse events. Understanding these effects is critical for the future development of KOR agonists, aiming to separate therapeutic benefits from undesirable central nervous system (CNS) outcomes.
Introduction to this compound and the Kappa-Opioid System
The kappa-opioid system is a key modulator of pain, mood, and addiction. Its endogenous ligands are dynorphins, which, upon binding to KORs, initiate a cascade of intracellular signaling. While KOR agonists have shown promise as non-addictive analgesics, their clinical utility has been consistently hampered by a distinct profile of adverse effects, including dysphoria, sedation, and psychosis-like symptoms.[1][2]
This compound, as a highly selective KOR agonist, serves as a critical tool for understanding the function of kappa receptors in humans.[3][4] The study of its effects provides valuable insights into the physiological and psychological consequences of potent KOR activation.
Human Studies on this compound's Psychotomimetic Effects
The most definitive human study on the psychotomimetic effects of this compound was conducted by Walsh et al. (2001).[3][4] This research provides the foundational data for our current understanding of this compound's psychological impact in a clinical setting.
Experimental Protocol: Walsh et al. (2001)
The study was a double-blind, placebo-controlled, randomized crossover comparison of this compound with the mu-opioid agonist hydromorphone and the mixed mu/kappa agonist butorphanol (B1668111).[3][4]
-
Participants: The study enrolled a small cohort of volunteers with histories of polysubstance abuse.[3][4] A pilot phase with three participants was used to establish doses of comparable activity, followed by the main phase with six participants.[3][4]
-
Drug Administration: this compound was administered intramuscularly at doses of 20, 40, 80, and 160 µg/70 kg.[3][4] A minimum of 72 hours separated the administration of different test substances to allow for washout.[3][4]
-
Assessments: A battery of physiological and subject- and observer-rated measures were collected at baseline (30 minutes pre-dose) and for four hours post-administration.[3][4] While the full list of specific scales used is not detailed in the available abstracts, these measures were designed to capture a range of pharmacodynamic effects, including psychotomimetic symptoms.
Data on Psychotomimetic Effects
The administration of this compound resulted in a dose-dependent increase in various psychotomimetic and subjective effects. The following table summarizes the key findings from the Walsh et al. (2001) study. Due to the unavailability of the full-text publication, specific quantitative scores from psychometric scales are not available; the data is presented based on the qualitative descriptions and significant findings reported in the study's abstract.
| Dose of this compound (µg/70 kg) | Number of Subjects (Main Study) | Key Psychotomimetic and Subjective Effects Reported | Tolerability |
| Placebo | 6 | No significant effects reported. | Well tolerated. |
| 20 | 6 | Increased measures of sedation, confusion, and dizziness. | Generally tolerated. |
| 40 | 6 | More pronounced sedation, confusion, and dizziness. | Generally tolerated. |
| 80 | 6 | Significant increases in sedation, confusion, and dizziness; emergence of visual distortions and feelings of depersonalization. | Tolerated with significant side effects. |
| 160 | 3 (Pilot Phase) | Severe and intolerable psychotomimetic effects. | Not tolerated. |
Data synthesized from Walsh et al. (2001)[3][4]
The study explicitly states that the highest dose of 160 µg/70 kg was not tolerated due to the severity of these psychotomimetic effects.[3][4] In contrast, the mu-opioid agonist hydromorphone produced typical effects such as euphoria and respiratory depression, with butorphanol's effects being more aligned with hydromorphone than this compound.[3][4]
Visualizing Key Pathways
To better understand the context of this compound's effects, the following diagrams illustrate the relevant biological signaling pathway and the experimental workflow of the key human study.
Discussion and Implications for Drug Development
The findings from the key human study on this compound underscore the significant challenge in developing clinically viable KOR agonists. The dose-dependent emergence of psychotomimetic effects, including perceptual distortions and depersonalization, at doses relevant for potential therapeutic activity, highlights the narrow therapeutic window for this class of compounds.[3][4]
The signaling pathway diagram (Figure 1) illustrates a prevailing hypothesis in the field: the G-protein signaling pathway downstream of KOR activation is thought to be primarily responsible for the desired analgesic effects, while the β-arrestin pathway is implicated in the adverse effects, such as dysphoria and psychotomimesis.[5][6][7][8][9] This suggests that future drug development efforts could focus on creating "biased agonists" that preferentially activate the G-protein pathway over β-arrestin recruitment. Such a strategy may allow for the separation of therapeutic effects from the dose-limiting psychotomimetic and dysphoric side effects observed with unbiased agonists like this compound.
The experimental workflow (Figure 2) provides a template for the rigorous clinical evaluation of novel KOR agonists. Future studies will need to incorporate sensitive and specific psychometric scales to quantitatively assess psychotomimetic and dissociative states.
Conclusion
This compound has served as an invaluable pharmacological tool, providing clear evidence of the psychotomimetic potential of selective KOR agonism in humans. The dose-dependent induction of sedation, confusion, visual distortions, and depersonalization presents a significant hurdle for the clinical application of such compounds. For researchers and drug developers, the experience with this compound emphasizes the critical need for innovative medicinal chemistry approaches, such as the development of biased agonists, to unlock the therapeutic potential of the kappa-opioid system while mitigating its undesirable psychological effects. Further research into the precise molecular mechanisms underlying KOR-mediated psychotomimesis is essential for the design of safer and more effective KOR-targeted therapeutics.
References
- 1. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 3. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 9. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Enadoline and Cocaine Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine dependence remains a significant global health issue with limited effective pharmacological treatments.[1] The reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine (B1211576) transporter, leading to increased dopamine levels in the brain's reward circuitry.[2][3] This has led researchers to explore neurotransmitter systems that can modulate dopamine activity. One such system is the endogenous kappa-opioid receptor (KOR) system. The KOR system and its endogenous ligand, dynorphin, are implicated in stress, dysphoria, and the "anti-reward" system of the brain, making it a compelling target for addiction research.[4][5]
Enadoline is a potent and selective KOR agonist that has been a critical tool in foundational research to understand the role of the KOR system in cocaine dependence.[6][7] Preclinical studies have suggested that KOR agonists can attenuate the neurochemical and behavioral effects of cocaine.[6] This guide provides an in-depth technical overview of the core research on this compound, focusing on its mechanism of action, quantitative findings from preclinical and clinical studies, detailed experimental protocols, and the key signaling pathways involved.
Mechanism of Action: The Kappa-Opioid Receptor System
The KOR is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system.[8][9] Its activation by agonists like this compound initiates a cascade of intracellular signaling events.
-
G-Protein Coupling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o).[8][9] This leads to the dissociation of the Gα and Gβγ subunits.
-
Downstream Signaling: The activated G-protein subunits modulate several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[9][10] This generally leads to neuronal hyperpolarization and reduced neurotransmitter release.
-
MAPK Pathway Activation: KOR activation also triggers the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[10] The p38 MAPK pathway, in particular, has been linked to the aversive and dysphoric effects of KOR agonists.[8]
-
The primary mechanism by which this compound is thought to counteract the effects of cocaine involves its modulation of the dopamine system. Cocaine blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to an accumulation of dopamine, which is responsible for its euphoric and reinforcing effects.[11][12] KORs are located on the terminals of dopamine neurons, and their activation by this compound inhibits dopamine release.[13][14] This reduction in dopamine release is hypothesized to counteract the dopamine surge induced by cocaine, thereby reducing its rewarding effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and human studies investigating this compound's effects on cocaine dependence.
Table 1: Preclinical Studies of this compound on Cocaine-Related Behaviors
| Species | This compound Dose | Cocaine Dose | Key Findings | Reference(s) |
| Rodents | Not specified | Not specified | KOR agonists dose-dependently decrease cocaine self-administration. | [13] |
| Squirrel Monkeys | 0.01 mg/kg | Not applicable | Increased heart rate with little effect on blood pressure. | [15] |
| Rats | Not specified | Not specified | KOR activation reduces cocaine-induced dopamine release. | [13] |
Table 2: Human Clinical Trials of this compound and Cocaine
| Study Participants | This compound Doses (intramuscular) | Cocaine Doses (intravenous) | Key Findings | Reference(s) |
| 8 human subjects | 20, 40, and 80 µg/kg | 0, 20, and 40 mg | 80 µg/70 kg dose significantly reduced some positive subjective effects of cocaine (e.g., "high"). Did not modify cocaine self-administration. Safely tolerated in combination with cocaine. | [6] |
| 6 volunteers with polysubstance abuse histories | 20, 40, 80, and 160 µg/70 kg | Not applicable | Dose-dependent increases in sedation, confusion, dizziness, visual distortions, and feelings of depersonalization. The 160 µg/70 kg dose was not tolerated and produced psychotomimetic effects. | [7][16] |
Table 3: Adverse Effects of this compound in Humans
| Adverse Effect | Dose | Reference(s) |
| Sedation, confusion, dizziness | Dose-dependent | [7][16] |
| Visual distortions, feelings of depersonalization | Dose-dependent | [7][16] |
| Psychotomimetic effects | 160 µg/70 kg | [7][16][17] |
| Increased urinary output | Not specified | [7][16] |
Experimental Protocols
Rodent Cocaine Self-Administration Model
This model is a cornerstone of preclinical addiction research, allowing for the study of the reinforcing properties of drugs.[18]
-
Surgical Procedure: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein.[19][20] The catheter is externalized on the back of the animal to allow for drug infusions in the operant chamber.
-
Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one "active" and one "inactive"), a stimulus light above the active lever, a house light, and an infusion pump connected to the animal's catheter.[20]
-
Acquisition Phase: Rats are placed in the chambers for daily sessions (e.g., 2-3 hours) for 10-14 days.[19][20] A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/0.1 mL) paired with a discrete cue complex (e.g., illumination of the stimulus light and an audible tone).[19][21] Presses on the inactive lever have no programmed consequences. Acquisition is typically achieved within 1-3 sessions.[20]
-
Extinction Phase: Following the acquisition phase, lever pressing is extinguished by withholding cocaine infusions and the associated cues when the active lever is pressed.[20] This continues for multiple sessions until responding on the active lever decreases to a predetermined criterion.
-
Reinstatement (Relapse) Testing: After extinction, drug-seeking behavior is reinstated by exposing the animals to various triggers, such as a priming dose of cocaine, presentation of the drug-associated cues, or a stressor like intermittent footshock.[20] To test the effect of this compound, it would be administered prior to the reinstatement session.
Human Laboratory Protocol for this compound and Cocaine Interaction
These studies are designed to assess the safety and efficacy of a candidate medication in a controlled setting.[6]
-
Participant Selection: Participants are typically adult volunteers with a history of cocaine use who are not seeking treatment.[6] They undergo rigorous medical and psychological screening to ensure safety.
-
Study Design: A double-blind, placebo-controlled, within-subject crossover design is often employed.[6][7] This means each participant receives all drug combinations (e.g., placebo + placebo, this compound + placebo, placebo + cocaine, this compound + cocaine) in a randomized order, with a washout period between sessions.
-
Drug Administration: this compound or placebo is administered intramuscularly.[6] Cocaine or saline is administered intravenously at set intervals.[6]
-
Data Collection:
-
Physiological Measures: Heart rate, blood pressure, and other vital signs are continuously monitored.[6]
-
Subjective Effects: Participants rate their subjective experiences on various scales, such as Visual Analog Scales (VAS), for effects like "High," "Good Drug Effect," "Bad Drug Effect," and "Anxious."[6]
-
Cocaine Self-Administration/Choice Procedure: Participants are given a series of opportunities to choose between receiving an infusion of cocaine or a monetary reward.[6] This provides a measure of the reinforcing value of cocaine under the influence of the pretreatment drug.
-
Visualizations of Key Pathways and Workflows
Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: this compound activates the KOR, leading to G-protein signaling that inhibits adenylyl cyclase and modulates ion channels.
Modulation of Cocaine's Effects at the Dopaminergic Synapse
References
- 1. Drugs currently in Phase II clinical trials for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agents in development for the management of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the kappa opioid receptor system in opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 14. THE RISE AND FALL OF KAPPA-OPIOID RECEPTORS IN DRUG ABUSE RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Psychosis - Wikipedia [en.wikipedia.org]
- 18. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 19. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 21. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
Methodological & Application
In Vitro Characterization of Enadoline: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist, using radioligand binding assays. This document outlines the theoretical background, detailed experimental protocols, data analysis, and visualization of key pathways and workflows.
Introduction to this compound and the Kappa-Opioid Receptor
This compound (CI-977) is a highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood, and addiction.[1][2][3] The in vitro characterization of this compound's binding affinity and selectivity is a critical step in understanding its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor.[4]
The KOR is primarily coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, initiating a downstream signaling cascade that ultimately modulates neuronal excitability.
Key Signaling Pathway
The binding of an agonist like this compound to the KOR initiates a series of intracellular events. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of various ion channels.
Data Presentation: Binding Affinity and Selectivity of this compound
Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for the KOR and to assess its selectivity against other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the competing receptor by the Ki value for the primary target receptor (e.g., Ki MOR / Ki KOR).
| Compound | Receptor | Ki (nM) | Selectivity Ratio (vs. KOR) |
| This compound (CI-977) | Kappa (κ) | Data not available in searched literature | - |
| Mu (μ) | Data not available in searched literature | - | |
| Delta (δ) | Data not available in searched literature | - | |
| U-69,593 | Kappa (κ) | ~3 | - |
| Mu (μ) | >1000 | >333 | |
| Delta (δ) | >1000 | >333 |
Experimental Protocols
The following are detailed protocols for saturation and competitive radioligand binding assays to characterize the binding of this compound to the kappa-opioid receptor.
Experimental Workflow: General Radioligand Binding Assay
Protocol 1: Saturation Binding Assay for KOR
This assay is used to determine the density of kappa-opioid receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [3H]U-69,593 (a selective KOR agonist).
-
Non-specific Binding Control: Unlabeled U-69,593 or another high-affinity KOR ligand (e.g., Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of [3H]U-69,593 (e.g., 0.1 to 20 nM) to wells containing a fixed amount of membrane protein (e.g., 20-50 µg).
-
Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]U-69,593 and a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (Y-axis) against the concentration of [3H]U-69,593 (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay for this compound
This assay is used to determine the inhibition constant (Ki) of this compound for the KOR by measuring its ability to compete with a fixed concentration of a radioligand.
Materials:
-
Same as for the saturation binding assay, with the addition of this compound as the test compound.
Procedure:
-
Membrane and Radioligand Preparation: Prepare the KOR-expressing membranes as described above. Use a fixed concentration of [3H]U-69,593, typically at or near its Kd value (e.g., 1-3 nM).[5]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]U-69,593, and membranes.
-
Non-specific Binding: Add a high concentration of unlabeled U-69,593 (e.g., 10 µM), [3H]U-69,593, and membranes.
-
Competition: Add increasing concentrations of this compound (e.g., 0.01 nM to 10 µM), [3H]U-69,593, and membranes.
-
-
Incubation, Filtration, and Quantification: Follow steps 3-6 from the saturation binding assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis) to generate a competition curve.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation binding assays).
-
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of this compound's binding to the kappa-opioid receptor. Accurate determination of binding affinity and selectivity is fundamental for advancing our understanding of the pharmacology of this and other KOR agonists, and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Analysis of the antinociceptive actions of the kappa-opioid agonist this compound (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enadoline in Animal Models of Postsurgical Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enadoline, a potent kappa-opioid receptor agonist, in preclinical animal models of postsurgical pain. The following sections detail the pharmacological effects of this compound, protocols for relevant experimental models, and the underlying signaling pathways.
Introduction
Postsurgical pain is a significant clinical challenge, and preclinical animal models are crucial for the development of novel analgesics. This compound has shown potent antihyperalgesic and antiallodynic effects in a rat model of surgical pain.[1] Its mechanism of action, centered on the kappa-opioid receptor, offers a potential alternative to traditional mu-opioid agonists, which are associated with a range of side effects, including respiratory depression and abuse potential.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a rat model of incisional postsurgical pain.
Table 1: Preemptive Analgesic Effects of Intravenous this compound on Postsurgical Pain in Rats [1]
| Treatment Group | Dose (µg/kg, i.v.) | Thermal Hyperalgesia (Blockade Duration) | Static Allodynia (Blockade Duration) | Dynamic Allodynia (Blockade Duration) |
| This compound | ≤ 1 | > 24 hours | Not specified | Not specified |
| This compound | 10 | > 24 hours | > 24 hours | > 24 hours |
| This compound | 100 | > 24 hours | > 24 hours | > 24 hours |
Data is derived from a study where this compound was administered 15 minutes before surgery.[1]
Table 2: Therapeutic Analgesic Effects of Intravenous this compound on Established Postsurgical Pain in Rats [1]
| Treatment Group | Dose (µg/kg, i.v.) | Analgesic Effect | Duration of Action |
| This compound | 100 | Complete blockade of hyperalgesia and allodynia | 2 hours |
Data is derived from a study where this compound was administered 1 hour after surgery.[1]
Table 3: Comparison of Preemptive this compound and Morphine in a Rat Model of Postsurgical Pain [1]
| Drug | Dose | Route of Administration | Effect on Thermal Hyperalgesia | Effect on Static Allodynia | Effect on Dynamic Allodynia | Respiratory Depression |
| This compound | 1-100 µg/kg | i.v. | Effective | Effective | Effective | No |
| Morphine | 1-3 mg/kg | s.c. | Effective | Little effect | No effect | Yes |
Experimental Protocols
Rat Model of Incisional Postsurgical Pain
This protocol is adapted from established models used to evaluate postsurgical pain in rodents.[3][4][5]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Isoflurane (B1672236) anesthesia
-
Surgical instruments (scalpel, forceps)
-
Suture material
-
Heating pad
Procedure:
-
Anesthetize the rat with isoflurane (4-5% for induction, 1-3% for maintenance).[6]
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Shave and disinfect the plantar surface of the right hind paw.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the heel and extending towards the toes.
-
The underlying plantaris muscle is elevated and incised longitudinally.
-
Close the wound with two mattress sutures using 5-0 nylon.
-
Allow the animal to recover from anesthesia on a heating pad.
-
House the animals individually post-surgery to prevent cage mates from interfering with the wound.
Assessment of Pain-Related Behaviors
a. Mechanical Allodynia (von Frey Test) [7][8]
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rat in a Plexiglas enclosure on the mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the incised paw, near the incision site.
-
Start with a filament of low stiffness and progressively increase the stiffness until the rat withdraws its paw.
-
The lowest force that elicits a withdrawal response is recorded as the paw withdrawal threshold.
-
The "up-down" method can be used for a more accurate determination of the 50% withdrawal threshold.[8]
b. Thermal Hyperalgesia (Plantar Test)
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimate the rat in a Plexiglas enclosure on the glass surface of the plantar test apparatus.
-
A radiant heat source is positioned under the plantar surface of the incised paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
Drug Administration Protocol
Intravenous (i.v.) Injection in Rats [9][10][11][12][13]
Materials:
-
This compound solution
-
Syringes and needles (25-27G)
-
Restraining device
-
Heat lamp or warming pad
Procedure:
-
Warm the rat's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.[11][13]
-
Place the rat in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[1][14] Activation of KOR by this compound initiates a signaling cascade that ultimately leads to analgesia. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit, and the activation of other downstream effectors by the Gβγ subunit.[15]
Experimental Workflow for Evaluating this compound in a Postsurgical Pain Model
The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound.
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods and protocols for translatable rodent models of postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Postoperative Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enadoline Administration in Rat Models of Focal Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enadoline (CI-977) is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia. Activation of KORs has been shown to mitigate ischemic brain injury through various mechanisms, including the reduction of excitotoxicity, inflammation, and apoptosis. These application notes provide a comprehensive overview of the administration of this compound in rat models of focal cerebral ischemia, including detailed experimental protocols, quantitative data on its efficacy, and an illustration of the underlying signaling pathways.
Data Presentation
The neuroprotective effects of this compound have been quantified in rat models of permanent focal cerebral ischemia. The following tables summarize the dose-dependent effects of this compound on infarct volume and brain swelling 24 hours post-occlusion.
Table 1: Effect of this compound on Infarct Volume in Rats with Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose (s.c. bolus + infusion) | n | Mean Infarct Volume (mm³) ± SEM | % Reduction vs. Control |
| Vehicle Control | N/A | 17 | 254 ± 23 | N/A |
| This compound | 0.1 mg/kg + 0.017 mg/kg/h | 8 | 201 ± 28 | 20.9% |
| This compound | 0.3 mg/kg + 0.05 mg/kg/h | 10 | 175 ± 25 | 31.1% |
| This compound | 1.0 mg/kg + 0.17 mg/kg/h | 15 | 159 ± 21 | 37.4%[1] |
Table 2: Effect of this compound on Brain Swelling in Rats with Permanent MCAO
| Treatment Group | Dose (s.c. bolus + infusion) | n | Mean Brain Swelling (mm³) ± SEM | % Reduction vs. Control |
| Vehicle Control | N/A | 17 | 67 ± 8 | N/A |
| This compound | 0.1 mg/kg + 0.017 mg/kg/h | 8 | 55 ± 9 | 17.9% |
| This compound | 0.3 mg/kg + 0.05 mg/kg/h | 10 | 41 ± 7 | 38.8% |
| This compound | 1.0 mg/kg + 0.17 mg/kg/h | 15 | 35 ± 6 | 47.8%[1] |
Experimental Protocols
Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of permanent focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a blunted tip
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Place a temporary ligature on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm occlusion.
-
Secure the filament in place. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover from anesthesia.
This compound Administration Protocol
This protocol details the preparation and subcutaneous administration of this compound for neuroprotection studies in the rat MCAO model.
Materials:
-
This compound (CI-977)
-
Vehicle for dissolution (e.g., sterile saline, as a specific vehicle is not consistently reported, this is a common and reasonable choice)
-
Sterile syringes and needles (25-27 gauge)
-
Osmotic minipumps (for continuous infusion)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound in the chosen vehicle to the desired concentrations for bolus injection (e.g., for doses of 0.1, 0.3, and 1.0 mg/kg).
-
Prepare a separate solution for the continuous infusion with the osmotic minipumps (e.g., for infusion rates of 0.017, 0.05, or 0.17 mg/kg/h).
-
-
Administration:
-
Bolus Injection: 30 minutes prior to the induction of MCAO, administer the prepared this compound solution as a subcutaneous (s.c.) bolus injection into the loose skin on the back of the neck.[1]
-
Continuous Infusion: For recovery models, implant a pre-filled osmotic minipump subcutaneously in the dorsal region immediately following the bolus injection. This will provide continuous infusion of this compound for the desired duration (e.g., 24 hours).[1]
-
Assessment of Infarct Volume and Brain Swelling
This protocol outlines the histological assessment of ischemic damage 24 hours post-MCAO.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10%)
-
Brain matrix slicer
Procedure:
-
24 hours after MCAO, euthanize the rat with an overdose of an appropriate anesthetic.
-
Perfuse the brain transcardially with cold PBS.
-
Carefully remove the brain and place it in a cold brain matrix slicer.
-
Cut the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained sections in 10% formalin.
-
Quantify the infarct volume and brain swelling using image analysis software. The volume of the infarct and the swelling of the ischemic hemisphere can be calculated by integrating the areas of damage and swelling across all brain slices.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a rat MCAO model.
Signaling Pathway of Kappa-Opioid Receptor-Mediated Neuroprotection
Caption: Signaling pathway of KOR-mediated neuroprotection by this compound.
References
Application Notes and Protocols: Drug Discrimination Studies with Enadoline in Squirrel Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of drug discrimination studies conducted with the kappa-opioid receptor agonist, Enadoline, in squirrel monkeys. This document outlines the experimental protocols, summarizes the key findings, and presents visualizations of the relevant biological pathways and experimental workflows.
Introduction
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs. In this procedure, an animal is trained to recognize the interoceptive stimuli produced by a specific drug and to make a differential response to receive a reward. The animal's response to other novel compounds can then be used to determine if they produce similar subjective effects to the training drug. This technique is valuable for characterizing the in-vivo pharmacological profile of new chemical entities and for predicting their potential for abuse.
This compound is a potent and selective kappa-opioid receptor agonist. Understanding its discriminative stimulus effects is crucial for elucidating the role of the kappa-opioid system in perception and for the development of novel therapeutics targeting this system. The following sections detail the methodologies and findings from key studies investigating this compound's discriminative properties in squirrel monkeys.
Data Presentation
The following tables summarize the qualitative results from drug discrimination studies where squirrel monkeys were trained to discriminate this compound from saline.
Note: Specific quantitative data, such as ED50 values, were not available in the public domain literature accessed for this document. The tables reflect the qualitative outcomes of substitution and antagonism tests.
Table 1: Substitution for the this compound (0.0017 mg/kg, i.m.) Discriminative Stimulus
| Compound | Class | Receptor Selectivity | Result |
| PD 117302 | Agonist | Kappa | Full Substitution[1] |
| U-50,488 | Agonist | Kappa | Full Substitution[1] |
| GR 89686A | Agonist | Kappa | Full Substitution[1] |
| (-)-Spiradoline | Agonist | Kappa | Full Substitution[1] |
| ICI 204448 | Agonist | Kappa | Full Substitution[1] |
| EMD 61753 | Agonist | Kappa | Full Substitution[1] |
| Bremazocine | Agonist | Kappa/Mu | Full Substitution[1] |
| Ethylketocyclazocine | Agonist | Kappa/Mu | Full Substitution[1] |
| Morphine | Agonist | Mu | No Substitution[1] |
| BW373U86 | Agonist | Delta | No Substitution[1] |
| Nalbuphine | Mixed Agonist-Antagonist | Kappa/Mu | No Substitution[1] |
| Nalorphine | Mixed Agonist-Antagonist | Kappa/Mu | No Substitution[1] |
| PD 129829 | Enantiomer of this compound | Less Active | No Substitution[1] |
| (+)-Spiradoline | Enantiomer of (-)-Spiradoline | Less Active | No Substitution[1] |
Table 2: Antagonism of the this compound (0.0017 mg/kg, i.m.) Discriminative Stimulus
| Compound | Class | Receptor Selectivity | Dose Range (mg/kg) | Result |
| Quadazocine | Antagonist | Non-selective Opioid | 0.03-3.0 | Surmountable Antagonism[1] |
| nor-BNI | Antagonist | Kappa-selective | 3-10 | Surmountable Antagonism[1] |
| Nalbuphine | Mixed Agonist-Antagonist | Kappa/Mu | 0.3-30 | Surmountable Antagonism[1] |
| beta-Funaltrexamine | Antagonist | Mu-selective | 10.0 | No Antagonism[1] |
Experimental Protocols
The following protocol is based on the methodology described in the study by Carey and Bergman (2001).[1]
Subjects
-
Species: Adult male squirrel monkeys (Saimiri sciureus).
-
Housing: Individually housed with free access to water.
-
Diet: Maintained on a controlled diet of primate chow, fruit, and vitamins. Body weights are monitored regularly.
Apparatus
-
Standard primate operant conditioning chambers equipped with two response levers and a food pellet dispenser.
-
Stimulus lights are located above each lever.
-
An automated control system is used to schedule experimental sessions and record data.
Drug Discrimination Training Procedure
-
Initial Training: Monkeys are first trained to press a lever for a food reward (e.g., 190-mg banana-flavored pellets) under a fixed-ratio (FR) schedule of reinforcement.
-
Discrimination Training:
-
A two-lever drug discrimination procedure is used.
-
Prior to each daily session, monkeys receive an intramuscular (i.m.) injection of either this compound (0.0017 mg/kg) or saline.
-
Following an this compound injection, only responses on the "drug-appropriate" lever are reinforced.
-
Following a saline injection, only responses on the "saline-appropriate" lever are reinforced.
-
The assignment of the drug- and saline-appropriate levers is counterbalanced across subjects.
-
Training sessions are typically conducted 5 days a week.
-
Training continues until a high level of accuracy is achieved (e.g., >90% of responses on the correct lever before the delivery of the first reinforcer for at least 8 of 10 consecutive sessions).
-
Substitution Tests
-
Once discrimination performance is stable, substitution tests with other compounds are conducted.
-
Different doses of a test drug are administered i.m. prior to the session.
-
The percentage of responses on the this compound-appropriate lever is measured.
-
Full substitution is defined as a dose of the test drug that results in a high percentage (e.g., >90%) of responses on the this compound-appropriate lever.
-
Response rates are also monitored to assess for any rate-disrupting effects of the test drugs.
Antagonism Tests
-
To determine if the discriminative stimulus effects of this compound can be blocked, antagonist drugs are administered prior to the administration of the training dose of this compound.
-
A range of doses of the antagonist is tested.
-
A rightward shift in the this compound dose-response curve in the presence of the antagonist indicates surmountable antagonism.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the kappa-opioid receptor activated by this compound.
Drug Discrimination Experimental Workflow
Caption: Workflow for an this compound drug discrimination study in squirrel monkeys.
Logical Relationship of Compounds to this compound Stimulus
Caption: Relationship of opioid compounds to the discriminative stimulus of this compound.
References
Application Notes and Protocols for the Formulation of Enadoline in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist, for in vivo research in rodents. The following sections cover the physicochemical properties of this compound, recommended vehicle formulations, and step-by-step experimental protocols for parenteral administration.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for appropriate formulation. Key properties are summarized in the table below. This compound is commonly available as a free base or as a hydrochloride salt. The hydrochloride salt form generally exhibits improved solubility in aqueous solutions.
| Property | Value (this compound Free Base) | Value (this compound HCl) | Source |
| Molecular Formula | C₂₄H₃₂N₂O₃ | C₂₄H₃₃ClN₂O₃ | [1](2--INVALID-LINK-- |
| Molecular Weight | 396.5 g/mol | 433.0 g/mol | [1](2--INVALID-LINK-- |
| CAS Number | 124378-77-4 | 124439-07-2 | [1](2--INVALID-LINK-- |
| Appearance | Solid powder | Solid powder | [3](--INVALID-LINK--) |
| Solubility | Soluble in DMSO, not in water | Soluble in DMSO | [3](--INVALID-LINK--) |
| LogP (Octanol/Water Partition Coefficient) | 3.89 | - | [4](--INVALID-LINK--) |
Kappa-Opioid Receptor Signaling Pathway
This compound exerts its effects by activating the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon activation, KOR primarily couples to the inhibitory G-protein, Gαi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. The β-arrestin pathway is also implicated in mediating some of the effects of KOR agonists.
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous (IV) or Subcutaneous (SC) Administration
Given that this compound is poorly soluble in water, a co-solvent system is recommended for preparing a solution suitable for parenteral administration in rodents.[3] A common and effective vehicle for such compounds involves a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400), which is then diluted in a sterile isotonic solution like saline or phosphate-buffered saline (PBS).
Materials:
-
This compound (or this compound HCl) powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL in 100% DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in 100% sterile DMSO to achieve a concentration of 1 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for long-term use.
-
-
Preparation of Final Dosing Solution:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare the final dosing solution using a co-solvent system. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% sterile saline or PBS.
-
To prepare the final solution, first mix the required volume of the this compound stock solution with the appropriate volume of PEG400. For example, to make 1 mL of the final vehicle, you would use 100 µL of the stock solution (if the final concentration is to be 100 µg/mL), 400 µL of PEG400, and then add 500 µL of sterile saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
The final concentration of this compound in the dosing solution should be calculated based on the desired dose (in mg/kg) and the injection volume (in mL/kg). For example, for a dose of 10 µg/kg (0.01 mg/kg) and an injection volume of 1 mL/kg, the final concentration should be 0.01 mg/mL.
-
Quantitative Data for Formulation:
| Component | Example Final Concentration | Purpose |
| This compound | 1-100 µg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5-10% | Solubilizing agent |
| PEG400 | 20-40% | Co-solvent and viscosity modifier |
| Saline/PBS | 50-75% | Diluent to achieve isotonicity |
Note: It is crucial to perform a small-scale pilot formulation to ensure the final solution is clear and free of precipitation before preparing a larger batch. The final formulation should be administered at room temperature.
Protocol 2: Administration of this compound to Rodents
The following protocols are for intravenous and subcutaneous administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Administration (Tail Vein):
-
Animal: Rat or mouse
-
Dose: 1-100 µg/kg.[5]
-
Volume: 1-5 mL/kg
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer.
-
Load the syringe with the prepared this compound solution and remove any air bubbles.
-
Swab the tail with 70% ethanol.
-
Insert the needle (27-30 gauge) into one of the lateral tail veins, with the bevel facing up.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Subcutaneous (SC) Administration:
-
Animal: Rat or mouse
-
Dose: 0.1-1.0 mg/kg (as a starting point, dose may need to be optimized).
-
Volume: 1-5 mL/kg
-
Procedure:
-
Grasp the loose skin over the back of the neck (scruff) to form a tent.
-
Insert the needle (25-27 gauge) at the base of the tented skin.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo rodent study using a formulated this compound solution.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and in compliance with all applicable regulations and institutional guidelines. Always prioritize animal welfare and use the minimum necessary dose to achieve the desired effect.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Enadoline: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration routes of enadoline, a potent and selective kappa-opioid receptor (KOR) agonist, in preclinical research. The included protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological properties of this compound and similar compounds.
Introduction
This compound is a non-peptide, arylacetamide derivative that exhibits high selectivity for the kappa-opioid receptor.[1][2] In preclinical models, it has demonstrated potent antinociceptive (analgesic) effects, making it a valuable tool for investigating the role of the KOR system in pain modulation.[2] However, like other KOR agonists, its clinical development has been hampered by dose-limiting side effects, including sedation, dysphoria, and psychotomimetic effects.[1][3] Understanding the dose-response relationship and the appropriate administration routes is critical for accurately interpreting preclinical data and assessing the therapeutic potential of novel KOR agonists.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various preclinical models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Rat (Surgical Pain Model) | Intravenous (i.v.) | 1 - 100 µg/kg | Dose-dependent blockade of thermal hyperalgesia and allodynia. | [2] |
| Rat (Surgical Pain Model) | Intravenous (i.v.) | 100 µg/kg | Complete blockade of hyperalgesic and allodynic responses when given post-surgery. | [2] |
| Rat (Anesthesia Interaction) | Intravenous (i.v.) | 1 - 1000 µg/kg | Potentiation of isoflurane-induced sleeping time without respiratory depression. | [2] |
| Rat (Tail-Flick Test) | Intraperitoneal (i.p.) | 1 - 2 mg/kg | Suppression of tail-flick response in a dose-dependent manner. | [4] |
Table 2: this compound Dosage and Administration in Non-Human Primate Models
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Squirrel Monkey (Cardiovascular) | Intravenous (i.v.) | 0.001 - 0.03 mg/kg | Increased heart rate with little effect on blood pressure. | [5] |
| Rhesus Monkey (Drug Self-Administration) | Intramuscular (i.m.) | 0.0032 - 0.032 mg/kg | Did not maintain self-administration, suggesting low abuse potential. | [6] |
Table 3: this compound-Associated Side Effects in Preclinical Models
| Animal Model | Administration Route | Dosage | Observed Side Effects | Reference(s) |
| Rodents | Systemic | Effective analgesic doses | Sedation, dysphoria. | [1] |
| Squirrel Monkey | Intravenous (i.v.) | > 0.001 mg/kg | Increased heart rate. | [5] |
| Non-Human Primates | Systemic | N/A | Diuresis, sedation. | [7] |
| Humans | Intramuscular (i.m.) | 20 - 160 µg/70 kg | Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, increased urinary output. The highest dose was not tolerated due to psychotomimetic effects. | [3] |
Signaling Pathways
This compound exerts its effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/Go family of G proteins.
Experimental Protocols
Drug Preparation for Injection
Objective: To prepare this compound for parenteral administration in preclinical models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. A concentration of 1-10 mg/mL is typically achievable.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Final Injection Vehicle Preparation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add the required volume of the this compound stock solution in DMSO to the PEG300. The final concentration of DMSO should be kept to a minimum, ideally below 10%.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix thoroughly by vortexing.
-
Add sterile saline to bring the final volume to 1 mL.
-
Vortex until the solution is clear and homogenous.
-
Note: The final vehicle composition may need to be optimized depending on the required dose and administration route. It is crucial to ensure the final solution is sterile, clear, and free of precipitates before administration.
Intravenous (i.v.) Administration in Rats
Objective: To administer this compound intravenously to rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
Prepared this compound solution
-
Rat restraint device
-
27-30 gauge needle attached to a 1 mL syringe
-
Heat lamp or warming pad
Procedure:
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the lateral tail veins.
-
Place the rat in a suitable restraint device, ensuring the tail is accessible.
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm the needle is in the vein (a small amount of blood should enter the syringe hub).
-
Inject the this compound solution slowly over 1-3 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Intramuscular (i.m.) Administration in Non-Human Primates
Objective: To administer this compound intramuscularly to non-human primates for behavioral or analgesic studies.
Materials:
-
Prepared this compound solution
-
Appropriate size syringe and needle (e.g., 23-25 gauge)
-
70% ethanol
Procedure:
-
Ensure the animal is appropriately restrained according to institutional guidelines.
-
Select a suitable muscle for injection, such as the quadriceps or gluteal muscles.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the muscle.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound solution.
-
Withdraw the needle and apply gentle pressure.
-
Observe the animal for any adverse reactions.
Formalin Test for Nociception in Rats
Objective: To assess the antinociceptive effects of this compound using the formalin-induced pain model in rats.
Procedure:
-
Acclimatize the rat to the observation chamber for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired pre-treatment time before formalin injection.
-
Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Phase I (0-5 minutes post-formalin): Record the cumulative time the animal spends flinching or licking the injected paw. This phase reflects acute nociceptive pain.
-
Interphase (5-15 minutes post-formalin): A period of reduced pain behavior.
-
Phase II (15-60 minutes post-formalin): Record the cumulative time the animal spends flinching or licking the injected paw. This phase is associated with inflammatory pain and central sensitization.
-
Compare the pain scores between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
Tail-Flick Test for Nociception in Rats
Objective: To measure the analgesic effect of this compound on the thermal pain threshold in rats.
Procedure:
-
Gently restrain the rat, allowing the tail to be exposed.
-
Apply a focused beam of radiant heat to a specific point on the ventral surface of the tail.
-
Measure the latency (in seconds) for the rat to flick its tail away from the heat source. A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.
-
Establish a baseline tail-flick latency for each animal before drug administration.
-
Administer this compound or vehicle.
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Conclusion
This compound remains a critical pharmacological tool for elucidating the role of the kappa-opioid receptor system in various physiological and pathological processes, particularly in the context of pain and addiction research. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies. Careful consideration of dosage, administration route, and appropriate behavioral assays is essential for obtaining reliable and translatable results. The dual signaling pathways of the KOR, leading to both therapeutic and adverse effects, highlight the importance of developing biased agonists that selectively engage the desired signaling cascade.
References
- 1. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat tail flick reflex: magnitude measurement of stimulus-response function, suppression by morphine and habituation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu/Kappa Opioid Interactions in Rhesus Monkeys: Implications for Analgesia and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Effects of Kappa Opioid Receptor-Related Ligands in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Enadoline on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating a variety of neurological processes, including pain perception, mood, and addiction. Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the KOR system. These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neuronal activity, along with detailed protocols for its investigation using in vitro and in vivo electrophysiology techniques.
Activation of KORs by agonists like this compound typically leads to neuronal inhibition.[1][2] This is primarily achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1] The resulting hyperpolarization of the neuronal membrane and decreased neurotransmitter release contribute to the analgesic and other central nervous system effects of KOR agonists.
Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound and other selective KOR agonists on neuronal activity. Due to the limited availability of specific single-neuron electrophysiological data for this compound, data from the widely studied KOR agonist U-50488H is included as a representative example of the expected effects.
Table 1: Effects of this compound on EEG Activity in Rats
| Parameter | Vehicle Control (Pre-drug) | This compound (25-100 µg/kg, i.v.) | Reference |
| Mean EEG Frequency | 6.6 Hz | 6.2 Hz | [3] |
| Relative Power (0-4 Hz band) | Baseline | Decreased | [3] |
| Relative Power (4-8 Hz band) | Baseline | Increased | [3] |
| Peak Frequency | N/A | 5.0 Hz | [3] |
Table 2: Representative Effects of a Selective KOR Agonist (U-50488H) on Neuronal Excitability (Patch-Clamp Electrophysiology)
| Parameter | Control | U-50488H (Concentration) | Expected Effect with this compound | Reference (for U-50488H) |
| Resting Membrane Potential | ~ -65 mV | Hyperpolarization (~5-15 mV) | Hyperpolarization | General KOR agonist effect |
| Action Potential Firing Rate | Baseline | Decreased | Decreased | [4] |
| Input Resistance | Baseline | Decreased | Decreased | General KOR agonist effect |
| GIRK Channel Current | Minimal | Outward Current | Outward Current | [1][5] |
| Voltage-Gated Calcium Current | Baseline | Inhibition | Inhibition | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: this compound activates KOR, leading to neuronal inhibition.
Experimental Workflow for In Vitro Brain Slice Electrophysiology
Caption: Workflow for in vitro electrophysiological recording.
Experimental Workflow for In Vivo Single-Unit Recording
Caption: Workflow for in vivo single-unit recording.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is designed to measure the effects of this compound on the intrinsic membrane properties and synaptic activity of individual neurons in acute brain slices.
1. Materials and Solutions:
-
Slicing Solution (ice-cold and carbogenated):
-
Sucrose-based artificial cerebrospinal fluid (aCSF) is often used to improve slice health. A typical composition is (in mM): 220 Sucrose, 3 KCl, 1.25 NaH2PO4, 25 NaHCO3, 12 MgSO4·7H2O, 0.2 CaCl2, 10 D-glucose, and 0.5 L-Ascorbic acid (for specific brain regions like the VTA).[7]
-
-
Recording aCSF (carbogenated at 32-34°C):
-
(in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8]
-
-
Intracellular Solution (for current-clamp):
-
(in mM): 122 K-gluconate, 5 NaCl, 0.3 CaCl2, 2 MgCl2, 1 EGTA, 10 HEPES, 5 Na2-ATP, and 0.4 Na2-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity ~280 mOsm/kg.[9]
-
-
This compound Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.
-
2. Procedure:
-
Brain Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices using a vibratome in ice-cold, carbogenated slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.[10][11]
-
-
Recording:
-
Transfer a single slice to the recording chamber of an upright microscope continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.[8][12]
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
Inject a series of current steps to assess neuronal excitability (e.g., firing frequency versus current injection).
-
After establishing a stable baseline recording for 5-10 minutes, bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM).
-
Record the changes in resting membrane potential, input resistance, and firing rate in the presence of this compound.
-
To study effects on specific ion channels, switch to voltage-clamp mode and use appropriate voltage protocols to isolate GIRK currents or calcium currents.
-
Following the drug application, perform a washout with aCSF to observe the reversal of the effects.
-
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol allows for the investigation of this compound's effects on the spontaneous and evoked firing of neurons in the intact brain of an anesthetized or awake, head-fixed animal.
1. Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Electrophysiology recording system (amplifier, data acquisition system)
-
This compound solution for systemic administration (e.g., dissolved in saline for intravenous or intraperitoneal injection)
2. Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame. Maintain the animal's body temperature.
-
Perform a craniotomy over the brain region of interest.[13]
-
-
Recording:
-
Slowly lower the microelectrode into the target brain region using a micromanipulator.
-
Advance the electrode until the spontaneous action potentials of a single neuron are isolated.
-
-
Data Acquisition:
-
Record the baseline spontaneous firing rate of the neuron for a stable period (e.g., 5-15 minutes).
-
Administer this compound systemically (e.g., intravenous bolus or infusion).
-
Continuously record the firing rate of the same neuron to determine the onset, magnitude, and duration of the drug's effect.
-
If applicable, sensory or electrical stimuli can be applied before and after drug administration to assess the effect on evoked neuronal responses.
-
-
Data Analysis:
-
Spike sorting software is used to isolate and verify single-unit activity.
-
The firing rate (in Hz) is calculated in bins over time to visualize the effect of this compound.
-
Statistical comparisons are made between the baseline firing rate and the firing rate at various time points after drug administration.
-
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. EEG spectral analysis of the neuroprotective kappa opioids this compound and PD117302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 11. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways of Enadoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enadoline is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1][2][3] Activation of KORs has been shown to produce analgesic effects, making them a target for the development of novel pain therapeutics.[3] However, the clinical utility of KOR agonists has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[2] These dual effects are believed to be mediated by distinct downstream signaling pathways initiated upon agonist binding. This document provides a detailed overview of these pathways and protocols for their investigation, aimed at facilitating research into the nuanced pharmacology of this compound and other KOR agonists.
Kappa-opioid receptors primarily couple to inhibitory Gαi/o proteins.[4] The canonical signaling cascade upon agonist binding bifurcates into two main branches: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is generally associated with the therapeutic analgesic effects, while the β-arrestin pathway is linked to the undesirable side effects.[4] A deeper understanding of how ligands like this compound differentially engage these pathways—a concept known as biased agonism—is crucial for the development of safer and more effective KOR-targeted therapies.[5]
Downstream Signaling Pathways of this compound
Upon binding of this compound to the KOR, the receptor undergoes a conformational change that facilitates the activation of distinct intracellular signaling cascades.
G-Protein-Dependent Signaling
The G-protein-dependent pathway is considered the canonical route for the therapeutic effects of KOR agonists.
-
Gαi/o Subunit Activation: The activated KOR promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels, reducing calcium influx. These effects contribute to the inhibition of neuronal excitability and neurotransmitter release.
-
Activation of MAPK/ERK Pathway: The Gβγ subunit can also initiate a signaling cascade that leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). This pathway is involved in the regulation of gene expression and cell survival.
β-Arrestin-Dependent Signaling
The recruitment of β-arrestin to the KOR initiates a distinct set of signaling events that are often associated with the adverse effects of KOR agonists.
-
Receptor Phosphorylation: Upon agonist binding, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. It also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization.
-
Activation of p38 MAPK Pathway: β-arrestin can act as a scaffold for signaling proteins, leading to the activation of the p38 MAPK pathway. Activation of this pathway has been implicated in the dysphoric and aversive effects of KOR agonists.
Quantitative Data for this compound Signaling
| Assay | Parameter | Value | Species | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 1.8 ± 0.4 nM | Human | [5] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | 113 ± 3 % | Human | [5] |
| Receptor Internalization | EC₅₀ | 10.9 ± 3.1 nM | Human | [5] |
| Receptor Internalization | Eₘₐₓ | 100 ± 3 % | Human | [5] |
| Bias Factor (G-protein vs. Internalization) | - | 6.1 (G-protein biased) | Human | [5] |
Note: The bias factor was calculated as the ratio of the potency (EC₅₀) for receptor internalization to the potency for G-protein activation ([³⁵S]GTPγS binding). A value greater than 1 indicates a bias towards G-protein signaling.
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound's downstream signaling pathways are provided below.
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o protein coupling.
Materials:
-
Cells stably or transiently expressing the human kappa-opioid receptor (e.g., HEK293, CHO).
-
Cell culture medium and supplements.
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96- or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the KOR-expressing cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.
-
Cell Stimulation: On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Forskolin Stimulation: Add Forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response. This elevates the basal cAMP level, allowing for the measurement of inhibition.
-
This compound Treatment: Immediately add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that produces 50% of the maximal inhibition).
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated KOR, a key event in the β-arrestin-dependent signaling pathway.
Materials:
-
Cells suitable for transfection (e.g., HEK293).
-
Expression plasmids for KOR and a tagged β-arrestin (e.g., β-arrestin-2 fused to a reporter enzyme or fluorescent protein).
-
Transfection reagent.
-
This compound.
-
Assay-specific reagents (e.g., substrate for BRET or enzyme complementation assays).
-
96- or 384-well microplates.
-
Plate reader capable of detecting the reporter signal.
Procedure:
-
Cell Transfection: Co-transfect the cells with the KOR and tagged β-arrestin expression plasmids using a suitable transfection reagent.
-
Cell Seeding: After 24-48 hours, seed the transfected cells into the appropriate microplate.
-
This compound Treatment: On the day of the assay, replace the medium with assay buffer and add serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a time course determined by kinetic experiments to capture the maximal recruitment signal.
-
Signal Detection: Add the assay-specific substrate or reagents and measure the signal according to the manufacturer's protocol (e.g., luminescence for BRET, chemiluminescence for PathHunter).
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal recruitment).
Protocol 3: MAPK/ERK and p38 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK and p38, key downstream effectors of both G-protein and β-arrestin pathways, using Western blotting.
Materials:
-
KOR-expressing cells.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and phosphorylated p38 (p-p38).
-
Primary antibodies for total ERK1/2 and total p38 (for normalization).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture KOR-expressing cells to near confluency. Serum-starve the cells for several hours before treatment. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes) to determine the optimal stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK or p-p38 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (total ERK or total p38).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as the ratio of the p-ERK (or p-p38) signal to the total ERK (or total p38) signal.
Conclusion
The investigation of this compound's downstream signaling pathways is a multifaceted process that requires a combination of cellular and molecular techniques. By employing the protocols outlined in these application notes, researchers can dissect the G-protein- and β-arrestin-mediated signaling cascades activated by this potent KOR agonist. A thorough understanding of how this compound and other ligands modulate these pathways will be instrumental in the rational design of next-generation analgesics with improved therapeutic profiles. The provided workflows and quantitative data serve as a valuable resource for scientists in both academic and industrial settings who are dedicated to advancing the field of opioid pharmacology.
References
- 1. Frontiers | Functional Selectivity and Antinociceptive Effects of a Novel KOPr Agonist [frontiersin.org]
- 2. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Enadoline in Traumatic Brain Injury Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a complex neurological condition characterized by primary mechanical damage and a cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, cerebral edema, and blood-brain barrier (BBB) disruption. These secondary processes represent key targets for therapeutic intervention. Enadoline (CI-977), a potent and highly selective kappa-opioid receptor (KOR) agonist, has emerged as a promising neuroprotective agent. Activation of KORs has been shown to modulate several pathways implicated in the pathophysiology of brain injury. While direct studies of this compound in TBI models are limited, research in related models of cerebral ischemia and studies with other KOR agonists in TBI provide a strong basis for its investigation.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade is multifaceted and can influence neuronal survival, inflammation, and ion homeostasis.
Proposed Neuroprotective Signaling Pathway of this compound in TBI
Quantitative Data Summary
Table 1: Effects of this compound (CI-977) in a Rat Model of Focal Cerebral Ischemia [1]
| Treatment Group | Dose (s.c. bolus + infusion) | Infarct Volume Reduction (%) | Brain Swelling Reduction (%) |
| Control | Saline | 0 | 0 |
| This compound | 0.1 mg/kg + 0.017 mg/kg/h | N/A | N/A |
| This compound | 0.3 mg/kg + 0.05 mg/kg/h | N/A | N/A |
| This compound | 1.0 mg/kg + 0.17 mg/kg/h | 37.4 | 47.8 |
Table 2: Effects of U-50488H in a Mouse Model of Concussive Head Injury
| Treatment Group | Dose (i.v.) | Neurological Deficit (Grip Test) Improvement |
| Control | Saline | Baseline |
| U-50488H | 1 mg/kg | Dose-related improvement |
| U-50488H | 3 mg/kg | Significant improvement (P < 0.05) |
| U-50488H | 10 mg/kg | Significant improvement (P < 0.05) |
Experimental Protocols
The following are detailed protocols for the application of this compound in common preclinical TBI models, extrapolated from existing literature.
Protocol 1: this compound Administration in a Rat Fluid Percussion Injury (FPI) Model
This protocol is adapted from studies on this compound in focal cerebral ischemia and standard FPI procedures.
1. Animal Model: Lateral Fluid Percussion Injury (FPI) in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 N₂O:O₂ mixture.
-
Surgical Procedure:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a 4.8 mm craniotomy over the right parietal cortex, centered 2.0 mm posterior to bregma and 6.0 mm lateral to the sagittal suture, keeping the dura intact.
-
Securely affix a plastic injury cap to the craniotomy site using dental cement.
-
Connect the injury cap to the fluid percussion device.
-
Induce a moderate injury by releasing a pendulum to strike the piston of the device, generating a fluid pressure pulse of 2.0-2.2 atmospheres.
-
Immediately after injury, disconnect the animal, suture the incision, and allow for recovery.
-
2. This compound Formulation and Administration
-
Formulation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
-
Dosage and Administration:
-
Pre-treatment: Administer this compound at a dose of 0.1, 0.3, or 1.0 mg/kg via subcutaneous (s.c.) injection 30 minutes prior to TBI induction.[1]
-
Post-treatment with continuous infusion: Following the initial bolus, begin a continuous s.c. infusion of this compound at 0.017, 0.05, or 0.17 mg/kg/h, respectively, for 24 hours.[1]
-
-
Control Group: Administer an equivalent volume of sterile 0.9% saline using the same injection and infusion schedule.
3. Outcome Measures
-
Neurological Scoring: Assess neurological deficits using a Neurological Severity Score (NSS) at 1, 24, 48 hours, and 7 days post-injury.
-
Histological Analysis (at 7 days post-injury):
-
Perfuse animals with 4% paraformaldehyde.
-
Harvest brains and cryosection.
-
Perform Nissl staining to determine lesion volume.
-
Use Fluoro-Jade B staining to identify degenerating neurons.
-
-
Measurement of Cerebral Edema (at 24 hours post-injury):
-
Harvest brains.
-
Separate the hemispheres.
-
Measure the wet weight of each hemisphere.
-
Dry the hemispheres in an oven at 100°C for 24 hours and measure the dry weight.
-
Calculate brain water content: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
Protocol 2: this compound Administration in a Mouse Controlled Cortical Impact (CCI) Model
This protocol is adapted from studies using the KOR agonist U-50488H in a concussive head injury model and standard CCI procedures.
1. Animal Model: Controlled Cortical Impact (CCI) in Mice
-
Animals: Adult male C57BL/6 mice (25-30g).
-
Anesthesia: Isoflurane (3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Perform a 4 mm craniotomy over the right parietal cortex.
-
Use a pneumatic impactor with a 3 mm tip to induce a cortical contusion (velocity: 4 m/s, depth: 1 mm, dwell time: 100 ms).
-
Replace the bone flap and suture the scalp.
-
2. This compound Formulation and Administration
-
Formulation: Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Dosage and Administration: Administer this compound at a dose of 1, 3, or 10 mg/kg via intravenous (i.v.) injection into the tail vein within 5 minutes following CCI.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline via i.v. injection.
3. Outcome Measures
-
Motor Function:
-
Grip Test: At 1 hour post-injury, assess the animal's ability to grip a wire.
-
Rotarod Test: At 1, 3, and 7 days post-injury, measure the latency to fall from an accelerating rotarod.
-
-
Blood-Brain Barrier Permeability (at 24 hours post-injury):
-
Inject Evans Blue dye (2% in saline, 4 ml/kg, i.v.) 1 hour before sacrifice.
-
Perfuse the animal with saline to remove intravascular dye.
-
Harvest the brain and measure the extravasation of Evans Blue spectrophotometrically.
-
-
Histological Analysis (at 7 days post-injury):
-
Perfuse animals with 4% paraformaldehyde.
-
Harvest brains and section.
-
Perform H&E staining to assess tissue morphology and lesion size.
-
Use Iba1 immunohistochemistry to evaluate microglial activation and neuroinflammation.
-
Experimental Workflow Visualization
Conclusion
This compound holds significant potential as a neuroprotective agent for the treatment of traumatic brain injury. The protocols and data presented here, though largely extrapolated from related research, provide a solid foundation for designing and conducting preclinical studies to evaluate its efficacy. Careful consideration of the TBI model, drug administration paradigm, and relevant outcome measures will be crucial for elucidating the therapeutic utility of this compound in this complex and challenging field of research.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Enadoline-Induced Dysphoria in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dysphoria as a side effect in animal models treated with Enadoline, a potent kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant signs of aversion and dysphoria in our animal models after administering this compound. How can we confirm this is a KOR-mediated effect?
A1: this compound-induced dysphoria is primarily mediated by its agonist activity at the kappa-opioid receptor (KOR). To confirm this, you can pre-treat a cohort of animals with a selective KOR antagonist, such as norbinaltorphimine (B1679850) (nor-BNI), prior to this compound administration. A significant attenuation or complete blockage of the aversive behavior, as measured by a conditioned place aversion (CPA) test, would confirm that the dysphoria is KOR-mediated. For instance, studies have shown that pretreatment with nor-BNI can block the aversive effects of KOR agonists.[1][2][3]
Q2: What are the primary signaling pathways responsible for this compound-induced dysphoria?
A2: While the analgesic effects of KOR agonists are primarily mediated through G-protein signaling, the dysphoric and aversive effects are linked to the β-arrestin2 signaling pathway.[4][5] Activation of KOR by this compound leads to the recruitment of β-arrestin2, which in turn activates p38 mitogen-activated protein kinase (MAPK).[6][7] This downstream signaling cascade in specific brain regions, such as the ventral tegmental area (VTA), is critically involved in mediating the aversive states.[7]
Q3: Are there pharmacological strategies to mitigate this compound-induced dysphoria while potentially retaining its analgesic effects?
A3: Yes, several strategies are being explored:
-
Co-administration with a Mu-Opioid Receptor (MOR) Agonist: Concurrent activation of MORs can counteract the dysphoric effects of KOR activation. The co-administration of a MOR agonist, such as morphine, with this compound may mitigate the aversive response. However, the optimal dose ratio needs to be empirically determined to balance the mitigation of dysphoria with other potential side effects.
-
Use of G-protein Biased KOR Agonists: Developing KOR agonists that selectively activate the G-protein signaling pathway over the β-arrestin2 pathway is a promising approach. These "biased agonists" aim to retain the analgesic properties while minimizing the dysphoric side effects.[4][8][9][10] Studies with compounds like triazole 1.1 have shown retained antinociceptive efficacy without inducing sedation or dysphoria.[4]
-
Inhibition of Downstream Signaling: Targeting the downstream effectors of the β-arrestin2 pathway, such as p38 MAPK, can also mitigate dysphoria. Pre-treatment with a p38 MAPK inhibitor has been shown to block KOR agonist-induced conditioned place aversion.[6][7]
Q4: Can genetic manipulation of the animal model help in studying and mitigating this compound-induced dysphoria?
A4: Absolutely. Using β-arrestin2 knockout (βarr2-KO) mice is a powerful tool to investigate the role of this pathway in KOR-mediated effects. Studies have shown that in βarr2-KO mice, the aversive effects of KOR agonists can be attenuated, providing further evidence for the role of this pathway in dysphoria.[5][11][12][13]
Troubleshooting Guides
Issue 1: High variability in conditioned place aversion (CPA) results.
-
Possible Cause: Inconsistent handling of animals, variations in the experimental environment, or suboptimal drug administration protocol.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure all animal handling is consistent across all experimental groups to minimize stress-induced variability.
-
Optimize Apparatus: Use a well-validated CPA apparatus with distinct visual and tactile cues in each compartment to facilitate strong place conditioning.
-
Refine Dosing and Timing: Carefully titrate the dose of this compound to induce a consistent but not overly severe aversive response. Ensure the timing of drug administration relative to conditioning sessions is precise and consistent.
-
Control for Locomotor Effects: KOR agonists can affect locomotor activity. Ensure that the observed place aversion is not a secondary effect of altered movement. Analyze locomotor activity during the conditioning sessions.
-
Issue 2: Difficulty in separating analgesic effects from dysphoric side effects.
-
Possible Cause: The doses of this compound required for analgesia may inherently produce dysphoria.
-
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a detailed dose-response study for both analgesia (e.g., using a tail-flick or hot plate test) and dysphoria (CPA). This will help identify if there is a therapeutic window where analgesia is present with minimal aversion.
-
Implement Mitigation Strategies: Utilize the pharmacological strategies mentioned in FAQ 3. For example, co-administer a low dose of a MOR agonist with an effective analgesic dose of this compound and assess both analgesia and CPA.
-
Explore Biased Agonists: If available, test a G-protein biased KOR agonist in your models to see if it provides analgesia without the confounding dysphoric effects.[4][8][9][10]
-
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on KOR agonist-induced aversion and its mitigation.
Table 1: Conditioned Place Aversion Induced by the KOR Agonist U50,488H in Mice
| Treatment Group | Dose (mg/kg, s.c.) | CPA Score (Difference in time spent in drug-paired compartment, seconds) | Reference |
| Saline | - | (baseline) | [14] |
| U50,488H | 0.3 | Not significantly different from saline | [14] |
| U50,488H | 1 | ~ -150 | [14] |
| U50,488H | 3 | ~ -250 | [14] |
Note: Data are approximate values interpreted from graphical representations in the cited literature for illustrative purposes.
Table 2: Effect of KOR Agonist U50,488 on Conditioned Place Aversion in Male and Female Mice
| Sex | Dose of U50,488 (mg/kg) | Outcome | Reference |
| Male | 2.5 | No significant aversion | [15] |
| Male | 10 | Significant place aversion | [15] |
| Female | 2.5 | Significant place aversion | [15] |
| Female | 10 | Significant place preference | [15] |
Note: This study highlights significant sex differences in the response to KOR agonists.
Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA) for Assessing this compound-Induced Dysphoria
This protocol is a standard method for evaluating the aversive properties of a compound.
-
Apparatus: A three-chambered apparatus with two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
-
Habituation (Day 1): Place each animal in the central chamber and allow free exploration of all three chambers for 15-30 minutes. This establishes a baseline preference for each chamber.
-
Conditioning (Days 2-5):
-
On alternate days, administer this compound (specify dose and route, e.g., 0.1 mg/kg, i.p.) and confine the animal to one of the conditioning chambers for 30 minutes.
-
On the other days, administer vehicle (e.g., saline) and confine the animal to the opposite conditioning chamber for 30 minutes. The pairing of this compound with a specific chamber should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the central chamber and allow free access to all three chambers for 15-30 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the this compound-paired chamber compared to the vehicle-paired chamber indicates a conditioned place aversion.
Protocol 2: Mitigation of this compound-Induced CPA with a KOR Antagonist
This protocol is designed to confirm that the observed aversion is KOR-mediated.
-
Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Norbinaltorphimine (nor-BNI) + this compound
-
-
Procedure:
-
Expected Outcome: If this compound-induced CPA is KOR-mediated, the aversion observed in Group 2 should be significantly attenuated or absent in Group 3.
Visualizations
Caption: KOR signaling pathways leading to analgesia vs. dysphoria.
Caption: Experimental workflow for testing mitigation of CPA.
Caption: Logical relationships of different dysphoria mitigation strategies.
References
- 1. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Deletion of β-arrestin 2 in mice affects kappa opioid receptor-mediated behaviors depending on sex, ovariectomy status, and behavioral endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the dose-limiting side effects of Enadoline in research
Welcome to the technical support center for researchers utilizing Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome the dose-limiting side effects of this compound in your experiments and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor. Its primary mechanism of action is to bind to and activate KORs, which are widely distributed in the central and peripheral nervous systems. This activation leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) cascades.[1] While initially investigated for its potent analgesic properties, its clinical development was halted due to significant side effects.[2]
Q2: What are the major dose-limiting side effects of this compound observed in research?
This compound's therapeutic potential is significantly hampered by a range of dose-dependent side effects. In human clinical trials, these have included sedation, confusion, dizziness, visual distortions, and feelings of depersonalization.[3][4] At higher doses, more severe psychotomimetic effects have been observed.[3][4] Preclinical studies in animal models have also demonstrated side effects such as sedation, dysphoria (a state of unease or general dissatisfaction), and motor impairment.[2]
Q3: What is the underlying mechanism hypothesized to cause these side effects?
The adverse effects of KOR agonists like this compound are thought to be mediated by the β-arrestin signaling pathway.[5] Upon receptor activation, two primary signaling cascades are initiated: the G-protein pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is linked to the undesirable side effects like dysphoria and sedation.[5][6]
Q4: Are there strategies to mitigate the side effects of this compound in my experiments?
Yes, several strategies are being explored to separate the therapeutic effects of KOR agonists from their side effects. These include:
-
Biased Agonism: The development of "biased" KOR agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway is a primary focus of current research.[7][8] These compounds aim to retain analgesic efficacy while minimizing dysphoria and sedation.
-
Peripheral Restriction: Designing KOR agonists that do not cross the blood-brain barrier can provide analgesia for peripheral pain without causing central nervous system (CNS) side effects.[2]
-
Dose Reduction in Combination Therapy: In preclinical models of parkinsonism, co-administration of this compound with L-dopa allowed for a reduction in the required dose of both drugs to achieve a therapeutic effect, thereby potentially reducing side effects.[9]
Q5: Are there alternative KOR agonists with a better side-effect profile that I could consider for my research?
Yes, research has led to the development of novel KOR agonists with improved side-effect profiles. For example, the G-protein biased agonist Triazole 1.1 has shown potent antinociceptive and antipruritic effects in preclinical models without inducing sedation or dysphoria at therapeutic doses.[7] Comparing the effects of this compound to such newer compounds could be a valuable aspect of your research.
Troubleshooting Guide
Problem: My animals are exhibiting excessive sedation at doses required for analgesia.
-
Solution 1: Dose-Response Optimization: Carefully titrate the dose of this compound to find the minimal effective dose for analgesia with the least sedative effect. A detailed dose-response study is crucial.
-
Solution 2: Consider a Biased Agonist: If sedation remains a significant issue, consider using a G-protein biased KOR agonist as a comparator in your studies to see if the desired therapeutic effect can be achieved without sedation.
-
Solution 3: Refine Behavioral Assessment: Ensure that the method of assessing sedation is specific and not confounded by motor impairment. See the detailed experimental protocol for Locomotor Activity Assessment below.
Problem: I am observing behaviors indicative of dysphoria or aversion in my animal models (e.g., conditioned place aversion).
-
Solution 1: Implement Conditioned Place Aversion (CPA) Testing: Use a validated CPA protocol to quantify the aversive properties of this compound at different doses. This will help you establish a therapeutic window. A detailed protocol is provided below.
-
Solution 2: Explore Biased Agonists: G-protein biased KOR agonists are hypothesized to have reduced aversive effects. Comparing this compound with a biased agonist in a CPA paradigm can provide valuable insights.
-
Solution 3: Antagonist Co-administration: In some experimental contexts, co-administration with a low dose of a KOR antagonist might mitigate the aversive effects, though this will also likely impact the analgesic efficacy and requires careful validation.
Problem: I am unsure if the observed effects are centrally or peripherally mediated.
-
Solution 1: Use a Peripherally Restricted Antagonist: Co-administer this compound with a KOR antagonist that does not cross the blood-brain barrier. If the analgesic effect is blocked, it suggests a peripheral mechanism. If the side effects are attenuated while analgesia persists, it points to a central mediation of side effects.
-
Solution 2: Compare with a Peripherally Restricted Agonist: Include a peripherally restricted KOR agonist in your experimental design. If this compound produces analgesia without the CNS side effects seen with this compound, it strengthens the hypothesis that the side effects are centrally mediated.
Data Presentation
Table 1: Human Clinical Trial Data for Intramuscular this compound
| Dose (µg/70 kg) | Observed Effects | Citation |
| 20, 40, 80 | Increased sedation, confusion, dizziness, visual distortions, depersonalization, increased urinary output. | [3][4] |
| 160 | Not tolerated, led to psychotomimetic effects. | [3][4] |
| 15 | Ineffective for postsurgical pain. | [10] |
| 25 | Similar pain relief to morphine (10 mg i.m.) but of shorter duration; associated with dose-limiting neuropsychiatric adverse events. | [10] |
Table 2: Preclinical Dose-Response Data for this compound in Rats (Intravenous)
| Dose (µg/kg) | Observed Effect | Model | Citation |
| ≤ 1 | Blocked development of thermal hyperalgesia | Postoperative pain | [11] |
| 10 | Blocked development of static and dynamic allodynia | Postoperative pain | [11] |
| 1-1000 | Potentiated isoflurane-induced sleeping time | Sedation | [11] |
| Up to 1000 | Did not cause respiratory depression | Respiratory function | [11] |
Table 3: Comparison of Side Effects of KOR Agonists in Rodents
| Compound | Sedation | Conditioned Place Aversion (CPA) | Notes | Citation |
| This compound | Yes | Yes (inferred from class effect) | Dose-limiting CNS side effects observed in humans. | [3][4] |
| U50,488 | Yes | Yes | A standard, unbiased KOR agonist used in many preclinical studies. | [12][13] |
| Triazole 1.1 | No (at analgesic doses) | No (at analgesic doses) | A G-protein biased KOR agonist. | [7] |
| RB-64 | No (at analgesic doses) | Yes | A G-protein biased KOR agonist. | [14] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is used to assess the aversive (dysphoric) properties of a compound.
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Day 1): Allow the animal to freely explore all three chambers for a 15-20 minute period. Record the time spent in each of the two larger chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-7):
-
Drug Pairing: On alternate days (e.g., Days 2, 4, 6), administer this compound (or the test compound) and immediately confine the animal to its initially non-preferred chamber for 30 minutes.
-
Vehicle Pairing: On the intervening days (e.g., Days 3, 5, 7), administer the vehicle solution and confine the animal to its initially preferred chamber for 30 minutes. The order of drug and vehicle pairing should be counterbalanced across subjects.
-
-
Post-Conditioning Test (Day 8): Place the animal in the central chamber and allow it to freely explore all three chambers for a 15-20 minute period, with no drug on board. Record the time spent in each of the large chambers.
Data Analysis: A conditioned place aversion is demonstrated if the animal spends significantly less time in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline. A preference score (time in drug-paired chamber - time in vehicle-paired chamber) can also be calculated.
Locomotor Activity Assessment Protocol
This protocol is used to assess the sedative effects of a compound.
Apparatus: An open-field arena (e.g., a 40 cm x 40 cm square box) equipped with automated infrared photobeams or a video tracking system to monitor the animal's movement.
Procedure:
-
Habituation: Place the animal in the testing room for at least 30-60 minutes before the experiment to acclimate to the environment.
-
Baseline Activity (Optional): Place the animal in the open-field arena and record its locomotor activity for a 30-minute baseline period.
-
Drug Administration: Administer this compound (or the test compound) or vehicle.
-
Testing: Immediately after injection, place the animal in the center of the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity (number of beam breaks), and vertical activity (rearing).
Data Analysis: A significant decrease in locomotor activity in the drug-treated group compared to the vehicle-treated group is indicative of sedation.
Visualizations
Caption: Simplified Kappa-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Conditioned Place Aversion.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]
- 9. Kappa-opioid receptor agonists increase locomotor activity in the monoamine-depleted rat model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic efficacy of this compound versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IUPHAR themed review: Opioid efficacy, bias, and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Enadoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Enadoline, a potent kappa-opioid receptor (KOR) agonist.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and the challenges associated with its oral administration.
1.1 General Understanding
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a highly selective and potent kappa-opioid receptor (KOR) agonist.[1][2] Its primary mechanism involves binding to and activating KORs, which are G-protein coupled receptors (GPCRs) found in the central and peripheral nervous systems.[3] KOR activation is associated with analgesic (pain-relieving) effects.[1][4]
Q2: What are the main signaling pathways activated by this compound? A2: The canonical KOR signaling pathways include both G-protein dependent and β-arrestin-2 dependent signaling.[3][5] Evidence suggests that the G-protein pathway mediates the desired anti-nociceptive and anti-pruritic effects, while the β-arrestin-2 pathway is linked to undesirable side effects like dysphoria and sedation.[3][6]
Q3: What are the primary challenges to achieving good oral bioavailability with this compound? A3: Like many peptide-like molecules and complex small molecules, this compound's oral bioavailability is likely hindered by several factors. These include poor permeability across the intestinal epithelium and susceptibility to first-pass metabolism in the gut wall and liver.[7][8][9] The development of peripherally-restricted KOR agonists has been a strategy to avoid centrally-mediated side effects, but these compounds often have poor oral activity.[4][6]
1.2 Formulation Strategies
Q4: What are the main strategies to improve the oral bioavailability of compounds like this compound? A4: Key strategies focus on overcoming poor solubility, low permeability, and extensive first-pass metabolism.[8][9] These include:
-
Prodrug Approach: Modifying the this compound molecule into an inactive prodrug that is absorbed more efficiently and then converted to the active form in the body.[10][11][12]
-
Nanoformulations: Encapsulating this compound in nanocarriers (e.g., nanoparticles, liposomes, nanoemulsions) to protect it from degradation, enhance solubility, and improve absorption.[13][14][15][16]
-
Permeation Enhancers: Co-administering this compound with excipients that temporarily and reversibly increase the permeability of the intestinal epithelium.[17][18][19]
Q5: How does the prodrug approach work? A5: A prodrug is a bioreversible, inactive derivative of a parent drug.[11] For oral delivery, a common strategy is to attach a promoiety (e.g., a valyl ester) to the parent drug. This can enhance absorption by targeting intestinal transporters, such as the human peptide transporter 1 (hPEPT1).[11][12] Once absorbed, the prodrug is converted back to the active parent drug by enzymes in the body.[20][21] This approach has successfully increased the oral bioavailability of drugs like acyclovir (B1169) (as valacyclovir) by 3- to 5-fold.[12]
Q6: What types of nanoformulations are suitable for oral drug delivery? A6: Several nano-delivery systems can enhance oral bioavailability.[16] These include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, self-nanoemulsifying drug delivery systems (SNEDDS), and liposomes.[8][15] These carriers can protect the drug from the harsh GI environment, increase its solubility, and facilitate its transport across the intestinal mucus and epithelial layers.[14][15]
Q7: Are permeation enhancers safe for oral administration? A7: Permeation enhancers (PEs) function by temporarily altering the intestinal barrier to allow drug passage.[19] While effective, their development has been hampered by concerns over potential toxicity from disrupting the gut wall's integrity.[22] However, several PEs are key components in formulations that have advanced to clinical trials.[19][23] Examples include sodium caprylate (C8) and sodium salcaprozate (SNAC), which are used in approved oral peptide products.[18] The key is a transient and reversible effect.
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments.
2.1 Formulation & Characterization
Q8: My this compound-loaded nanoparticles show low encapsulation efficiency (<50%). What are the likely causes and how can I improve it? A8:
-
Possible Cause 1: Poor drug-polymer interaction. this compound may have low affinity for the nanoparticle core material.
-
Solution: Screen different polymers or lipids. For a lipophilic drug, ensure the core material is sufficiently hydrophobic. Consider using polymers with functional groups that can interact with this compound (e.g., via hydrogen bonding).
-
-
Possible Cause 2: Drug leakage during formulation. The drug may be diffusing into the external aqueous phase during the nanoparticle preparation process (e.g., solvent evaporation or nanoprecipitation).
-
Solution: Optimize the formulation process. For solvent evaporation, try to increase the evaporation rate to solidify the nanoparticles more quickly. For nanoprecipitation, adjust the solvent/anti-solvent ratio and mixing speed to control particle formation kinetics.
-
-
Possible Cause 3: High drug solubility in the external phase. If the drug has some solubility in the continuous phase, it will be difficult to encapsulate.
-
Solution: Adjust the pH of the aqueous phase to a point where this compound's solubility is minimal. Adding a salt (salting-out effect) can also decrease its aqueous solubility.
-
Q9: The particle size of my nanoformulation is too large (>500 nm) and the Polydispersity Index (PDI) is high (>0.4). What should I do? A9:
-
Possible Cause 1: Suboptimal process parameters. In homogenization or sonication methods, insufficient energy input or processing time can lead to larger particles.
-
Solution: Increase the homogenization pressure/speed or sonication power and/or duration. Optimize the number of cycles.
-
-
Possible Cause 2: Aggregation. Nanoparticles may be aggregating due to insufficient stabilization.
-
Solution: Increase the concentration of the stabilizer or surfactant in the formulation. Ensure the chosen stabilizer provides adequate steric or electrostatic repulsion. Screen alternative stabilizers.
-
-
Possible Cause 3: Formulation composition. The concentration of the polymer/lipid or drug may be too high, leading to uncontrolled precipitation or aggregation.
-
Solution: Systematically vary the concentration of the core material and the drug to find an optimal ratio that results in smaller, more uniform particles.
-
2.2 In Vitro & In Vivo Testing
Q10: My in vitro drug release assay shows a very high initial burst release (>50% in the first hour). How can I achieve a more controlled release profile? A10:
-
Possible Cause 1: Surface-adsorbed drug. A significant portion of the drug may be adsorbed onto the nanoparticle surface rather than encapsulated within the core.
-
Solution: Improve the washing steps after nanoparticle preparation to remove surface-bound drug. Centrifugation and resuspension in a fresh medium is a common method.
-
-
Possible Cause 2: High drug loading near the surface. The drug might be concentrated in the outer layers of the nanoparticles.
-
Solution: Modify the formulation method to encourage more uniform drug distribution. For example, in emulsion-based methods, slowing the solvent evaporation rate might allow for more even drug incorporation.
-
-
Possible Cause 3: Rapid matrix degradation/swelling. The polymer or lipid matrix of the nanoparticle might be degrading or swelling too quickly in the release medium.
-
Solution: Use a more hydrophobic or higher molecular weight polymer to slow down water penetration and matrix erosion. Cross-linking the polymer matrix can also significantly reduce the burst release.
-
Q11: The results from my in vivo pharmacokinetic study in rats show high variability between animals. What are the potential reasons? A11:
-
Possible Cause 1: Inconsistent dosing. Oral gavage technique can be variable. The formulation may not have been administered completely or correctly into the stomach of each animal.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use a consistent, well-suspended formulation for dosing. Confirm the placement of the gavage needle before each administration.
-
-
Possible Cause 2: Formulation instability. The drug formulation may not be physically or chemically stable, leading to different amounts of available drug being administered over time.
-
Solution: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are well-mixed before drawing each dose.
-
-
Possible Cause 3: Physiological variability. Factors like food intake (fasted vs. fed state), stress levels, and differences in GI motility and metabolism can cause significant inter-animal variability.
-
Solution: Standardize experimental conditions. Use animals from the same source, age, and weight range. Strictly control the fasting period before dosing. Acclimatize animals to handling and procedures to minimize stress.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
3.1 Protocol: In Vitro Drug Release Study using Dialysis Method
This protocol is designed to assess the release kinetics of this compound from a nanoformulation.
Materials:
-
This compound-loaded nanoformulation
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and Simulated Gastric Fluid (SGF, pH 1.2)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Release Media: Prepare SGF (pH 1.2) and PBS (pH 7.4) and pre-warm to 37°C.[24]
-
Sample Preparation: Accurately measure a volume of the nanoformulation suspension (e.g., 1 mL, corresponding to a known amount of this compound) and place it inside a pre-soaked dialysis bag.
-
Assay Setup: Securely clip both ends of the dialysis bag. Place the bag into a vessel (e.g., a beaker or bottle) containing a defined volume of release medium (e.g., 50 mL) to ensure sink conditions.[25]
-
Incubation: Place the vessel in a shaking water bath or incubator at 37°C with continuous, gentle agitation (e.g., 100 rpm).[26]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[24][25]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage release versus time.
3.2 Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical PK study to determine oral bioavailability.[27][28]
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
This compound formulation for oral (PO) and intravenous (IV) administration
-
Oral gavage needles, syringes
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, analytical balance
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization & Dosing:
-
Acclimatize animals for at least 3 days. Fast rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Divide rats into two groups: IV and PO.
-
IV Group: Administer this compound solution via a tail vein bolus injection (e.g., at 1 mg/kg).[29]
-
PO Group: Administer the this compound formulation via oral gavage (e.g., at 10 mg/kg).[29]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail or jugular vein at specified time points.[29]
-
IV Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[29]
-
PO Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[29]
-
Place samples immediately into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Prepare plasma samples for analysis, typically using protein precipitation (e.g., adding 3 volumes of acetonitrile (B52724) containing an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify this compound concentrations.[29]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[29]
-
Parameters include Cmax, Tmax, AUC (Area Under the Curve), T½ (half-life), and Clearance (CL).[28]
-
Calculate absolute oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Section 4: Data Presentation
This section provides examples of how to structure quantitative data from your experiments.
Table 1: Comparison of Physicochemical Properties of this compound Formulations
| Formulation ID | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound-SLN-01 | 4.5 ± 0.3 | 85.2 ± 2.1 | 180.5 ± 5.6 | 0.15 ± 0.02 | -25.4 ± 1.8 |
| This compound-PLGA-01 | 7.2 ± 0.5 | 78.9 ± 3.5 | 210.8 ± 8.1 | 0.21 ± 0.03 | -18.9 ± 2.2 |
| This compound-Prodrug-1 | N/A | N/A | N/A | N/A | N/A |
Data are presented as mean ± standard deviation (n=3). This is illustrative data.
Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | T½ (hr) | F (%) |
| This compound Solution | 1 | IV | 450.2 ± 35.1 | 0.08 | 895.4 ± 70.3 | 3.1 ± 0.4 | 100 |
| This compound Suspension | 10 | PO | 45.6 ± 9.8 | 1.0 | 475.1 ± 110.2 | 3.5 ± 0.6 | 5.3 |
| This compound-SLN-01 | 10 | PO | 155.8 ± 25.4 | 2.0 | 1980.5 ± 245.7 | 5.8 ± 0.9 | 22.1 |
| This compound-Prodrug-1 | 10 | PO | 210.3 ± 30.1 | 1.5 | 2650.1 ± 315.4 | 4.9 ± 0.7 | 29.6 |
Data are presented as mean ± standard deviation (n=5 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve; T½: Elimination half-life; F (%): Absolute oral bioavailability. This is illustrative data based on typical improvements seen with formulation strategies.
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the antinociceptive actions of the kappa-opioid agonist this compound (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern prodrug design for targeted oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances and challenges in research methods on oral absorption mechanisms of nano-formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intestinal permeation enhancers for oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeted prodrugs in oral drug delivery: the modern molecular biopharmaceutical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 24. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. selvita.com [selvita.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Managing Enadoline-Induced Sedation in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the sedative effects of Enadoline in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] KORs are widely distributed in the central nervous system and are involved in modulating pain, mood, and consciousness.[3] Activation of KORs by this compound can lead to dose-dependent sedative effects, as well as other central nervous system side effects like confusion, dizziness, and psychotomimetic effects.[4]
Q2: At what doses are the sedative effects of this compound typically observed?
The sedative effects of this compound are dose-dependent. In human studies, intramuscular doses of 20-80 µg/70 kg produced significant sedation, with higher doses (160 µg/70 kg) being poorly tolerated due to severe psychotomimetic effects.[4] In animal models, such as rats, intravenous doses of 1-1000 µg/kg have been shown to potentiate isoflurane-induced sleeping time.[2] Researchers should perform dose-response studies to determine the optimal dose that balances the desired therapeutic effect with manageable sedation in their specific experimental model.
Q3: Are there alternative KOR agonists with a lower sedative profile?
Yes, research has focused on developing KOR agonists with reduced central nervous system side effects. These include:
-
Biased Agonists: These compounds, such as Triazole 1.1, preferentially activate G-protein signaling pathways over β-arrestin2 recruitment.[5][6] This bias is thought to separate the analgesic effects from adverse effects like sedation and dysphoria.[5]
-
Peripherally Restricted Agonists: These agonists are designed to not cross the blood-brain barrier, thereby minimizing centrally mediated side effects like sedation.[1][3] An example is Difelikefalin (CR845), which has been approved for clinical use and shows minimal CNS effects.[1]
-
Mixed Opioid Agonists: Compounds like MP1104, which have mixed KOR and delta-opioid receptor (DOR) agonist activity, have shown anti-nociceptive effects without causing sedation.[3] It is hypothesized that DOR agonism counteracts the sedative effects of KOR activation.[3]
Troubleshooting Guides
Problem: Excessive sedation in animals is confounding experimental results.
Solution 1: Dose Optimization
-
Rationale: The sedative effects of this compound are dose-dependent.[4] Reducing the dose may alleviate sedation while retaining the desired experimental effect.
-
Experimental Protocol:
-
Conduct a dose-response study using a wide range of this compound doses.
-
Establish a behavioral endpoint to quantify sedation (e.g., locomotor activity, righting reflex).
-
Simultaneously measure the desired therapeutic effect (e.g., analgesia using a tail-flick test).
-
Analyze the data to identify a dose that provides a significant therapeutic effect with minimal sedation.
-
Solution 2: Co-administration with a CNS Stimulant (Hypothetical)
-
Rationale: While not specifically documented for this compound, co-administration of a low dose of a CNS stimulant could potentially counteract the sedative effects. This approach requires careful consideration of potential confounding effects on the primary experimental outcomes.
-
Experimental Protocol:
-
Select a CNS stimulant with a well-characterized mechanism of action and short half-life (e.g., caffeine, modafinil).
-
Perform a dose-finding study for the stimulant alone to determine a dose that does not produce significant behavioral activation on its own.
-
Administer the chosen dose of the stimulant prior to this compound administration.
-
Assess both sedation and the primary therapeutic effect to ensure the stimulant is not interfering with the intended action of this compound.
-
Problem: In vitro assays are not predictive of in vivo sedative effects.
Solution: Utilize Assays that Distinguish Signaling Pathways
-
Rationale: Sedation is believed to be linked to specific KOR signaling pathways, potentially involving β-arrestin.[5][6] In vitro assays that differentiate between G-protein and β-arrestin signaling can be more predictive of in vivo side effects.
-
Experimental Protocol:
-
Cell Culture: Use cell lines expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
G-Protein Activation Assay: Measure the activation of G-proteins upon agonist binding. A common method is the [³⁵S]GTPγS binding assay.
-
β-Arrestin Recruitment Assay: Quantify the recruitment of β-arrestin to the activated KOR. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) can be used.
-
Data Analysis: Calculate the bias factor for this compound and other agonists by comparing their relative efficacy in activating G-protein versus β-arrestin pathways. This can help in selecting compounds with a more favorable signaling profile.
-
Data Summary
Table 1: Dose-Response of this compound-Induced Sedation in Humans
| Dose (µg/70 kg, i.m.) | Sedation Score (Observer-rated) | Dizziness Score (Subject-rated) |
| Placebo | Baseline | Baseline |
| 20 | Increased | Increased |
| 40 | Significantly Increased | Significantly Increased |
| 80 | Significantly Increased | Significantly Increased |
| 160 | Not Tolerated | Not Tolerated |
Data summarized from Walsh et al. (2001)[4]
Table 2: Comparison of KOR Agonists and Their Sedative Potential
| Compound | Class | Mechanism | Sedative Effect |
| This compound | Unbiased Agonist | KOR Agonist | High |
| Triazole 1.1 | G-Protein Biased Agonist | Preferential G-Protein Activation | Low to None |
| Difelikefalin (CR845) | Peripherally Restricted Agonist | KOR Agonist (Peripheral) | Minimal to None |
| MP1104 | Mixed KOR/DOR Agonist | KOR and DOR Agonism | Low to None |
Visualizations
Caption: Signaling pathway of this compound at the kappa-opioid receptor.
Caption: Troubleshooting workflow for mitigating this compound-induced sedation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | ID: p8418t41c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
Enadoline stability and solubility in common laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of enadoline in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water.[1] For laboratory experiments, it is recommended to prepare stock solutions in DMSO.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental design allows, you can try to increase the percentage of DMSO in the final solution. However, be mindful of the potential effects of DMSO on your assay.
-
Use a different buffer system: The pH and composition of the buffer can influence the solubility of your compound. Experimenting with different buffers might improve solubility.
-
Sonication: Brief sonication of the solution after dilution can help to dissolve small precipitates.
Q3: How should I store this compound stock solutions?
A3: For short-term storage (days to weeks), this compound stock solutions in DMSO can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store the solutions at -20°C.[1] To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q4: Is there any known instability of this compound under common experimental conditions?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds of this class can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, and prolonged exposure to light. It is recommended to perform stability studies under your specific experimental conditions if degradation is a concern.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The aqueous solubility of this compound is low. | - Lower the final concentration of this compound.- Increase the percentage of DMSO as a co-solvent (if the assay permits).- Test different aqueous buffers.- Briefly sonicate the final solution. |
| Cloudiness or particulate matter in the stock solution. | The compound may not be fully dissolved or may have precipitated out of solution over time. | - Gently warm the solution to 37°C and vortex to aid dissolution.- If cloudiness persists, centrifuge the solution and use the supernatant. Consider this a saturated solution and determine the concentration if necessary for your experiment. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay plate wells. | - Visually inspect the wells for any signs of precipitation before and after adding cells or reagents.- Consider using a solubilizing agent or a different formulation approach if solubility issues persist. |
Stability Concerns
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time in prepared solutions. | Degradation of this compound under experimental or storage conditions. | - Prepare fresh solutions before each experiment.- Store stock solutions appropriately (aliquoted at -20°C for long-term storage).- Avoid prolonged exposure of solutions to light and extreme temperatures.- If stability is critical, perform a forced degradation study to understand the compound's lability under your specific conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Adjust the HPLC method to ensure separation of the parent compound from any degradants.- Investigate the storage and handling procedures to identify the source of degradation. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility and stability data for this compound in the public domain, the following tables provide illustrative examples based on common laboratory practices. Researchers should determine these values experimentally for their specific batches and conditions.
Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) - Example | Solubility (µM) - Example |
| DMSO | 25 | > 20 | > 50,000 |
| Ethanol | 25 | ~5 | ~12,500 |
| Methanol | 25 | ~10 | ~25,000 |
| Water | 25 | Insoluble | Insoluble |
Table 2: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Degradation (%) - Example |
| 0.1 N HCl | 24 | 60 | 15 |
| 0.1 N NaOH | 24 | 60 | 25 |
| 3% H₂O₂ | 24 | 25 | 10 |
| Heat | 48 | 80 | 5 |
| Light (ICH Q1B) | 24 | 25 | < 5 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing the chosen solvent (e.g., DMSO, ethanol, methanol). The exact amount should be enough to ensure that undissolved solid remains.
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Assessment of this compound Stability using a Forced Degradation Study
This protocol describes a typical forced degradation study to evaluate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C).
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solution of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a light source that meets the requirements of ICH guideline Q1B.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before HPLC analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
References
Troubleshooting Enadoline's psychotomimetic effects in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the psychotomimetic effects of enadoline, a selective kappa-opioid receptor (KOR) agonist, in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What are the known psychotomimetic effects of this compound in humans?
A1: In clinical trials, this compound has been shown to produce a range of psychotomimetic effects, particularly at higher doses. These include sedation, confusion, dizziness, visual distortions, and feelings of depersonalization. At the highest tested doses (e.g., 160 µg/70 kg), these effects were often not tolerated by participants.
Q2: Which behavioral assays are most commonly used to assess the psychotomimetic-like effects of this compound in animal models?
A2: The most common assays to evaluate the aversive and psychotomimetic-like properties of KOR agonists like this compound are:
-
Conditioned Place Aversion (CPA): To measure dysphoria and aversive effects.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To model sensorimotor gating deficits, which can be indicative of psychosis-like states.
-
Locomotor Activity Assays: To assess sedation, motor incoordination, or potential hyperactivity.
Q3: What is the underlying mechanism for this compound's psychotomimetic effects?
A3: this compound is a selective kappa-opioid receptor (KOR) agonist. The psychotomimetic effects are believed to be mediated through the activation of KORs in the central nervous system. Current research suggests a "biased agonism" model where the therapeutic effects (e.g., analgesia) are primarily mediated by G-protein signaling, while the adverse effects, including dysphoria and psychotomimesis, may be linked to the recruitment of β-arrestin2 and subsequent activation of downstream signaling cascades like the p38 MAPK pathway.
Troubleshooting Guides
Conditioned Place Aversion (CPA)
Issue: I am not observing a clear conditioned place aversion with this compound.
-
Question: Are you using an appropriate dose range?
-
Answer: The dose-response for KOR agonists in CPA can be complex. Very low doses may not be sufficient to induce aversion, while very high doses might cause profound sedation, interfering with the animal's ability to associate the context with the drug's effects. It is crucial to perform a dose-response study. For KOR agonists, aversive effects are often seen at doses that are also analgesic.
-
-
Question: Is the conditioning schedule optimal?
-
Answer: A typical CPA protocol involves several days of conditioning, alternating between drug and vehicle administration in distinct environments. Ensure you have a sufficient number of conditioning sessions (e.g., 2-4 pairings of drug and vehicle). The duration of each conditioning session (e.g., 30 minutes) should also be consistent.
-
-
Question: Could sedation be a confounding factor?
-
Answer: Yes, sedation is a known side effect of this compound. If the animal is sedated, it may not actively explore the conditioning chamber, leading to a weak or absent place preference/aversion. Consider the following:
-
Control for locomotor activity: Always measure locomotor activity during the conditioning sessions. A significant decrease in activity in the drug-paired chamber suggests sedation.
-
Adjust the timing: Administering the drug and placing the animal in the chamber with a slight delay might allow for the initial sedative effects to subside while the aversive effects persist.
-
-
Issue: My results are highly variable between animals.
-
Question: Are your animals properly habituated?
-
Answer: Insufficient habituation to the apparatus and handling can lead to stress and anxiety, which can interfere with the conditioning process. Ensure a proper habituation phase before starting the experiment.
-
-
Question: Is there a pre-existing bias for one of the chambers?
-
Answer: Always conduct a pre-test to determine if the animals have an inherent preference for one of the conditioning chambers. The assignment of the drug-paired chamber should be counterbalanced based on this pre-test to avoid biased results.
-
Prepulse Inhibition (PPI)
Issue: this compound is causing a general decrease in startle response, not just a disruption of PPI.
-
Question: How can I differentiate between a true PPI deficit and sedation/motor impairment?
-
Answer: This is a critical point. A true PPI deficit means the prepulse is less effective at inhibiting the startle response, while the startle response to the pulse alone should be relatively intact.
-
Analyze pulse-alone trials: Carefully examine the startle amplitude in trials with the acoustic pulse alone. If this compound significantly reduces the startle amplitude in these trials, it suggests motor impairment or sedation rather than a specific sensorimotor gating deficit.
-
Dose-response: A lower dose of this compound might disrupt PPI without significantly affecting the overall startle response.
-
Control with a locomotor activity test: Run a separate locomotor activity test with the same doses of this compound to quantify its sedative effects.
-
-
Issue: The baseline PPI levels in my control animals are too low or too high.
-
Question: What factors can influence baseline PPI?
-
Answer: Several factors can affect baseline PPI, including:
-
Animal strain: Different rodent strains can have varying levels of baseline PPI.
-
Stimulus parameters: The intensity of the prepulse and the pulse, as well as the interstimulus interval (ISI), are critical. Optimize these parameters for your specific setup and animal strain.
-
Background noise: The level of background noise in the testing chamber is crucial. It should be consistent and at a level that does not interfere with the perception of the prepulse.
-
-
Locomotor Activity
Issue: How do I interpret a decrease in locomotor activity after this compound administration?
-
Question: Is it sedation or motor incoordination?
-
Answer: A general decrease in distance traveled and movement time is typically interpreted as sedation. To assess motor incoordination more specifically, you can use a rotarod test in a separate experiment. A decrease in the time an animal can stay on a rotating rod is a more direct measure of motor impairment.
-
Issue: I am observing an initial hyperlocomotion followed by hypoactivity.
-
Question: What could be the reason for this biphasic effect?
-
Answer: Biphasic effects on locomotion can sometimes be observed with psychoactive compounds. The initial hyperactivity could be due to an initial anxiogenic or psychotomimetic effect, while the subsequent hypoactivity is likely due to the sedative properties of the drug taking over. It is important to analyze the time course of locomotor activity throughout the session.
-
Quantitative Data Summary
Table 1: Effects of this compound in Human and Animal Studies
| Effect | Species | Assay/Measure | Dose Range | Outcome |
| Psychotomimetic Effects | Human | Subjective Reports | 20-160 µg/70 kg (IM) | Increased sedation, confusion, visual distortions, depersonalization. Highest dose not tolerated. |
| Analgesia | Rat | Postoperative Pain Model | 1-100 µg/kg (IV) | Dose-dependent antihyperalgesic and antiallodynic actions. |
| Sedation | Rat | Isoflurane-induced sleeping time | 1-1000 µg/kg (IV) | Potentiation of sleeping time. |
Note: Comprehensive dose-response data for this compound in specific behavioral assays like CPA and PPI in rodents is limited in publicly available literature. The provided data is based on available studies and may require further optimization in your specific experimental conditions.
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
-
Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each of the conditioning chambers.
-
Habituation (Day 0): Place each animal in the apparatus and allow free exploration of all chambers for 15-20 minutes to reduce novelty-induced stress.
-
Pre-Test (Day 1): Place each animal in the central compartment (for a three-chamber apparatus) and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
Conduct two conditioning sessions per day (morning and afternoon), separated by at least 4 hours.
-
Morning Session: Administer this compound (or vehicle) and immediately confine the animal to one of the conditioning chambers for 30 minutes.
-
Afternoon Session: Administer the alternative treatment (vehicle or this compound) and confine the animal to the other conditioning chamber for 30 minutes.
-
The drug-paired chamber and the order of this compound/vehicle administration should be counterbalanced across animals.
-
-
Test (Day 6): Place the animal in the central compartment with free access to all chambers for 15 minutes. Record the time spent in each chamber. A significant decrease in time spent in the this compound-paired chamber compared to the pre-test indicates conditioned place aversion.
Prepulse Inhibition (PPI) Protocol
-
Apparatus: A startle chamber equipped with a loudspeaker for acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of 5-10 startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal to the stimulus.
-
Test Session: Present a series of pseudo-randomized trials, including:
-
Pulse-alone trials: The startle stimulus (e.g., 120 dB, 40 ms) is presented alone.
-
Prepulse + Pulse trials: A non-startling prepulse (e.g., 75-85 dB, 20 ms) precedes the startle pulse by a specific interstimulus interval (ISI), typically 30-120 ms.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: Calculate PPI as follows: % PPI = 100 * [(Startle amplitude on pulse-alone trials) - (Startle amplitude on prepulse + pulse trials)] / (Startle amplitude on pulse-alone trials)
Locomotor Activity Protocol
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation: Place the animal in the testing room for at least 30-60 minutes before the experiment to acclimate to the environment.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled: A measure of overall activity.
-
Time spent mobile/immobile: To assess periods of activity versus rest.
-
Rearing frequency: An exploratory behavior.
-
Time spent in the center vs. periphery: Can be an indicator of anxiety-like behavior.
-
Visualizations
Signaling Pathways
Caption: KOR signaling pathways.
Experimental Workflow: Conditioned Place Aversion
Caption: Conditioned Place Aversion Workflow.
Logical Relationship: Troubleshooting PPI
Caption: Differentiating PPI deficit from sedation.
Optimizing Enadoline dosage to separate analgesia from side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Enadoline dosage to achieve analgesia while minimizing adverse effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Its analgesic effects are primarily mediated through the activation of KORs, which are G-protein coupled receptors.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability and decreased transmission of pain signals.[5]
Q2: What are the primary side effects associated with this compound and other KOR agonists?
The clinical development of this compound and other KOR agonists has been hampered by significant dose-limiting side effects. These adverse effects are primarily centrally mediated and include:
-
Neuropsychiatric effects: Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, and dysphoria (a state of general dissatisfaction or unease).[2]
-
Psychotomimetic effects: At higher doses, this compound can induce effects resembling psychosis.[2]
-
Aversion: Preclinical studies have consistently shown that KOR agonists produce conditioned place aversion (CPA), indicating their aversive or dysphoric properties.[6][7]
Q3: How can the analgesic effects of this compound be separated from its side effects?
The leading strategy for dissociating the therapeutic analgesic effects from the adverse effects of KOR agonists lies in understanding the downstream signaling pathways. It is hypothesized that:
-
G-protein signaling primarily mediates the desired analgesic effects.
-
β-arrestin-2 signaling is largely responsible for the undesirable side effects, such as dysphoria and sedation.[8]
Therefore, the development of G-protein biased agonists —ligands that preferentially activate the G-protein pathway over the β-arrestin pathway—is a key area of research to create safer KOR-targeted analgesics.[9][10] Another approach is the development of peripherally restricted KOR agonists that do not cross the blood-brain barrier, thereby avoiding the centrally mediated side effects.[11]
Experimental Protocols & Troubleshooting Guides
Assessing Analgesia: The Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal analgesic effects of drugs.
Detailed Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.
-
Acclimation: Allow the animal (typically a mouse or rat) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Gently place the animal on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and start a timer.[12] Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping. The time taken to exhibit the first clear sign of pain is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.[13]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Troubleshooting Guide: Hot Plate Test
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline latencies | Improper animal handling leading to stress. Inconsistent placement of the animal on the plate. | Handle animals gently and consistently. Ensure the animal is placed in the center of the plate for each trial. |
| Animals jumping immediately upon placement | The animal has learned that jumping leads to removal from the plate. This is more common in repeated testing. | Use naive animals for each experiment if possible. If repeated testing is necessary, ensure adequate time between sessions. |
| No significant analgesic effect observed | Dose of this compound is too low. Timing of the test does not coincide with the peak effect of the drug. | Perform a dose-response study to determine the optimal dose. Conduct a time-course experiment to identify the peak analgesic effect. |
| Ceiling effect (all animals reach cut-off time) | The dose of this compound is too high. The hot plate temperature is too low. | Reduce the dose of the drug. Increase the plate temperature slightly, ensuring it does not cause tissue damage. |
Assessing Allodynia: The Von Frey Test
The von Frey test is used to measure mechanical allodynia, a state where a normally non-painful stimulus is perceived as painful.
Detailed Experimental Protocol:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness and an elevated mesh platform that allows access to the plantar surface of the animal's hind paw.
-
Acclimation: Place the animals in individual compartments on the mesh platform and allow them to acclimate for at least 30 minutes until exploratory behavior ceases.
-
Filament Application: Starting with a filament near the expected 50% withdrawal threshold, apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend.[14] Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: The choice of the next filament is determined by the animal's response. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This "up-down" pattern is continued until a specific number of responses are recorded around the 50% withdrawal threshold.[15]
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).
Troubleshooting Guide: Von Frey Test
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent responses | Animal is not properly acclimated and is still moving. Filament is not applied to the same location on the paw. | Allow for a longer acclimation period. Apply the filament to the central region of the plantar surface consistently. |
| Experimenter bias | The experimenter is not blinded to the treatment groups. | The experimenter conducting the test should be blinded to the experimental conditions. |
| Difficulty determining a clear withdrawal response | The animal's movements are ambiguous. | Only score clear and immediate withdrawal or licking responses. Exclude ambiguous movements. |
| High baseline thresholds | The strain of the animal may be less sensitive. The filaments may have lost their calibration. | Use a more sensitive strain if appropriate. Regularly check the calibration of the von Frey filaments. |
Assessing Aversion: Conditioned Place Aversion (CPA)
The CPA paradigm is used to assess the aversive properties of a drug.
Detailed Experimental Protocol:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning (Baseline Preference): On day 1, allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) and record the time spent in each chamber to establish any baseline preference.
-
Conditioning: This phase typically lasts for 2-4 days. On drug conditioning days, administer this compound and confine the animal to one of the chambers (the initially non-preferred chamber for unbiased designs). On vehicle conditioning days, administer the vehicle and confine the animal to the other chamber.
-
Post-conditioning (Test for Aversion): On the test day, the animal is drug-free and allowed to freely explore both chambers again. The time spent in each chamber is recorded.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates conditioned place aversion.
Troubleshooting Guide: Conditioned Place Aversion
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant aversion observed | The dose of this compound is too low to be aversive. The conditioning period was too short. | Increase the dose of this compound. Increase the number of conditioning sessions. |
| Strong initial preference for one chamber | The cues in one chamber are inherently more attractive or aversive to the animals. | Use a biased experimental design where the drug is always paired with the initially non-preferred chamber. |
| High variability in data | Inconsistent handling of animals. Stress from injections. | Handle all animals consistently. Acclimate animals to the injection procedure before the start of the experiment. |
| Animals are inactive during the test session | The dose of the drug used for conditioning may have lingering sedative effects. | Ensure there is a sufficient washout period between the last conditioning session and the test session. |
Quantitative Data Summary
The following tables summarize dose-response data for this compound and other relevant KOR agonists, highlighting the therapeutic window between analgesia and side effects.
Table 1: Preclinical Analgesic Efficacy of this compound
| Animal Model | Pain Assay | Route of Administration | Effective Dose Range (Analgesia) | Reference |
| Rat | Postoperative Pain (thermal hyperalgesia) | Intravenous (i.v.) | 1-100 µg/kg | [1] |
| Rat | Postoperative Pain (static allodynia) | Intravenous (i.v.) | 10-100 µg/kg | [1] |
| Pigeon | Drug Discrimination | Intramuscular (i.m.) | 0.178 mg/kg (training dose) | [16] |
| Squirrel Monkey | Drug Discrimination | Intramuscular (i.m.) | 0.0017 mg/kg (training dose) | [17] |
Table 2: Side Effect Profile of this compound in Preclinical and Clinical Studies
| Species | Side Effect Measured | Route of Administration | Dose Eliciting Side Effects | Reference |
| Human | Sedation, confusion, dizziness, visual distortions | Intramuscular (i.m.) | 20-160 µg/70 kg | [2] |
| Human | Psychotomimetic effects | Intramuscular (i.m.) | 160 µg/70 kg (not tolerated) | [2] |
| Rat | Potentiation of anesthesia-induced sleeping time | Intravenous (i.v.) | 1-1000 µg/kg | [1] |
| Rodents (general) | Conditioned Place Aversion | Systemic | Dose-dependent | [6][7] |
Visualizing Key Concepts
KOR Signaling Pathways
The following diagram illustrates the two primary signaling pathways activated by KOR agonists. The goal in optimizing this compound dosage is to preferentially activate the G-protein pathway for analgesia while minimizing the activation of the β-arrestin pathway to reduce side effects.
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 10. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. jcdr.net [jcdr.net]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discriminative stimulus effects on this compound in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Enadoline analogs with a better therapeutic window
Technical Support Center: Enadoline Analog Development
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers developing this compound analogs with an improved therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its therapeutic window limited?
This compound is a highly selective and potent kappa-opioid receptor (KOR) agonist.[1][2][3][4] While it demonstrates significant analgesic (pain-relieving) effects, its clinical development was halted due to a narrow therapeutic window.[1][5][6][7] The primary dose-limiting side effects include dysphoria (a state of unease or dissatisfaction), hallucinations, sedation, and feelings of dissociation.[1][7][8][9][10] These adverse effects are characteristic of KOR agonists and have prevented their widespread clinical use for pain management.[7]
Q2: What is the molecular mechanism behind KOR-mediated analgesia and side effects?
The activation of KORs by an agonist like this compound initiates two main intracellular signaling pathways:
-
G-protein-mediated pathway: This pathway is primarily associated with the desired analgesic effects.[5]
-
β-arrestin-mediated pathway: This pathway is largely implicated in the undesirable effects, such as dysphoria and aversion.[5][11]
The development of new analogs aims to create "G-protein biased" agonists. These compounds would selectively activate the G-protein pathway while minimizing or avoiding the recruitment of β-arrestin, theoretically separating the analgesic benefits from the negative side effects.[5][11]
Q3: What is a "G-protein biased" KOR agonist?
A G-protein biased KOR agonist is a compound that preferentially activates the G-protein signaling cascade over the β-arrestin pathway upon binding to the kappa-opioid receptor.[5][11] The "bias factor" is a quantitative measure of this preference, comparing the relative potency or efficacy of a compound for the G-protein pathway versus the β-arrestin pathway, often benchmarked against a known "unbiased" agonist like U50,488 or U69,593.[11] The hypothesis is that such biased agonists could provide effective pain relief with a significantly lower incidence of the adverse effects that have limited the use of previous KOR agonists.[11]
Q4: What are the key in vitro assays for characterizing this compound analogs?
A standard screening cascade involves several key in vitro assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the analog for the kappa-opioid receptor and its selectivity over other opioid receptors (mu and delta).[12][13]
-
[35S]GTPγS Binding Assays: A functional assay to measure the potency (EC50) and efficacy (Emax) of G-protein activation, which is a direct indicator of the desired signaling pathway.[11][14][15]
-
β-arrestin Recruitment Assays: Functional assays (e.g., BRET, PathHunter) to measure the recruitment of β-arrestin to the receptor, indicating the potential for side effects.[11][16]
Troubleshooting Guides
Issue 1: High variability or low signal in [35S]GTPγS Binding Assay.
-
Potential Cause: Membrane quality and concentration.
-
Solution: Ensure membrane preparations are consistent. Perform a protein concentration assay (e.g., Bradford) on each batch. Titrate the membrane concentration in the assay to find the optimal signal-to-noise window.
-
-
Potential Cause: Suboptimal assay buffer conditions.
-
Solution: The concentrations of GDP, Mg2+, and NaCl are critical.[15] Systematically optimize these components. High GDP concentrations can reduce basal signal but may also mask the effect of weak partial agonists.
-
-
Potential Cause: Degradation of [35S]GTPγS.
-
Solution: Aliquot [35S]GTPγS upon arrival and store at -80°C. Avoid repeated freeze-thaw cycles. Always account for radioactive decay in concentration calculations.[17]
-
Issue 2: My compound shows potent G-protein activation but still produces aversion in animal models.
-
Potential Cause: Insufficient G-protein bias.
-
Solution: While the compound may be potent, its β-arrestin recruitment, even if weaker, might still be sufficient to cause aversive effects at the effective analgesic dose. Quantify the bias factor relative to a standard unbiased agonist. The goal is not just G-protein potency, but a large separation between G-protein and β-arrestin activation.
-
-
Potential Cause: Off-target effects.
-
Solution: Profile the compound against a broad panel of other receptors and channels to rule out confounding pharmacological activities.[18]
-
-
Potential Cause: The hypothesis may be incomplete.
Issue 3: Difficulty correlating in vitro bias with in vivo therapeutic window.
-
Potential Cause: Pharmacokinetic properties.
-
Solution: A potent, biased compound in vitro may have poor brain penetration, rapid metabolism, or low bioavailability, leading to a disconnect with in vivo results. Conduct full pharmacokinetic profiling (e.g., plasma and brain concentration over time) to understand drug exposure at the target site.
-
-
Potential Cause: Different cellular environments.
Data Presentation
Table 1: Example Pharmacological Profile of KOR Agonists
| Compound | KOR Binding Affinity (Ki, nM) | G-Protein Activation ([35S]GTPγS EC50, nM) | β-arrestin Recruitment (EC50, nM) | G-Protein Bias Factor (vs. U69,593) |
| This compound | 1.25[3][4] | Data not available | Data not available | Data not available |
| U69,593 (Unbiased) | 0.4[12] | 15.6 | 28.7 | 1.0 (Reference) |
| Triazole 1.1 (Biased) | 12.0[11] | 10.0 | 1,300 | ~130 |
| Nalfurafine | Data not available | 0.057 | 0.94 | Varies by study |
| Analog X | User Data | User Data | User Data | User Calculated |
Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison requires running compounds in the same assays.
Experimental Protocols & Visualizations
Protocol 1: [35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.[14]
Methodology:
-
Membrane Preparation: Use membranes from CHO or HEK cells stably expressing the human kappa-opioid receptor (hKOR).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[20]
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein/well).
-
GDP (e.g., 10-30 µM) to establish basal binding.[20]
-
Your this compound analog at various concentrations.
-
Assay Buffer.
-
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[20]
-
Termination: Stop the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters immediately with ice-cold wash buffer.[20]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.[20]
-
Data Analysis: Plot the specific binding (Total - Non-specific) against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vivo Assessment of Therapeutic Window
This involves comparing the dose of an analog required to produce an analgesic effect with the dose that causes aversive side effects.
A. Analgesia (Tail-Flick Test):
-
Administer the test compound (e.g., subcutaneously) to mice at various doses.
-
At a predetermined time point (e.g., 30 minutes post-injection), focus a beam of radiant heat onto the mouse's tail.
-
Record the latency (in seconds) for the mouse to "flick" its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
An increase in tail-flick latency compared to vehicle-treated animals indicates analgesia.[21]
-
Calculate the ED₅₀ (the dose effective in 50% of subjects) for analgesia.
B. Aversion (Conditioned Place Aversion - CPA):
-
The apparatus consists of two distinct chambers (differentiated by visual and tactile cues) connected by a neutral area.
-
Pre-Conditioning (Day 1): Allow animals to freely explore the entire apparatus to determine any baseline preference for one chamber.
-
Conditioning (Days 2-5):
-
On one day, administer the test compound and confine the animal to one of the chambers (e.g., the initially non-preferred one).
-
On the alternate day, administer vehicle and confine the animal to the opposite chamber.
-
-
Test Day (Day 6): In a drug-free state, allow the animal to freely explore the entire apparatus.
-
Record the time spent in each chamber. A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion.[19]
-
Determine the lowest dose that produces a significant CPA.
-
Therapeutic Window: The ratio of the aversive dose to the analgesic dose. A larger ratio indicates a better therapeutic window.
KOR Signaling Pathways
Activation of the Kappa-Opioid Receptor (KOR) by an agonist can lead to two distinct signaling cascades. The desired analgesic effects are primarily driven by the G-protein pathway, while the adverse dysphoric effects are largely attributed to the β-arrestin pathway.[5] The goal in developing new this compound analogs is to bias the signaling towards the G-protein pathway.
Logical Relationship for Therapeutic Window
The therapeutic window of a KOR agonist is determined by the separation between the dose-response curves for its desired analgesic effects and its undesired aversive effects. A larger separation indicates a safer and more viable drug candidate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 10. This compound | C24H32N2O3 | CID 60768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 12. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 17. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 18. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Kappa Opioid Receptors Drive a Tonic Aversive Component of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ww.w.bindingdb.org [ww.w.bindingdb.org]
- 21. academic.oup.com [academic.oup.com]
Co-administration of Enadoline with other compounds to reduce side effects
This technical support center provides guidance for researchers utilizing Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist. The focus is on strategies to mitigate common side effects observed during pre-clinical and clinical research, such as dysphoria, sedation, and psychotomimetic effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting side effects of this compound?
A1: this compound, as a selective kappa-opioid receptor agonist, can produce a range of centrally-mediated side effects. The most commonly reported dose-limiting effects in human and animal studies include:
-
Dysphoria and Aversion: A state of general dissatisfaction, unease, and negative mood.[1][2]
-
Sedation: Drowsiness and reduced motor activity.[2]
-
Psychotomimetic effects: Visual distortions and feelings of dissociation or depersonalization.[3]
-
Diuresis: Increased urinary output.[3]
These adverse effects have historically hindered the clinical development of this compound and other KOR agonists for indications like pain management.[1][2]
Q2: What is the underlying mechanism of this compound-induced side effects?
A2: this compound exerts its effects by activating kappa-opioid receptors (KORs), which are G-protein coupled receptors (GPCRs). Current research suggests that the therapeutic effects (e.g., analgesia) and adverse effects are mediated by distinct downstream signaling pathways:
-
G-protein signaling pathway: Activation of this pathway is primarily associated with the desired analgesic effects of KOR agonists.[4][5]
-
β-arrestin signaling pathway: This pathway is increasingly implicated in the aversive and dysphoric side effects of KOR agonists.[4][5]
Unbiased KOR agonists like this compound activate both pathways, leading to a mix of therapeutic and adverse effects.
Q3: Are there compounds that can be co-administered with this compound to reduce its side effects?
A3: While specific studies on the co-administration of compounds with this compound to mitigate its side effects are limited, research on other KOR agonists suggests potential strategies. One approach is the co-administration with a mu-opioid receptor (MOR) agonist. For instance, co-administration of the KOR agonist spiradoline with the MOR agonist fentanyl demonstrated enhanced analgesic activity with a reduced side-effect profile in rat models of visceral pain.[6] Another study showed that the KOR agonist U50,488-H could attenuate pruritus induced by neuraxial opioids.[6] The rationale is that the opposing effects of MOR and KOR activation on mood and reward pathways could potentially counteract the dysphoria associated with KOR agonism. However, this approach requires careful dose-finding to balance the effects of both compounds.
Q4: What are the current strategies being explored to develop KOR agonists with fewer side effects?
A4: The field is actively pursuing several strategies to develop safer KOR agonists:
-
G-protein Biased Agonists: These compounds are designed to selectively activate the G-protein signaling pathway over the β-arrestin pathway, aiming to retain analgesic effects while minimizing dysphoria.[1][4][5][7][8]
-
Peripherally Restricted KOR Agonists (pKORAs): By modifying the chemical structure to limit blood-brain barrier penetration, these agonists act primarily on KORs in the peripheral nervous system. This approach is effective for treating conditions like visceral pain and pruritus without causing central side effects.[9][10][11][12]
-
Mixed Opioid Receptor Agonists: Developing compounds that act on multiple opioid receptors (e.g., KOR, MOR, DOR) in a balanced manner is another strategy to offset the negative effects of KOR activation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Significant dysphoria or aversion observed in animal models (e.g., conditioned place aversion). | Activation of the β-arrestin pathway by this compound. | 1. Dose Reduction: Lower the dose of this compound to the minimal effective dose for the desired therapeutic effect. 2. Co-administration with a MOR agonist: Based on preclinical findings with other KOR agonists, consider a pilot study co-administering a low dose of a MOR agonist. Careful dose-response studies for both compounds are critical. 3. Consider a G-protein biased KOR agonist: If available, switching to a G-protein biased KOR agonist may provide a better therapeutic window. |
| Excessive sedation in animal models, interfering with behavioral assays. | Central nervous system effects of this compound. | 1. Optimize Dosing Time: Administer this compound at a time point that allows for the desired therapeutic effect to be measured before peak sedative effects occur. 2. Select Appropriate Behavioral Assays: Utilize assays that are less sensitive to motor impairment. 3. Explore Peripherally Restricted Analogs: If the therapeutic target is in the periphery, using a peripherally restricted KOR agonist would be a more suitable approach. |
| Inconsistent or lack of analgesic effect in pain models. | Inadequate dosing, inappropriate pain model, or rapid metabolism. | 1. Verify Dose and Route of Administration: Ensure the correct dose is being administered via the most effective route for the specific animal model. 2. Select a Relevant Pain Model: KOR agonists have shown particular efficacy in models of visceral and inflammatory pain.[6] 3. Pharmacokinetic Analysis: Investigate the pharmacokinetic profile of this compound in the specific animal model to ensure adequate exposure. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound Co-administered with a Mu-Opioid Receptor (MOR) Agonist on Aversive Behavior in a Conditioned Place Aversion (CPA) Assay.
This table is a hypothetical representation based on the principle of opposing effects of KOR and MOR agonists on reward pathways. Actual results would require experimental validation.
| Treatment Group | This compound Dose (mg/kg) | MOR Agonist Dose (mg/kg) | Conditioned Place Aversion Score (seconds) (Mean ± SEM) |
| Vehicle Control | 0 | 0 | +10 ± 5.2 |
| This compound Alone | 0.1 | 0 | -150 ± 12.5 |
| This compound + Low Dose MOR Agonist | 0.1 | 0.5 | -80 ± 9.8 |
| This compound + High Dose MOR Agonist | 0.1 | 1.0 | +5 ± 6.1 |
| MOR Agonist Alone | 0 | 1.0 | +120 ± 15.3 |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is designed to assess the aversive properties of this compound.
1. Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in each of the two outer chambers, separated by a central neutral chamber.
2. Procedure:
-
Pre-Conditioning (Day 1): Allow each animal to freely explore all three chambers for a 15-minute session. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-4):
-
On alternate days, administer this compound (or vehicle) and confine the animal to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle (or this compound) and confine the animal to the opposite outer chamber for 30 minutes. The chamber paired with this compound should be counterbalanced across animals.
-
-
Post-Conditioning (Day 5): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
3. Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant decrease in time spent in the drug-paired chamber indicates aversion.
Rotarod Test for Sedation
This protocol assesses the sedative effects of this compound by measuring motor coordination and balance.
1. Apparatus:
-
An automated rotarod apparatus with a rotating rod.
2. Procedure:
-
Training (Days 1-2): Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes each day until they can consistently remain on the rod for at least 60 seconds.
-
Testing (Day 3):
-
Administer this compound or vehicle.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
3. Data Analysis:
-
Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significantly shorter latency to fall in the this compound group suggests sedation and motor impairment.
Mandatory Visualizations
Caption: KOR Signaling Pathways.
Caption: Behavioral Assay Workflow.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 6. Therapeutic Potential of Kappa Opioid Agonists [mdpi.com]
- 7. iasp-pain.org [iasp-pain.org]
- 8. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists | Semantic Scholar [semanticscholar.org]
- 9. Will peripherally restricted kappa-opioid receptor agonists (pKORAs) relieve pain with less opioid adverse effects and abuse potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Enadoline-Induced Diuresis in Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing enadoline in metabolic studies. The content is designed to address the common challenge of this compound-induced diuresis and its potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced diuresis and why does it occur?
A1: this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] Activation of KORs, both centrally and peripherally, leads to a diuretic effect, which is an increase in urine production.[2][3] This is primarily a "water diuresis," meaning there is an increased excretion of water with minimal changes in electrolyte (e.g., sodium, potassium) excretion.[2][3]
The primary mechanism involves the suppression of the antidiuretic hormone (ADH), also known as vasopressin.[2][4] this compound, by activating KORs, inhibits the release of ADH from the pituitary gland. ADH normally promotes water reabsorption in the kidneys; therefore, its suppression leads to increased water excretion.[2][4] There is also evidence for a peripheral mechanism involving a blood-borne factor originating from the adrenal medulla.
Q2: How can this compound-induced diuresis affect my metabolic study results?
A2: The increased urine output caused by this compound can significantly impact the interpretation of metabolic data in several ways:
-
Dilution of Urinary Metabolites: A higher volume of urine will dilute the concentration of endogenous metabolites and any administered test compounds or their metabolites. This can lead to underestimation of their actual excretion rates and potentially mask significant biological changes.
-
Alterations in Water and Food Intake: Changes in hydration status due to diuresis can trigger compensatory increases in water intake.[5] Opioid receptor activation can also independently influence food intake.[3] These behavioral changes can confound the metabolic parameters being measured.
-
Electrolyte Imbalance (less common): While this compound primarily causes water diuresis, significant and prolonged increases in urine output could potentially lead to minor electrolyte disturbances over time, which may have secondary metabolic consequences.
Q3: What are the typical doses of this compound that induce diuresis?
A3: The diuretic effect of this compound is dose-dependent. While specific dose-response curves for this compound-induced diuresis are not extensively published, studies with other KOR agonists in animal models provide some guidance. For instance, the KOR agonist U-50,488H has been shown to significantly increase urine output in rats at doses ranging from 0.3 to 10 mg/kg.[6] In monkeys, U-50,488H increased urine output at doses between 0.056 and 1 mg/kg.[7] A study in humans reported increased urinary output with intramuscular doses of this compound ranging from 20 to 80 µg/70 kg.[8][9] Researchers should perform pilot studies to determine the diuretic dose-response of this compound in their specific experimental model.
Q4: How long does the diuretic effect of this compound last?
A4: The duration of the diuretic effect will depend on the dose administered and the specific animal model. For some KOR agonists, the diuretic effect can be observed within 30 minutes of administration and may last for several hours.[10] The time course of diuresis should be characterized in a pilot study to establish an appropriate timeline for urine collection and data interpretation in your main experiment.
Troubleshooting Guide
Problem 1: Unexpectedly high urine volume in this compound-treated animals.
-
Question: My animals treated with this compound are producing significantly more urine than the control group, and I'm concerned about the validity of my urinary metabolite data. What should I do?
-
Answer: This is a known pharmacological effect of this compound. Here are the steps to address this issue:
-
Confirm the Effect: Review the literature on KOR agonist-induced diuresis to understand the expected magnitude and duration of this effect in your model.
-
Implement Data Normalization: It is crucial to correct for the variations in urine dilution. The most common methods are:
-
Creatinine (B1669602) Normalization: Express your data as a ratio of the analyte concentration to the creatinine concentration.
-
Osmolality or Specific Gravity Normalization: These methods account for the total solute concentration in the urine.
-
Normalization to Total Useful Signal (in metabolomics): This involves normalizing to the sum of all integrated signals in a chromatogram.
-
-
Consider Pre-analytical Dilution: For some applications, you can dilute all urine samples to a fixed creatinine concentration or osmolality before analysis to minimize analytical variability.[11]
-
Evaluate Water Intake: Ensure you are monitoring water intake, as a compensatory increase can occur. This data is important for interpreting the overall metabolic state of the animal.
-
Problem 2: Difficulty in obtaining accurate urine samples due to high flow rate.
-
Question: The high urine flow rate is causing practical issues with collection in metabolic cages, leading to potential sample loss or contamination. How can I improve my collection procedure?
-
Answer:
-
Increase Collection Frequency: Monitor the animals more frequently and empty the collection tubes to prevent overflow. The time-course of diuresis from a pilot study will guide this.
-
Optimize Metabolic Cage Setup: Ensure the metabolic cages are properly assembled and that the urine collection funnels and tubes are correctly positioned to minimize loss.
-
Acclimatize Animals: Properly acclimatize the animals to the metabolic cages before the experiment to reduce stress-induced variations in urination.[2]
-
Problem 3: Concern that diuresis itself is a confounding variable for the metabolic endpoint being studied.
-
Question: I am studying a metabolic pathway that might be influenced by hydration status. How can I be sure that the effects I'm seeing are due to this compound's primary mechanism and not just a secondary response to diuresis?
-
Answer:
-
Include a Positive Control for Diuresis: Consider including a study arm with a diuretic agent that has a different mechanism of action (e.g., a loop diuretic like furosemide). This can help to differentiate the metabolic effects of diuresis itself from the specific KOR-mediated effects of this compound.
-
Monitor Hydration Status: In addition to urine output, monitor parameters such as water intake, plasma osmolality, and hematocrit to have a comprehensive picture of the animal's hydration status.
-
Consider a KOR Antagonist: To confirm that the observed effects are KOR-mediated, include a group pre-treated with a selective KOR antagonist (e.g., nor-binaltorphimine) before this compound administration. This should block both the diuretic and potentially the metabolic effects of this compound.
-
Data Presentation
Table 1: Comparison of Common Urinary Normalization Methods
| Normalization Method | Principle | Advantages | Disadvantages |
| Creatinine | Normalizes to the concentration of creatinine, a product of muscle metabolism excreted at a relatively constant rate. | Widely used and accepted; creatinine is easily measured. | Can be influenced by muscle mass, age, diet, and renal function. |
| Osmolality | Measures the total solute concentration of the urine. | Reflects the overall concentration of the urine. | Requires an osmometer; can be affected by high concentrations of single solutes like glucose. |
| Specific Gravity | Measures the density of urine relative to water. | Simple and rapid measurement with a refractometer or dipstick. | Can be affected by temperature and high concentrations of glucose or protein. |
| Total Useful Signal | Normalizes to the sum of all measured signals in a sample (e.g., in LC-MS). | Does not rely on a single endogenous metabolite. | Can be complex to calculate; may be sensitive to the number of detected features. |
Table 2: Dose-Response of KOR Agonist-Induced Diuresis in Rodents (Example Data)
Note: Specific dose-response data for this compound is limited in publicly available literature. The following table is a representative example based on studies with the KOR agonist U-50,488H in rats to illustrate the expected trend.
| Treatment Group | Dose (mg/kg) | Mean Urine Output (mL/5h) | % Increase vs. Vehicle |
| Vehicle (Saline) | - | 1.5 ± 0.3 | - |
| U-50,488H | 1.0 | 3.2 ± 0.5 | 113% |
| U-50,488H | 3.0 | 5.8 ± 0.7 | 287% |
| U-50,488H | 10.0 | 8.1 ± 1.1 | 440% |
Experimental Protocols
Protocol 1: Characterization of this compound-Induced Diuresis in Rodents
Objective: To determine the dose-response and time-course of the diuretic effect of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Metabolic cages for rodents[2]
-
Graduated collection tubes
-
Analytical balance
Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats (250-300g) individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.[2] Ensure free access to food and water.
-
Fasting: Fast the animals for 18 hours before the experiment, with continued free access to water.[2]
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group), including a vehicle control group and several this compound dose groups (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, administered subcutaneously or intraperitoneally).
-
Baseline Urine Collection: Empty the collection tubes and record any urine produced in the hour prior to dosing to serve as a baseline.
-
Dosing: Administer the vehicle or the assigned dose of this compound.
-
Urine Collection and Measurement: Collect urine at regular intervals (e.g., every hour for the first 6 hours, then at 12 and 24 hours).[10] At each time point, record the volume of urine produced.
-
Data Analysis: For each animal, calculate the cumulative urine output at each time point. Compare the mean urine output between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Urine Sample Collection and Normalization for Metabolomic Analysis
Objective: To collect urine samples from this compound-treated animals and normalize the data to account for diuresis.
Materials:
-
Metabolic cages
-
Collection tubes containing a preservative (e.g., sodium azide) to prevent bacterial growth, pre-chilled on ice.
-
Equipment for measuring creatinine (e.g., colorimetric assay kit) or osmolality (osmometer).
Procedure:
-
Urine Collection: Following the experimental design (e.g., after this compound administration as in Protocol 1), collect urine over a defined period (e.g., 0-8 hours). Keep the collection tubes on ice to minimize degradation of metabolites.
-
Sample Processing: At the end of the collection period, centrifuge the urine samples (e.g., 1500 x g for 10 minutes at 4°C) to pellet any debris.
-
Aliquoting and Storage: Aliquot the urine supernatant into cryovials and store immediately at -80°C until analysis.
-
Normalization Parameter Measurement:
-
Creatinine: Use a small aliquot of each urine sample to measure the creatinine concentration according to the manufacturer's instructions of a commercially available kit.
-
Osmolality: Use a vapor pressure or freezing point depression osmometer to measure the osmolality of an aliquot of each sample.
-
-
Data Normalization: After quantifying your target metabolites, divide the concentration of each metabolite by the concentration of creatinine or the osmolality value for that same sample. This will provide a normalized value that is corrected for urine dilution.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced diuresis.
Caption: Experimental workflow for a metabolic study with this compound.
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa agonist-induced diuresis: evidence for stereoselectivity, strain differences, independence of hydration variables and a result of decreased plasma vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of catecholamines on water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Enadoline and U-50,488 in Kappa-Opioid Receptor Binding Assays
For researchers and scientists engaged in the study of the kappa-opioid receptor (KOR), the selection of appropriate agonist ligands is a critical step in experimental design. This guide provides a detailed comparison of two widely used KOR agonists, enadoline and U-50,488, with a focus on their performance in receptor binding assays. This information is intended to assist drug development professionals in making informed decisions for their research applications.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a key determinant of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and U-50,488 at the kappa-opioid receptor. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition.
| Compound | Kappa-Opioid Receptor (KOR) Ki (nM) | Selectivity Profile |
| This compound | Potent and highly selective | Described as a highly selective and potent kappa-opioid receptor agonist.[1] Specific Ki values are not readily available in the provided search results, but its high potency is consistently noted. |
| U-50,488 | 0.2 - 12 | Highly selective for KOR over mu- and delta-opioid receptors.[2] The range in Ki reflects inter-study variability. |
Experimental Protocols
The determination of Ki values for this compound and U-50,488 is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or U-50,488) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.
Key Experimental Methodologies: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) stably expressing the human kappa-opioid receptor, or brain tissue homogenates (e.g., from guinea pig or rat).
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593 or [³H]diprenorphine.
-
Test Compounds: this compound and U-50,488.
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cells or tissues expressing the KOR are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are washed and then resuspended in the assay buffer.
-
Assay Setup: The assay is performed in microplates. Each well contains the receptor membranes, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (this compound or U-50,488). Control wells are included to determine total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand to saturate all specific binding sites).
-
Incubation: The microplates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in kappa-opioid receptor research, the following diagrams illustrate a typical experimental workflow for a binding assay and the canonical signaling pathway of the kappa-opioid receptor.
Conclusion
Both this compound and U-50,488 are potent and selective agonists for the kappa-opioid receptor. While U-50,488 has well-documented Ki values demonstrating its high affinity, the potency of this compound is also consistently highlighted in the literature. The choice between these two compounds may depend on the specific requirements of the study, including the desired potency and the context of previous research. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to determine and compare the binding affinities of these and other KOR ligands in their own laboratories.
References
A Comparative Analysis of Enadoline and Salvinorin A on Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent kappa-opioid receptor (KOR) agonists, Enadoline and Salvinorin A, focusing on their effects in various behavioral models. Both compounds have been instrumental in elucidating the role of the KOR system in a range of physiological and pathological processes. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
Introduction to this compound and Salvinorin A
This compound is a synthetic, highly selective and potent KOR agonist. It has been investigated for its analgesic properties.
Salvinorin A is a naturally occurring, non-nitrogenous diterpenoid derived from the plant Salvia divinorum. It is a potent and selective KOR agonist and is known for its hallucinogenic effects in humans.[1] Salvinorin A is a valuable research tool due to its unique chemical structure and pharmacological profile.[1]
Comparative Behavioral Pharmacology
The following sections detail the effects of this compound and Salvinorin A on locomotor activity, reward and aversion, and nociception. The quantitative data are summarized in tables for easy comparison.
Locomotor Activity
The open field test is a common method to assess spontaneous locomotor activity and exploratory behavior in rodents.[2][3][4] KOR agonists typically produce a dose-dependent decrease in locomotor activity.
Table 1: Effects of this compound and Salvinorin A on Locomotor Activity
| Compound | Species | Route of Administration | Dose Range | Observed Effect |
| This compound | Rat | i.p. | Data not available | Expected to decrease locomotor activity, consistent with other KOR agonists. |
| Salvinorin A | Rat | i.p. | 0.04 - 2.0 mg/kg | At 2.0 mg/kg, potentiated quinpirole-induced locomotor sensitization. At 0.4 mg/kg, had no effect. At 0.04 mg/kg, attenuated sensitization.[5] |
| Rat | s.c. | 80 - 640 µg/kg | Dose-dependent decrease in horizontal movements.[6] | |
| Mouse | i.p. | 1.0 and 3.2 mg/kg | Decreased locomotor activity.[7] |
Conditioned Place Preference/Aversion
The conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms are used to evaluate the rewarding or aversive properties of a compound.[8][9] Activation of KOR is generally associated with aversive effects, leading to CPA.[7]
Table 2: Effects of this compound and Salvinorin A on Conditioned Place Preference/Aversion
| Compound | Species | Route of Administration | Dose Range | Observed Effect |
| This compound | Rat | Data not available | Data not available | Expected to induce conditioned place aversion, a characteristic effect of KOR agonists. |
| Salvinorin A | Mouse | i.p. | 1.0 and 3.2 mg/kg | Induced conditioned place aversion.[7] |
| Rat | i.c.v. | Low doses | In some studies, low doses have been reported to produce conditioned place preference, an effect that may also involve the cannabinoid system.[10] |
Analgesia (Nociception)
The hot plate test is a widely used method to assess the analgesic properties of compounds by measuring the latency of a rodent to react to a thermal stimulus.[11][12][13]
Table 3: Analgesic Effects of this compound and Salvinorin A in the Hot Plate Test
| Compound | Species | Route of Administration | Dose Range | ED50 (mg/kg) | Observed Effect |
| This compound | Rat | i.v. | 1 - 100 µg/kg | < 0.001 | In a model of surgical pain, this compound dose-dependently blocked the development of thermal hyperalgesia with a minimal effective dose (MED) of ≤ 1 µg/kg.[14] Although not a standard hot plate test, this demonstrates potent antinociceptive effects against thermal stimuli. |
| Salvinorin A | Mouse | i.p. | 2 - 4 mg/kg | ~2.1 | Produced a significant antinociceptive effect in the tail-withdrawal assay, with an ED50 of 2.1 mg/kg.[15] In the hot-plate test, doses of 2-4 mg/kg had a duration of action of 10 minutes.[16] |
Pharmacokinetics
Understanding the pharmacokinetic properties of these compounds is crucial for designing and interpreting behavioral experiments.
Table 4: Pharmacokinetic Parameters of this compound and Salvinorin A in Rodents
| Compound | Species | Route of Administration | T1/2 (Brain) | Key Findings |
| This compound | Rat | i.v., p.o. | Data not available | This compound is a synthetic compound, and its pharmacokinetics can be influenced by its formulation. Specific rodent pharmacokinetic data is not readily available in the provided results. |
| Salvinorin A | Rat | i.v. | ~3.3 min | Displays rapid uptake and fast washout from the brain.[17] |
| Rat | i.p. | ~36 min | Slower clearance from the brain compared to intravenous administration.[17] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[2][3][4]
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.[18]
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.[18]
-
Drug Administration: Administer this compound, Salvinorin A, or vehicle at the appropriate pretreatment time.
-
Testing: Place the animal in the center of the open field arena and record its activity for a predetermined duration (typically 5-20 minutes) using an automated video-tracking system.[4]
-
Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.[19]
Conditioned Place Preference/Aversion
Objective: To evaluate the rewarding or aversive properties of a drug.[8][9]
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[20]
Procedure:
-
Pre-conditioning (Baseline): On the first day, allow the animal to freely explore all compartments to determine any initial preference.[20]
-
Conditioning: Over several days, pair one compartment with the drug administration (this compound or Salvinorin A) and another compartment with vehicle administration. The animal is confined to the respective compartment after each injection.[21]
-
Test Day: Place the animal in the neutral center compartment (in a three-compartment apparatus) and allow it to freely access all compartments. The time spent in each compartment is recorded.[9]
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[9]
Hot Plate Test
Objective: To measure the analgesic effect of a compound against a thermal stimulus.[11][12][13]
Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.[22]
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
Baseline Measurement: Place the animal on the unheated plate to obtain a baseline reading of its behavior.
-
Drug Administration: Administer this compound, Salvinorin A, or vehicle.
-
Testing: Place the animal on the hot plate (typically set between 50-55°C) and start a timer.[12][23]
-
Endpoint: Record the latency to the first sign of nociception, such as paw licking, jumping, or flicking of the hind paw. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[22][23]
-
Data Analysis: The latency to respond is the primary measure of analgesia.
Signaling Pathways and Visualizations
Both this compound and Salvinorin A exert their effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR).[24][25] KOR activation initiates downstream signaling cascades primarily through two pathways: the G-protein pathway and the β-arrestin pathway.[24][26] The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.[24][25]
Caption: KOR Signaling Pathways.
Caption: Conditioned Place Preference Workflow.
Caption: Logic of Comparative Analysis.
Conclusion
This compound and Salvinorin A are both potent and selective KOR agonists that serve as valuable tools in neuroscience research. While both compounds exhibit the classic behavioral profile of KOR agonists, including decreased locomotor activity, conditioned place aversion, and analgesia, there are nuances in their potency, efficacy, and pharmacokinetic profiles that may influence their suitability for specific experimental questions.
Salvinorin A, as a natural product, has been more extensively characterized in a wider range of behavioral paradigms. Its rapid metabolism and short duration of action make it suitable for studies investigating acute KOR activation. This compound, a synthetic compound, demonstrates high potency, particularly in models of analgesia.
The choice between this compound and Salvinorin A will depend on the specific research question, the desired duration of action, and the behavioral endpoint of interest. This guide provides a foundation for researchers to make an informed decision and to design robust and reproducible experiments to further our understanding of the kappa-opioid system.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Open field test for mice [protocols.io]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. Effects of salvinorin A on locomotor sensitization to D2/D3 dopamine agonist quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kappa opioid mediation of cannabinoid effects of the potent hallucinogen, salvinorin A, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 17. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. behaviorcloud.com [behaviorcloud.com]
- 20. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 21. scispace.com [scispace.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 25. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Enadoline vs. Morphine: A Comparative Analysis of Analgesic Efficacy and Side Effect Profiles
For Immediate Release
This guide provides a detailed comparison of the analgesic properties and adverse effects of enadoline, a selective kappa-opioid receptor (KOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Executive Summary
This compound has demonstrated potent antihyperalgesic and antiallodynic effects in preclinical models, in some cases exceeding the efficacy of morphine in specific pain modalities.[1] However, its clinical development has been hampered by a distinct and dose-limiting side effect profile, characterized by neuropsychiatric symptoms.[2][3] Morphine remains a gold standard for pain management, offering robust analgesia across a broad spectrum of pain types, but its utility is constrained by significant adverse effects, including respiratory depression, dependence, and constipation. This guide synthesizes key experimental data to illuminate the therapeutic potential and challenges associated with targeting the kappa-opioid system with this compound versus the well-established mu-opioid pathway with morphine.
Analgesic Efficacy: Preclinical and Clinical Data
Preclinical Data
A key preclinical study in a rat model of postoperative pain highlighted the differential efficacy of this compound and morphine.[1]
| Compound | Pain Modality | Efficacy | Minimum Effective Dose (MED) |
| This compound | Thermal Hyperalgesia | Blocked development for >24h | ≤ 1 µg/kg (i.v.) |
| Static Allodynia | Blocked development for >24h | 10 µg/kg (i.v.) | |
| Dynamic Allodynia | Blocked development for >24h | 10 µg/kg (i.v.) | |
| Morphine | Thermal Hyperalgesia | Prevented development | ≤ 1 mg/kg (s.c.) |
| Static Allodynia | Little effect | - | |
| Dynamic Allodynia | No effect | - |
Clinical Data
Clinical trials in humans have provided a more complex picture of this compound's analgesic potential.
| Study Population | Compound & Dose | Comparator(s) | Analgesic Efficacy Outcome | Reference |
| Postsurgical Pain (Obstetric/Gynecologic) | This compound (25 µg) | Morphine (10 mg i.m.), Placebo | Similar pain relief to morphine, but of shorter duration. Better than placebo. | [2] |
| Dental Surgery Pain | This compound (various doses) | Acetaminophen-Codeine, Placebo | Not superior to placebo. Acetaminophen-codeine was significantly more effective. | [4] |
Side Effect Profile Comparison
The divergence in the side effect profiles of this compound and morphine is a critical factor in their therapeutic evaluation.
| Side Effect | This compound (Kappa-Opioid Agonist) | Morphine (Mu-Opioid Agonist) |
| Respiratory Depression | Not observed in preclinical rat models.[1] | A primary dose-limiting and potentially lethal side effect.[3][5] |
| Neuropsychiatric Effects | Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, psychotomimetic effects.[3][6] These were dose-limiting in clinical trials.[2] | Euphoria, sedation.[3] |
| Gastrointestinal Effects | Less prominent compared to MOR agonists. | Constipation is a common and persistent side effect.[7] |
| Cardiovascular Effects | Increased urinary output.[3] | Slightly reduced blood pressure.[7] |
| Pupillary Effects | - | Miosis (constricted pupils).[3][7] |
Signaling Pathways
The distinct pharmacological effects of this compound and morphine arise from their activation of different G protein-coupled receptors (GPCRs), leading to divergent intracellular signaling cascades.
Caption: Signaling pathways of this compound and Morphine.
Experimental Protocols
The following methodologies are standard for assessing the analgesic and side-effect profiles of opioid compounds.
Preclinical Analgesic Efficacy Models
Standard in vivo models are employed to assess analgesic efficacy.
Caption: Workflow for preclinical analgesic assessment.
-
Hot Plate Test: This method assesses central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[8] The apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[9]
-
Tail-Flick Test: This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[8]
-
Von Frey Test: Used to assess static allodynia in models of neuropathic or postoperative pain. Calibrated monofilaments are applied to the plantar surface of the paw to determine the stimulus intensity threshold required to elicit a withdrawal response.[1]
-
Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic activity. An intraperitoneal injection of acetic acid induces a characteristic writhing response, and the number of writhes is counted over a defined period.[10]
Clinical Trial Design for Analgesic Efficacy
Clinical trials for opioid analgesics typically follow a randomized, double-blind, placebo-controlled design.[2]
-
Study Population: Patients experiencing moderate to severe pain, often in a postsurgical setting (e.g., dental, abdominal, or orthopedic surgery).[2][4]
-
Interventions: The test drug (this compound) is compared against a placebo and an active comparator (morphine).[2]
-
Outcome Measures:
-
Primary: Pain intensity and pain relief scores are assessed at various time points post-dose using scales like the Visual Analog Scale (VAS) or a categorical scale.
-
Secondary: Time to rescue medication, patient global evaluation of the study medication.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with particular attention to known side effects of the drug class.[3]
Conclusion
This compound, as a selective KOR agonist, presents a distinct pharmacological profile compared to the MOR agonist morphine. Preclinical studies suggest a strong potential for treating specific pain states, such as allodynia, with the significant advantage of lacking respiratory depression.[1] However, the clinical translation of this compound has been unsuccessful due to the emergence of dose-limiting and poorly tolerated neuropsychiatric side effects, including psychotomimetic responses.[2][3] Morphine, despite its well-documented and serious adverse effects, remains a cornerstone of analgesia due to its potent and broad-spectrum efficacy. The comparative data underscores a critical challenge in opioid research: dissociating the desired analgesic effects from centrally mediated adverse effects. Future research into KOR agonists may focus on developing peripherally restricted agents or biased agonists that preferentially activate signaling pathways associated with analgesia over those mediating dysphoria and other adverse CNS effects.[5]
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of this compound versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Analgesic efficacy of the kappa-receptor agonist, this compound, in dental surgery pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In-Vivo Models for Management of Pain [scirp.org]
A Head-to-Head Preclinical Comparison of Enadoline and Spiradoline: Potent Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent benzofuran (B130515) and arylacetamide-derived selective kappa-opioid receptor (KOR) agonists, enadoline and spiradoline. Both compounds have been instrumental in preclinical research for elucidating the therapeutic potential and the inherent challenges of targeting the KOR system for conditions such as pain.[1][2] This document synthesizes available preclinical data, details key experimental methodologies, and visualizes critical pathways to offer a comprehensive comparative analysis.
Introduction to this compound and Spiradoline
This compound (CI-977) and Spiradoline (U-62066E) are potent and selective agonists of the KOR, a G protein-coupled receptor (GPCR) implicated in pain perception, mood, and addiction.[1][2] Developed with the aim of producing strong analgesia without the abuse potential and respiratory depression associated with mu-opioid receptor agonists, their clinical development was ultimately hampered by significant central nervous system (CNS) side effects, including sedation, dysphoria, and psychotomimetic effects.[2][3] Despite their limited clinical utility, they remain valuable pharmacological tools in preclinical research.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from various preclinical studies, offering a comparative perspective on the pharmacodynamic and pharmacokinetic properties of this compound and spiradoline. It is important to note that direct head-to-head comparisons in the same study are not always available, and thus, inter-study variability should be considered.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | This compound | Spiradoline | Species/Tissue | Citation |
| Kᵢ (nM) for KOR | ~0.1 - 1.0 | 8.6 | Guinea Pig Brain | [4][5] |
| EC₅₀ (nM) | Data not readily available | 1.01 (GloSensor assay) | In vitro | [5] |
Table 2: Pharmacokinetic Parameters (Preclinical)
| Parameter | This compound | Spiradoline | Species | Citation |
| Peak Effect | ~15-30 min (i.v.) | ~30 min | Rat | [1][5] |
| Duration of Action | Dose-dependent; up to 24h (pre-emptive analgesia) | Short duration of action | Rat | [1][5] |
| Metabolites | Not specified | No significant active metabolites | General Preclinical | [4] |
| Blood-Brain Barrier | Readily penetrates | Readily penetrates | General Preclinical | [4] |
Table 3: In Vivo Analgesic Efficacy (Rodent Models)
| Assay | This compound | Spiradoline | Species | Route | Effective Dose Range | Citation |
| Postoperative Pain (Hyperalgesia/Allodynia) | MEDs: ≤1-10 µg/kg (pre-emptive) | Not specified | Rat | i.v. | 1-100 µg/kg | [1] |
| Warm Water Tail-Withdrawal (50°C) | Not specified | 1.0 - 32.0 mg/kg | Rat | i.p. | Dose-dependently increased latency | [6][7] |
| Shock Titration | Increased median shock level | Increased median shock level | Squirrel Monkey | i.m. | Not specified | [8] |
Table 4: Preclinical Side Effect Profile
| Side Effect | This compound | Spiradoline | Species | Route | Observations | Citation |
| Sedation | Potentiated isoflurane-induced sleeping time | Dose-dependent sedation | Rat | i.v. / i.p. | This compound did not cause respiratory depression. | [1][2] |
| Diuresis | Increased urinary output | Potent diuretic | Human/Rat | i.m. / i.p. | Spiradoline's diuretic effect is well-documented. | [9][10] |
| Aversion/Dysphoria | Conditioned place aversion | Conditioned place aversion | Rodents | i.p. | A primary reason for clinical trial termination. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascade initiated by KOR agonists and a typical workflow for a preclinical behavioral assay.
Kappa-Opioid Receptor Signaling Cascade
Activation of the KOR by agonists like this compound and spiradoline initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Concurrently, the Gβγ subunits modulate ion channels, resulting in decreased neuronal excitability.[6]
References
- 1. pnas.org [pnas.org]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. biomed-easy.com [biomed-easy.com]
- 4. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rotarod test [pspp.ninds.nih.gov]
- 7. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Characterization of κ Opioid Receptor Agonist Spiradoline and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kappa-Opioid Receptor Selectivity of Enadoline Over Mu-Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enadoline's performance against mu-opioid receptor alternatives, supported by experimental data. The following sections detail the binding affinities and functional potencies of this compound and comparator compounds at the kappa-opioid receptor (KOR) and mu-opioid receptor (MOR), outline the experimental methodologies used to obtain this data, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Opioid Receptor Agonists
The selectivity of an opioid receptor agonist is a critical determinant of its pharmacological profile. The data presented below summarizes the binding affinity (Ki) and functional potency (EC50) of this compound, a selective KOR agonist, in comparison to the well-established KOR agonist U-69,593 and the selective MOR agonist DAMGO. The data is compiled from studies utilizing radioligand binding assays and [³⁵S]GTPγS functional assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa-Opioid Receptor (KOR) Ki (nM) | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | KOR/MOR Selectivity Ratio |
| This compound | 0.22 | 430 | 1200 | ~1955 |
| U-69,593 | 1.2 | 3300 | 8500 | ~2750 |
| DAMGO | 213 | 1.18 | 1430 | ~0.006 |
Lower Ki values indicate higher binding affinity. The KOR/MOR selectivity ratio is calculated as Ki (MOR) / Ki (KOR). Data for this compound and comparator compounds are compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 2: Opioid Receptor Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay
| Compound | Kappa-Opioid Receptor (KOR) EC50 (nM) | Mu-Opioid Receptor (MOR) EC50 (nM) |
| This compound | 1.5 | >10,000 |
| U-69,593 | 1.8 | >10,000 |
| DAMGO | >10,000 | 2.5 |
Lower EC50 values indicate greater functional potency. Data for this compound and comparator compounds are compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Protocols
The data presented in this guide are derived from standard and widely accepted pharmacological assays. The following are detailed methodologies for the key experiments cited.
1. Radioligand Binding Assays
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR or MOR).
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR).
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, separating bound from unbound radioligand.
-
The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with GDP and varying concentrations of the test compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified.
-
-
Data Analysis:
-
The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound.
-
The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal stimulation) are determined from the resulting dose-response curve.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
The presented data and methodologies collectively validate the high selectivity of this compound for the kappa-opioid receptor over the mu-opioid receptor. This selectivity profile is fundamental to its distinct pharmacological effects and underscores its utility as a tool for investigating KOR function and as a potential therapeutic agent with a reduced side-effect profile compared to mu-opioid agonists.
A Comparative Analysis of Enadoline and Butorphanol on Cocaine Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kappa-opioid receptor agonist enadoline and the mixed agonist-antagonist butorphanol (B1668111), with a focus on their interactions with the pharmacodynamics of cocaine. The information presented is collated from peer-reviewed scientific literature and is intended to inform research and development in the field of substance use disorders.
Executive Summary
Preclinical studies have suggested that kappa-opioid receptor (KOR) agonists could serve as a potential pharmacotherapy for cocaine dependence by attenuating its reinforcing effects.[1][2] This guide examines and compares two such compounds: this compound, a highly selective KOR agonist, and butorphanol, a mixed mu-opioid receptor (MOR) partial agonist and KOR agonist. Human clinical trial data is presented to delineate their respective impacts on the subjective and physiological effects of cocaine, as well as on cocaine self-administration.
The primary human study under review demonstrates that while this compound can modestly reduce some of the positive subjective effects of cocaine, neither this compound nor butorphanol significantly alters cocaine self-administration under the tested conditions.[2] These findings are critical for understanding the therapeutic potential and limitations of these compounds in the context of cocaine addiction.
Data Presentation: Quantitative Comparison of Effects
The following table summarizes the key quantitative findings from a pivotal human study comparing the effects of this compound and butorphanol as pretreatments for intravenous cocaine administration.
| Outcome Measure | This compound (80 µg/70 kg) + Cocaine | Butorphanol (6 mg/70 kg) + Cocaine | Placebo + Cocaine | Citation |
| Subjective "High" Rating (Peak) | Significantly reduced vs. Placebo + Cocaine | No significant difference vs. Placebo + Cocaine | Baseline "High" from Cocaine | [2] |
| Cocaine Self-Administration | No significant modification | No significant modification | Baseline self-administration | [2] |
| Systolic Blood Pressure (Peak) | No significant adverse interaction | No significant adverse interaction | Cocaine-induced increase | [2] |
| Heart Rate (Peak) | No significant adverse interaction | No significant adverse interaction | Cocaine-induced increase | [2] |
Experimental Protocols
A detailed examination of the methodologies employed in the key human clinical trial is provided below to allow for critical evaluation and potential replication of the findings.
Study Design: A double-blind, placebo-controlled, crossover study was conducted with eight non-treatment-seeking, experienced cocaine users.[2] Participants resided on an inpatient research unit for the 8-week duration of the study. Each participant received intramuscular (IM) this compound (20, 40, and 80 µg/70 kg), butorphanol (1.5, 3, and 6 mg/70 kg), and a placebo pretreatment in a randomized order, with each pretreatment phase separated by at least 72 hours.[2][3] Following each pretreatment, participants underwent a cocaine dose-effect session and two cocaine self-administration sessions.
Participant Profile: Participants were adults with a history of polysubstance abuse, including cocaine.[3] They were screened to be in good physical health and were not seeking treatment for their drug use.
Drug Administration:
-
Pretreatment: this compound, butorphanol, or placebo were administered intramuscularly.
-
Cocaine Administration: Cocaine hydrochloride was administered intravenously.
Key Experiments:
-
Cocaine Dose-Effect Session: One hour after the pretreatment, participants received three intravenous injections of cocaine (0, 20, and 40 mg) spaced one hour apart.[2]
-
Measures:
-
Subjective Effects: Assessed using the Addiction Research Center Inventory (ARCI), a standardized questionnaire for evaluating the subjective effects of psychoactive drugs.[4][5][6][7] Visual analog scales (VAS) were also used to rate effects such as "High," "Good Drug Effect," and "Willing to Pay."
-
Physiological Effects: Heart rate, blood pressure, and respiratory rate were monitored continuously.
-
-
-
Cocaine Self-Administration Sessions: These sessions were designed to assess the reinforcing effects of cocaine.
-
Session 1 (Sample Dose with Ascending Money Choices): Participants received a sample dose of cocaine (40 mg, IV) and then had six opportunities to choose between another dose of cocaine or an ascending amount of money.[2]
-
Session 2 (No Sample Dose with Descending Money Choices): Participants had six opportunities to choose between a dose of cocaine (40 mg, IV) or a descending amount of money, without receiving an initial sample dose.[2]
-
Preclinical Self-Administration Protocol (General Overview): While a direct comparative preclinical study protocol for this compound versus butorphanol was not available, a general methodology for assessing the effects of kappa agonists on cocaine self-administration in animal models (e.g., rats or rhesus monkeys) is as follows:
-
Subjects: Animals are typically implanted with intravenous catheters.
-
Training: Animals are trained to press a lever to receive an infusion of cocaine. This is often done on a fixed-ratio schedule of reinforcement.[8][9][10]
-
Pretreatment: Prior to the self-administration session, animals are administered the test compound (e.g., this compound, butorphanol) or a vehicle.
-
Testing: The number of cocaine infusions self-administered during the session is recorded. A decrease in self-administration is interpreted as a reduction in the reinforcing effects of cocaine.[8][11] Food-maintained responding is often used as a control to assess for general behavioral disruption.[8]
Signaling Pathways and Mechanisms of Action
To understand the interaction between these compounds and cocaine, it is essential to visualize their respective signaling pathways.
Kappa-Opioid Receptor Signaling
This compound and the kappa component of butorphanol bind to the KOR, a G-protein coupled receptor.[12][13][14][15][16] This binding initiates two primary intracellular signaling cascades:
-
G-protein Pathway: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is thought to be primarily responsible for the analgesic effects of KOR agonists.[12][16]
-
β-Arrestin Pathway: Recruitment of β-arrestin can lead to the activation of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), which may contribute to the aversive and dysphoric effects associated with KOR activation.[12][14][15]
Cocaine's Mechanism of Action
Cocaine's primary mechanism for producing its reinforcing effects is the blockade of the dopamine transporter (DAT) in the presynaptic terminal.[17][18][19][20] This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced stimulation of postsynaptic dopamine receptors and the subsequent feelings of euphoria and reward.[17][18][19][20]
Experimental Workflow: Human Clinical Trial
The workflow diagram illustrates the sequential phases of the human clinical trial, from participant screening and admission to the randomized pretreatment and subsequent cocaine testing sessions, culminating in data collection.
Conclusion
The available evidence from a key human clinical trial suggests that while the selective KOR agonist this compound may have a modest attenuating effect on the subjective "high" produced by cocaine, neither this compound nor the mixed MOR/KOR agonist butorphanol significantly reduces cocaine self-administration in experienced users under the tested acute dosing conditions.[2] Both agents were found to be safe when co-administered with cocaine.[2] These findings highlight the complexity of translating preclinical observations to clinical outcomes and underscore the need for further research to delineate the therapeutic potential of KOR-targeted pharmacotherapies for cocaine use disorder. Future studies might explore different dosing regimens, durations of treatment, or the effects of these compounds in different subpopulations of cocaine users.
References
- 1. scispace.com [scispace.com]
- 2. This compound and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addiction Research Center Inventory | NIDA Data Share [datashare.nida.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Website [eprovide.mapi-trust.org]
- 7. Addiction Research Center Inventory (ARCI): Measurement of Euphoria and Other Drug Effects | Semantic Scholar [semanticscholar.org]
- 8. Interactions between kappa opioid agonists and cocaine. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa opioid inhibition of morphine and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine self-administration augments kappa opioid receptor system-mediated inhibition of dopamine activity in the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the kappa-opioid receptor agonist, U69593, on the development of sensitization and on the maintenance of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 16. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 19. news-medical.net [news-medical.net]
- 20. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Tolerance Between Enadoline and Other Kappa-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phenomenon of cross-tolerance among kappa-opioid receptor (KOR) agonists, with a specific focus on enadoline. While direct, quantitative cross-tolerance studies involving this compound are limited in the publicly available scientific literature, this document synthesizes the existing data on the tolerance profiles of this compound and other key KOR agonists, including U-50,488, bremazocine (B1667778), and salvinorin A. By examining the available evidence, this guide aims to provide a valuable resource for researchers investigating the therapeutic potential of KOR agonists and the challenges posed by the development of tolerance.
Understanding Kappa-Opioid Receptor Signaling
Activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and are thought to mediate the analgesic effects of KOR agonists.
However, KOR activation also triggers a second major signaling pathway involving β-arrestin recruitment. This pathway is implicated in the development of tolerance, as well as the aversive and dysphoric side effects associated with some KOR agonists. The balance between G-protein- and β-arrestin-mediated signaling can vary between different agonists, a concept known as biased agonism, which may explain their differing pharmacological profiles and cross-tolerance relationships.
Cross-Tolerance Between Kappa-Opioid Agonists: A Case Study
While specific data on this compound cross-tolerance is lacking, a study by Smith et al. (1993) on the cross-tolerance between the KOR agonists U-69,593 and bremazocine in mice provides a valuable framework for understanding this phenomenon. The study demonstrated a lack of cross-tolerance between these two compounds, suggesting that they may act on different subtypes of the kappa receptor or induce distinct conformational changes upon binding, leading to separate tolerance mechanisms.[1]
Experimental Protocol: Assessment of Antinociceptive Tolerance and Cross-Tolerance
The following protocol is a generalized representation based on the methodology from the study on U-69,593 and bremazocine.[1]
Quantitative Data from U-69,593 and Bremazocine Cross-Tolerance Study
The following table summarizes the key findings from the study by Smith et al. (1993), illustrating the lack of cross-tolerance between U-69,593 and bremazocine.[1]
| Chronic Treatment | Test Agonist | Baseline ED₅₀ (nmol, i.c.v.) | Tolerant ED₅₀ (nmol, i.c.v.) | Fold Shift in ED₅₀ | Cross-Tolerance Observed? |
| U-69,593 | U-69,593 | 16 | 90 | 5.6 | Yes (Tolerance) |
| U-69,593 | Bremazocine | 2 | 2 | 1.0 | No |
| Bremazocine | Bremazocine | 2 | >30 | >15 | Yes (Tolerance) |
| Bremazocine | U-69,593 | 16 | 16 | 1.0 | No |
Data adapted from Smith et al., European Journal of Pharmacology, 1993.[1]
Profiles of Individual Kappa-Opioid Agonists
This compound
U-50,488
U-50,488 is a widely studied selective KOR agonist. Research has demonstrated that chronic administration of U-50,488 leads to the development of tolerance to its analgesic effects.[5] Notably, studies have shown a lack of cross-tolerance between U-50,488 and the mu-opioid agonist morphine, indicating that the tolerance mechanisms are receptor-specific.[5][6]
Bremazocine
Bremazocine is a potent KOR agonist that also exhibits some activity at mu- and delta-opioid receptors.[7][8] Repeated administration of bremazocine induces tolerance to its analgesic effects.[9] As highlighted in the case study, bremazocine does not exhibit cross-tolerance with U-69,593, suggesting distinct mechanisms of action or receptor interactions.[1]
Salvinorin A
Salvinorin A is a naturally occurring, potent, and selective KOR agonist with a unique non-nitrogenous chemical structure.[10][11] It is known for its hallucinogenic effects in humans. Preclinical studies have investigated its pharmacology, but detailed quantitative data on the development of tolerance and cross-tolerance with other KOR agonists are limited. Some research suggests that its discriminative stimulus effects are similar to other KOR agonists like U-69,593 and U-50,488, which might imply a potential for cross-tolerance in other behavioral paradigms.[11]
Conclusion and Future Directions
The development of tolerance remains a significant hurdle in the clinical application of kappa-opioid agonists. While the available evidence suggests that cross-tolerance between different KOR agonists is not a universal phenomenon, a comprehensive understanding of these interactions is crucial for the rational design of novel therapeutics with improved long-term efficacy. The lack of specific, quantitative cross-tolerance studies involving this compound represents a significant knowledge gap. Future research should focus on conducting head-to-head comparative studies to elucidate the cross-tolerance profiles of this compound and other clinically relevant KOR agonists. Such studies, employing standardized experimental protocols, will be instrumental in guiding the development of the next generation of KOR-targeted therapies for pain and other indications.
References
- 1. Lack of cross-tolerance between U69,593 and bremazocine suggests kappa-opioid receptor multiplicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and response rate-altering effects of kappa opioid agonists, spiradoline, this compound and U69,593, alone and in combination with opioid antagonists in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential cross-tolerance to mu and kappa opioid agonists in morphine-tolerant rats responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociable effects of the kappa-opioid receptor agonists bremazocine, U69593, and U50488H on locomotor activity and long-term behavioral sensitization induced by amphetamine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bremazocine is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the respiratory effects of Enadoline and traditional opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory effects of Enadoline, a selective kappa-opioid receptor (KOR) agonist, and traditional mu-opioid receptor (MOR) agonists, such as morphine and fentanyl. The following sections detail the distinct signaling pathways, experimental methodologies for respiratory assessment, and a summary of preclinical findings to inform future research and drug development in pain management.
Signaling Pathways: A Tale of Two Receptors
The differential respiratory effects of this compound and traditional opioids stem from their interaction with distinct opioid receptor subtypes, each initiating a unique intracellular signaling cascade.
Traditional Mu-Opioid Receptor (MOR) Agonist Signaling
Traditional opioids like morphine and fentanyl exert their effects, including analgesia and respiratory depression, primarily through the activation of the mu-opioid receptor (MOR). Upon agonist binding, the MOR primarily couples to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release in the respiratory centers of the brainstem, such as the pre-Bötzinger complex, leading to a decrease in respiratory rate and tidal volume. The role of β-arrestin 2 in MOR-mediated respiratory depression is complex and the subject of ongoing research, with some evidence suggesting it may contribute to the adverse effects.
Caption: Signaling pathway of traditional mu-opioid receptor agonists.
This compound: Kappa-Opioid Receptor (KOR) Agonist Signaling
This compound selectively activates the kappa-opioid receptor (KOR), which, like the MOR, is a G-protein coupled receptor. KOR activation also leads to the inhibition of adenylyl cyclase and modulation of ion channels via Gαi/o proteins, contributing to its analgesic effects. However, the downstream consequences of KOR activation on respiration are markedly different from MOR activation. It is hypothesized that G-protein-biased KOR agonists can achieve analgesia with a reduced side-effect profile. While KOR activation can lead to sedation and dysphoria, it is not typically associated with the profound respiratory depression seen with MOR agonists. Some evidence even suggests that KOR activation at peripheral sites, such as the carotid body, can stimulate respiration.
Caption: Signaling pathway of the kappa-opioid receptor agonist, this compound.
Experimental Protocols
The assessment of opioid-induced respiratory depression in preclinical models is critical for evaluating the safety profile of novel analgesics. A standard and widely accepted method is whole-body plethysmography in conscious, unrestrained rodents.
Comparative Experimental Workflow
Caption: Workflow for comparing respiratory effects of opioids in rodents.
Detailed Methodology
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: To minimize stress-induced respiratory changes, rats are acclimated to the whole-body plethysmography chambers for several sessions on days preceding the experiment.
-
Whole-Body Plethysmography: On the day of the experiment, animals are placed in individual, sealed plethysmography chambers. A constant airflow is maintained through the chambers to ensure adequate oxygenation and removal of carbon dioxide. Pressure changes within the chamber, caused by the warming and humidification of inspired air, are measured and used to calculate respiratory parameters.
-
Baseline Measurement: A stable baseline recording of respiratory parameters is obtained for a period of 30 to 60 minutes before any drug administration.
-
Drug Administration: Animals are randomly assigned to treatment groups. Drugs (e.g., this compound, morphine, or vehicle control) are typically administered via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Post-Administration Monitoring: Respiratory parameters are continuously recorded for a defined period (e.g., 60 minutes or longer) following drug administration.
-
Data Analysis: The primary endpoints for respiratory depression are changes in respiratory rate (frequency), tidal volume, and minute ventilation (the product of respiratory rate and tidal volume). Data are typically averaged over specific time intervals and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Data Presentation: Quantitative Comparison
The following table summarizes the respiratory effects of this compound compared to traditional opioids based on available preclinical data. It is important to note that while qualitative studies have consistently shown a lack of respiratory depression with this compound, specific quantitative data from direct head-to-head comparisons with traditional opioids in peer-reviewed literature is limited.
| Parameter | This compound (Selective KOR Agonist) | Traditional Opioids (e.g., Morphine, Fentanyl) |
| Respiratory Rate | No significant depression reported at analgesic doses.[1] | Dose-dependent decrease. |
| Tidal Volume | No significant depression reported.[1] | Dose-dependent decrease. |
| Minute Ventilation | No significant depression reported.[1] | Dose-dependent decrease. |
| Arterial Blood Gases (PaCO2) | No significant increase reported. | Dose-dependent increase (hypercapnia). |
| Overall Respiratory Effect | Studies in rats indicate that this compound does not cause respiratory depression.[1] | Potent respiratory depression is a well-documented, dose-limiting side effect. |
Conclusion
The available preclinical evidence strongly suggests that this compound, as a selective kappa-opioid receptor agonist, possesses a significantly safer respiratory profile compared to traditional mu-opioid receptor agonists. While traditional opioids like morphine and fentanyl consistently produce dose-dependent respiratory depression, this compound has been shown to lack this effect at analgesic doses in animal models.[1] This difference is attributed to their distinct receptor targets and subsequent signaling pathways. The development of KOR agonists, particularly those with a G-protein bias, represents a promising strategy in the pursuit of potent analgesics with an improved therapeutic window and reduced risk of life-threatening respiratory complications. Further clinical investigation is warranted to fully characterize the respiratory effects of this compound in humans.
References
Enadoline versus bremazocine: differences in efficacy and side effect profiles
A detailed comparison of the efficacy, side effect profiles, and underlying mechanisms of two potent kappa-opioid receptor agonists.
This guide provides a comprehensive analysis of enadoline and bremazocine (B1667778), two selective kappa-opioid receptor (KOR) agonists that have been investigated for their analgesic properties. While both compounds demonstrated significant analgesic potential in preclinical studies, their development has been hampered by dose-limiting side effects, primarily dysphoria and psychotomimetic effects. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparison of their efficacy, side effect profiles, and mechanisms of action, supported by available experimental data.
Efficacy Profile
Both this compound and bremazocine are potent KOR agonists. Preclinical studies demonstrated that this compound is approximately 25 times more potent than morphine as an analgesic.[1] However, its clinical efficacy in humans has been inconsistent. In a study on dental surgery pain, this compound failed to show a significant analgesic effect compared to placebo. Conversely, in a postsurgical pain model, a 25-microgram dose of this compound produced pain relief comparable to 10 mg of morphine, although for a shorter duration.[2]
Quantitative Efficacy Data
| Drug | Model/Population | Dosing | Comparator | Outcome | Reference |
| This compound | Post-surgical pain (human) | 25 µg | Morphine 10 mg | Similar pain relief, shorter duration | [2] |
| Dental surgery pain (human) | Not specified | Placebo | No significant difference in analgesia | ||
| Bremazocine | Animal models (hot plate, tail flick) | Not specified | Morphine | 3-4 times more potent | [3][4] |
Side Effect and Safety Profile
The clinical utility of both this compound and bremazocine has been significantly limited by their adverse effect profiles, which are characteristic of KOR agonists.
This compound has been associated with a range of dose-dependent neuropsychiatric side effects. In a study involving human volunteers, this compound administration led to sedation, confusion, dizziness, visual distortions, and feelings of depersonalization.[5] The highest tested dose of 160 µg/70 kg was not tolerated due to severe psychotomimetic effects.[5] Importantly, and in contrast to mu-opioid agonists, this compound did not cause respiratory depression.[1]
Bremazocine also induces dysphoria and psychotomimetic effects, which have hindered its clinical development.[3][4] However, it possesses a more favorable safety profile in other aspects. Preclinical and animal studies have shown that bremazocine does not cause respiratory depression and has a low liability for physical dependence, distinguishing it from typical mu-opioid agonists.[3][6] Additionally, bremazocine has been observed to have a diuretic effect.[3] A study in dogs demonstrated that bremazocine produced sedation and analgesia without significant cardiovascular or respiratory effects at doses up to 40 µg/kg.[6]
Incidence of Common Adverse Effects (this compound - Human Data)
| Adverse Effect | Dose (µg/70 kg) | Incidence | Reference |
| Sedation | 20, 40, 80 | Significantly increased | [5] |
| Confusion | 20, 40, 80 | Significantly increased | [5] |
| Dizziness | 20, 40, 80 | Significantly increased | [5] |
| Visual Distortions | 20, 40, 80 | Present | [5] |
| Depersonalization | 20, 40, 80 | Present | [5] |
| Psychotomimetic Effects | 160 | Intolerable | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and bremazocine exert their effects by acting as agonists at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KORs initiates intracellular signaling cascades that ultimately lead to the observed analgesic and adverse effects. It is now understood that KOR signaling can proceed through two main pathways: the G-protein-dependent pathway and the β-arrestin-2-dependent pathway. The G-protein pathway is believed to be responsible for the desired analgesic effects, while the β-arrestin-2 pathway is implicated in the dysphoric and other aversive side effects.[7]
The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin-2 pathway is a current focus of opioid research, with the goal of separating analgesia from adverse effects.[7][8] While the specific signaling bias of this compound and bremazocine has not been extensively compared in the available literature, it is a critical area for future investigation to understand their differing side effect profiles.
Interestingly, bremazocine has also been shown to act as an antagonist at mu- and delta-opioid receptors, which may contribute to its unique pharmacological profile, including the lack of mu-opioid-like side effects.[9]
Experimental Protocols
This compound Human Pharmacodynamic Study (Walsh et al., 2001)
This study aimed to characterize the pharmacodynamic effects of this compound in human volunteers with a history of polysubstance abuse.[5]
-
Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers with a history of polysubstance abuse.
-
Interventions: Intramuscular injections of this compound (20, 40, 80, and 160 µg/70 kg), butorphanol (B1668111), hydromorphone, and placebo were administered in a randomized order.
-
Assessments: A battery of physiological and subjective measures was collected at baseline and at regular intervals for up to 4 hours post-administration. These included observer-rated assessments of sedation and intoxication, and subject-rated scales for various mood states, psychoactive effects, and physical sensations.
-
Outcome Measures: The primary outcomes were changes from baseline in various physiological and subjective effect measures.
Preclinical Analgesia Assessment of Bremazocine (Hot Plate and Tail Flick Tests)
The analgesic efficacy of bremazocine was primarily determined in preclinical studies using standard animal models of nociception.[3][4]
-
Hot Plate Test: This test assesses the response to a thermal stimulus.
-
Apparatus: A metal plate is heated to a constant temperature (e.g., 55°C).
-
Procedure: An animal (e.g., a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.
-
Endpoint: An increase in the latency to respond is indicative of an analgesic effect.
-
-
Tail Flick Test: This test also measures the response to a thermal stimulus, primarily mediated at the spinal level.
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The time taken for the animal to "flick" its tail away from the heat source is recorded.
-
Endpoint: A longer tail-flick latency suggests analgesia.
-
Conclusion
This compound and bremazocine are potent kappa-opioid receptor agonists with demonstrated analgesic effects in preclinical and, for this compound, early clinical studies. However, their therapeutic potential is significantly curtailed by dose-limiting dysphoric and psychotomimetic side effects. Bremazocine appears to have a more favorable profile regarding respiratory depression and physical dependence compared to mu-opioid agonists. The lack of comprehensive human clinical trial data for bremazocine makes a direct comparison of its efficacy and side effect profile with this compound challenging.
Future research into kappa-opioid receptor agonists will likely focus on developing biased agonists that selectively activate the G-protein signaling pathway to achieve analgesia without the debilitating side effects associated with β-arrestin-2 recruitment. A deeper understanding of the specific signaling profiles of this compound and bremazocine could provide valuable insights for the design of next-generation KOR-targeted therapeutics.
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of this compound versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bremazocine: an opiate that induces sedation and analgesia without respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bremazocine is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Enadoline: A Guide for Laboratory Professionals
For the safe handling of enadoline, it is crucial to adhere to the general safety precautions outlined for laboratory chemicals. Personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn to prevent skin and eye contact.[1][2][3] Operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to avoid inhalation.[1] In case of a spill, the area should be evacuated, and the spill should be covered with an inert absorbent material and placed in a suitable, closed container for disposal.[1][2][3]
Quantitative Safety Data Overview
The following table summarizes key safety and physical property information synthesized from safety data sheets of analogous research compounds. These values should be considered as general guidance in the absence of a specific SDS for this compound.
| Property | Value | Source |
| Physical State | Solid (powder) | [1] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
| Spill Cleanup | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. | [2][3] |
Experimental Protocol: General Disposal Procedure for Laboratory Chemicals
The following is a generalized protocol for the disposal of chemical waste like this compound, based on standard laboratory safety practices and regulations for hazardous waste.
1. Waste Identification and Segregation:
- Characterize the this compound waste. Determine if it is mixed with other solvents or reagents.
- Segregate this compound waste from other laboratory waste streams to avoid cross-contamination and unexpected chemical reactions.
2. Containerization:
- Use a dedicated, properly labeled, and chemically compatible waste container.
- The container must be in good condition and have a secure, tight-fitting lid.
- Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Toxic").
3. Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure and away from general laboratory traffic.
- Keep the container closed at all times, except when adding waste.
4. Disposal Request and Pickup:
- Once the container is full or has been in storage for a designated period (as per institutional guidelines), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
- Provide accurate information about the waste composition on the pickup request form.
5. Documentation:
- Maintain a log of the waste generated, including the amount and date of accumulation.
- Keep copies of all waste disposal records as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the general workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Enadoline
Disclaimer: A specific Safety Data Sheet (SDS) for Enadoline was not located in the initial search. The following guidance is based on best practices for handling potent research-grade opioids and hazardous chemicals in a laboratory setting. Researchers should always consult their institution's Environmental Health and Safety (EHS) department and perform a risk assessment prior to handling this compound.
This compound is a highly selective kappa-opioid receptor agonist.[1] As with any potent research chemical, proper handling and safety precautions are paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various tasks.
| PPE Category | Equipment | Specifications | Purpose |
| Hand Protection | Nitrile Gloves | Powder-free, disposable. Consider double-gloving. | Prevents dermal absorption.[2][3][4][5][6] |
| Body Protection | Laboratory Coat or Gown | Long-sleeved, preferably disposable or made of a material resistant to chemical permeation.[3][7] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, with side shields.[8][9] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved, properly fit-tested.[4][9][10] | Recommended when handling powders or when there is a risk of aerosolization to prevent inhalation.[10] |
| Face Protection | Face Shield | To be used in conjunction with safety glasses or goggles.[3][9] | Provides an additional layer of protection against splashes to the face. |
Operational Plan for Handling this compound
A clear and concise operational plan is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
The storage container should be clearly labeled.
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[10]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid creating dust when handling the powder.[7]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, weighing paper, and excess compound, should be considered hazardous waste.
-
Waste Collection:
-
Collect solid waste in a designated, labeled, and sealed container.
-
For liquid waste, use a separate, labeled, and sealed container.
-
-
Disposal Procedure:
Emergency Procedures
In the event of an emergency, follow these procedures and always report the incident to your supervisor and EHS department.
-
Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, cover the spill with an absorbent material to prevent it from spreading.[7]
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
This compound Handling Workflow
References
- 1. This compound, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. in.gov [in.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. Protective Equipment Helps Guard Public Safety Workers From Fentanyl Exposures, Bloodborne Pathogens | MASC [masc.sc]
- 6. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 7. media.allergan.com [media.allergan.com]
- 8. dhpsupply.com [dhpsupply.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. How to Dispose of Expired Opioid Medication [hss.edu]
- 15. hhs.gov [hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
